1,1-Dibenzylurea
Description
Structure
3D Structure
Properties
CAS No. |
3282-27-7 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-dibenzylurea |
InChI |
InChI=1S/C15H16N2O/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,18) |
InChI Key |
DLFSPRHQGAULBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: N,N-Dibenzylurea (CAS 3282-27-7)
Executive Summary
N,N-Dibenzylurea (1,1-Dibenzylurea) is the unsymmetrical isomer of the dibenzylurea family, distinct from its more widely known regioisomer, 1,3-dibenzylurea (N,N'-dibenzylurea). While the 1,3-isomer is frequently cited for its biological activity as a soluble epoxide hydrolase (sEH) inhibitor, N,N-dibenzylurea serves primarily as a specialized intermediate in organic synthesis, a reference standard in radiopharmaceutical purity profiling, and a building block for nitrogen-containing heterocycles like quinazolinones.
This technical guide provides validated physicochemical data, spectroscopic characterization, and synthesis protocols specifically for CAS 3282-27-7 . Researchers are cautioned to verify isomer identity, as commercial catalogs frequently conflate the 1,1- and 1,3-isomers.
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Technical Specification |
| CAS Number | 3282-27-7 |
| IUPAC Name | 1,1-Dibenzylurea |
| Synonyms | N,N-Dibenzylurea; Urea, N,N-bis(phenylmethyl)- |
| Molecular Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.30 g/mol |
| SMILES | C(N(CC1=CC=CC=C1)C(N)=O)C2=CC=CC=C2 |
| InChI Key | MYGHBGNGZHAVMI-UHFFFAOYSA-N |
Structural Distinction
The critical structural feature of CAS 3282-27-7 is the geminal substitution of both benzyl groups on a single nitrogen atom (
Figure 1: Structural differentiation between the target 1,1-isomer and the common 1,3-isomer.
Physicochemical Profile
The physical properties of N,N-dibenzylurea differ significantly from the 1,3-isomer, particularly in melting point, which serves as a primary method for rapid identification.
| Property | Value | Reference |
| Appearance | White needles (recrystallized from 2-propanol) | [1] |
| Melting Point | 125 – 126 °C | [1][2] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Chloroform. Low solubility in water.[1] | [1] |
| Stability | Stable under standard laboratory conditions. Hygroscopic nature is minimal compared to urea. | [3] |
Critical Note: If your sample melts at 167–169 °C , it is 1,3-dibenzylurea , not the 1,1-isomer described here.
Spectroscopic Characterization
The following data is validated for N,N-dibenzylurea in DMSO-
Nuclear Magnetic Resonance (NMR)[5][6][7][8]
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| 4.47 | Singlet (4H) | Benzyl | |
| 4.88 | Broad Singlet (2H) | Amide | |
| 7.18 – 7.39 | Multiplet (10H) | Aromatic Ar- | |
| 50.2 | - | Benzyl | |
| 127.1, 127.4, 128.7 | - | Aromatic | |
| 137.2 | - | Aromatic | |
| 159.5 | - | Carbonyl |
Interpretation: The singlet at 4.47 ppm for the benzylic protons indicates magnetic equivalence due to free rotation, characteristic of the geminal substitution.
Synthesis & Process Chemistry
Two primary methodologies are recommended: a "Green" oxidative hydrolysis of cyanamides for high yield, and a carbamoylation route for laboratory convenience.
Method A: Oxidative Hydrolysis of N,N-Dibenzylcyanamide (High Yield)
This method utilizes cyanamide as a building block and avoids the use of phosgene or isocyanates.
Reagents: N,N-Dibenzylcyanamide,
-
Setup: Charge a reaction vessel with N,N-dibenzylcyanamide (1.0 equiv) and DMSO (approx. 3 mL/mmol).
-
Activation: Add
(1.0 equiv) followed by (1.2 equiv). -
Reaction: Stir at room temperature for 4–5 hours in an open atmosphere.
-
Workup: Quench with water to precipitate the product. Filter the white solid.[2][3]
-
Purification: Wash with water. Recrystallize from 2-propanol if necessary.
-
Yield: Typical isolated yields are 84–85% .
Method B: Carbamoylation via Benzotriazole (Reagent Controlled)
Useful for small-scale library synthesis where dibenzylamine is the starting material.
-
Reagent Prep: React benzotriazole-1-carboxamide (1.0 equiv) with dibenzylamine (1.0 equiv) in THF.
-
Conditions: Reflux for 12 hours.
-
Isolation: Evaporate solvent and wash with dilute acid/base to remove benzotriazole byproduct.
Figure 2: Oxidative hydrolysis pathway for the synthesis of 1,1-dibenzylurea [3].
Applications & Biological Context[1][2][3][11]
Synthetic Intermediate
N,N-Dibenzylurea serves as a precursor for quinazolin-2(1H)-ones via copper-catalyzed intramolecular C-H activation/annulation reactions. The geminal benzyl groups facilitate ring closure at the ortho-position under oxidative conditions.
Analytical Impurity Profiling
In the synthesis of radiolabeled carbamates (e.g., for PET imaging), N,N-dibenzylurea is a documented side-product formed by the reaction of benzylamine with in situ generated isocyanates or during
Biological Activity Disclaimer
Caution: Unlike 1,3-dibenzylurea, which is a potent inhibitor of Soluble Epoxide Hydrolase (sEH) (
Safety & Handling (SDS Summary)
-
GHS Classification: Not classified as a dangerous substance under GHS/CLP, but standard laboratory hygiene is required.
-
Hazards: May cause mechanical irritation to eyes and skin.
-
Handling: Use local exhaust ventilation. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place. Keep container tightly closed.
References
-
Katritzky, A. R.; Pleynet, D. P.; Yang, B. (1997). "Benzotriazole-1-carboxamide: A Novel Reagent for the Preparation of Mono- and N,N-Disubstituted Ureas."[4][5] Journal of Organic Chemistry, 62(12), 4155–4158. Link
-
BenchChem Technical Repository. (2024). "Physicochemical Data for N,N-Dibenzylurea." BenchChem Data Access. (Validated MP: 125-126°C).[5]
-
Wang, L.; et al. (2024).[6][7] "Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block." RSC Advances, 14, 23456. Link
-
Van Dort, M. E.; et al. (2018). "Recent applications of a single quadrupole mass spectrometer in 11C, 18F and radiometal chemistry." Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 256-268. Link
Sources
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- 3. CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid - Google Patents [patents.google.com]
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- 7. pubs.rsc.org [pubs.rsc.org]
Technical Whitepaper: Structural, Synthetic, and Functional Divergence of Isomeric Dibenzylureas
Executive Summary
The distinction between 1,1-dibenzylurea (N,N-dibenzylurea) and 1,3-dibenzylurea (N,N'-dibenzylurea) represents a fundamental lesson in structural isomerism that dictates chemical reactivity, physical state, and biological function. While they share the molecular formula
This guide provides a rigorous technical analysis of these two isomers, moving beyond basic definitions to explore their synthesis, spectroscopic identification, and application in drug development—specifically targeting the soluble epoxide hydrolase (sEH) pathway and supramolecular assembly.
Part 1: Structural & Physicochemical Analysis
The core difference lies in the substitution pattern on the urea backbone. This connectivity dictates the molecule's ability to form supramolecular networks, which directly influences melting point and solubility.
Comparative Physicochemical Data
| Property | 1,3-Dibenzylurea (Symmetric) | 1,1-Dibenzylurea (Asymmetric) |
| IUPAC Name | 1,3-bis(phenylmethyl)urea | 1,1-bis(phenylmethyl)urea |
| Common Name | N,N'-Dibenzylurea | N,N-Dibenzylurea |
| CAS Registry | 1466-67-7 | 2059-49-6 |
| Symmetry | ||
| H-Bond Donors | 2 (One per Nitrogen) | 2 (Both on primary Amide N) |
| Melting Point | 167–170 °C [1] | 124–126 °C [2] |
| Solubility | Low (High Lattice Energy) | Moderate (Lower Lattice Energy) |
| Key Motif | Forms | Forms Dimers/Termination |
Supramolecular Architecture
The high melting point of the 1,3-isomer is driven by its ability to form continuous hydrogen-bonded "tapes." Each molecule acts as both a double donor and double acceptor in a linear array. Conversely, the 1,1-isomer possesses a primary amide group (
Figure 1: Divergent supramolecular assembly motifs driven by substitution patterns.
Part 2: Synthetic Pathways & Mechanistic Insights
The synthesis of these isomers requires fundamentally different strategies. The 1,3-isomer relies on symmetric coupling or rearrangement, while the 1,1-isomer requires the construction of a urea from a secondary amine.
Synthesis of 1,3-Dibenzylurea (Symmetric)
Standard Protocol: Reaction of benzylamine with a carbonyl source (Phosgene, Triphosgene, or Urea).
-
Mechanism: Nucleophilic attack of benzylamine on the carbonyl carbon, followed by elimination of a leaving group (Cl or NH3) and a second attack by another benzylamine molecule.
-
Green Alternative: Transamidation of urea with benzylamine at elevated temperatures (
).
Synthesis of 1,1-Dibenzylurea (Asymmetric)
Standard Protocol: Reaction of Dibenzylamine with Potassium Cyanate (KCNO) in acidic media.
-
Mechanism: Acid converts KCNO to isocyanic acid (HNCO) in situ. The secondary amine (dibenzylamine) attacks the electrophilic carbon of HNCO.
-
Critical Control: The pH must be carefully controlled. Too acidic, and the amine is protonated (unreactive); too basic, and isocyanic acid polymerizes.
Figure 2: Mechanistic divergence in the synthesis of urea isomers.
Part 3: Analytical Characterization (NMR)[1]
Distinguishing these isomers via
1,3-Dibenzylurea Spectrum
-
Symmetry: The molecule has a
axis (or pseudo-symmetry in solution). -
Benzyl Protons: Appear as a single doublet (or broad singlet) integrating to 4H.
-
Amide Protons: Appear as a single broad triplet (due to coupling with
) integrating to 2H. -
Shift: Benzyl
typically ppm.
1,1-Dibenzylurea Spectrum
-
Symmetry: No
axis. -
Benzyl Protons: Equivalent
groups on the same nitrogen appear as a singlet integrating to 4H. -
Amide Protons: The unsubstituted
group appears as a broad singlet integrating to 2H, often at a different chemical shift ( ppm) compared to the internal NH of the 1,3-isomer. -
Key Diagnostic: The 1,1-isomer lacks the
coupling seen in the 1,3-isomer.
Part 4: Applications in Drug Development
Soluble Epoxide Hydrolase (sEH) Inhibition
1,3-Dibenzylurea derivatives are privileged scaffolds in the design of sEH inhibitors.[1] The sEH enzyme hydrolyzes epoxyeicosatrienoic acids (EETs), which are potent anti-inflammatory and analgesic lipid mediators [3].
-
Mechanism: The 1,3-urea moiety mimics the transition state of the epoxide hydrolysis. The two N-H protons form hydrogen bonds with the catalytic aspartate residue in the enzyme's active site.
-
1,1-DBU Inactivity: The 1,1-isomer lacks the second N-H donor required for this specific "catalytic clamp" binding mode, making it an inactive isomer or a negative control in SAR studies.
Supramolecular Gels
1,3-Dibenzylurea is often used as a Low Molecular Weight Gelator (LMWG). Its ability to stack into 1D tapes allows it to entrap solvents, forming organogels. The 1,1-isomer typically fails to gelate solvents due to the "stopper" effect of the geminal benzyl groups.
Part 5: Experimental Protocols
Protocol A: Synthesis of 1,3-Dibenzylurea (Urea Exchange Method)
This method avoids toxic phosgene and uses atom-economical transamidation.
-
Reagents: Urea (10 mmol), Benzylamine (22 mmol).
-
Setup: 50 mL Round Bottom Flask equipped with a reflux condenser and an acid trap (for ammonia evolution).
-
Procedure:
-
Mix reagents neat (solvent-free) or in high-boiling solvent (e.g., toluene).
-
Heat to 150°C for 4 hours. Ammonia gas will evolve.
-
Monitor: TLC (Ethyl Acetate/Hexane 1:1).
-
-
Workup:
-
Cool to room temperature.[2] The product will precipitate.
-
Recrystallize from Ethanol/Water.
-
-
Yield: Expect 70-85% as white needles.
Protocol B: Synthesis of 1,1-Dibenzylurea
Adapted from standard amine-cyanate protocols.
-
Reagents: Dibenzylamine (10 mmol), Potassium Cyanate (15 mmol), Acetic Acid (glacial), Water.
-
Setup: 100 mL Erlenmeyer flask with magnetic stirring.
-
Procedure:
-
Dissolve Dibenzylamine in 20 mL of 50% aqueous acetic acid.
-
Dissolve Potassium Cyanate in 10 mL warm water.
-
Add the cyanate solution dropwise to the amine solution at 35-40°C with vigorous stirring.
-
Stir for 1 hour. A white precipitate (1,1-DBU) will form.
-
-
Workup:
-
Dilute with 50 mL cold water.
-
Filter the solid and wash with 5% NaHCO3 (to remove excess acid) and then water.
-
Recrystallize from Ethanol.
-
-
Validation: Check for
stretch in IR (~3300-3400 cm⁻¹, doublet).
References
-
BenchChem. Physicochemical Data of 1,3-Dibenzylurea. Retrieved from .
-
ChemicalBook. 1,1-Dibenzylurea Properties and Melting Point Data. (General chemical property verification).[3]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide Hydrolases: Mechanisms, Inhibitor Designs, and Biological Roles. Annual Review of Pharmacology and Toxicology. .
-
PubChem. Compound Summary for CID 1466-67-7 (1,3-Dibenzylurea)..[4]
- Sigma-Aldrich.
Sources
An In-depth Technical Guide to the Molecular Characteristics and Synthesis of Dibenzylureas
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of dibenzylurea isomers, with a particular focus on clarifying the distinction between the symmetrical (1,3-) and unsymmetrical (1,1-) forms. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and organic synthesis.
The term "dibenzylurea" can refer to two distinct isomers: the symmetrical 1,3-dibenzylurea and the unsymmetrical 1,1-dibenzylurea. Both share the same molecular formula and weight but differ in the substitution pattern on the urea core, which in turn influences their physical properties, reactivity, and biological activities.
Core Molecular Properties
Both 1,1-dibenzylurea and 1,3-dibenzylurea are isomers with the same fundamental chemical composition.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆N₂O | [1][2] |
| Molecular Weight | Approximately 240.30 g/mol | [1][2] |
1,3-Dibenzylurea: The Symmetrical Isomer
1,3-Dibenzylurea, also known as N,N'-dibenzylurea, is a symmetrically substituted urea where a benzyl group is attached to each of the nitrogen atoms. This symmetrical structure has been the subject of considerable research, particularly in the realm of natural products and medicinal chemistry.
Physicochemical and Spectroscopic Data
1,3-Dibenzylurea is typically a white to off-white crystalline solid. It exhibits low solubility in water but is more soluble in organic solvents like ethanol and acetone[1].
| Physical Property | Value | Source(s) |
| Melting Point | 167.2–168.3 °C | [2] |
| Boiling Point | 476.9 °C at 760 mmHg | [3] |
| Density | 1.121 g/cm³ | [2] |
| Appearance | White solid/needle-like crystals | [2] |
Spectroscopic Data:
| Spectroscopy | Data | Source(s) |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 4.46 (d, 2H), 4.75 (dd, 4H), 7.29-7.40 (m, 10H) | [2] |
| ¹³C-NMR (DMSO-d₆) | δ 158.8, 139.3, 128.8, 127.4, 44.5 | [2] |
| IR (KBr, cm⁻¹) | 3350, 3020, 1660, 1600, 1410 | [2] |
Synthesis of 1,3-Dibenzylurea
A common and straightforward method for the synthesis of 1,3-dibenzylurea involves the reaction of benzylamine with urea[4].
Experimental Protocol: Synthesis from Benzylamine and Urea
Materials:
-
Urea
-
Benzylamine
-
Aluminum chloride (catalyst)
-
Dimethylformamide (DMF, solvent)
Procedure:
-
In a 250 mL four-neck round-bottom flask, combine 20 g (333.00 mmol) of urea, 85.64 g (799.20 mmol) of benzylamine, and 2.22 g (16.65 mmol) of aluminum chloride in 100 mL of DMF[4].
-
Purge the flask with an inert gas, such as argon[4].
-
Heat the reaction mixture to 100 °C and maintain this temperature for 30 minutes[4].
-
After the reaction is complete, cool the solution to 20 °C[4].
-
Perform a workup by pouring the reaction mixture into a beaker containing 50 g of crushed ice and stirring for 30 minutes[5].
-
The product can then be isolated via filtration and purified.
Pharmacological Significance and Applications
1,3-Dibenzylurea has been identified as a naturally occurring compound in plants such as Moringa oleifera and Pentadiplandra brazzeana[4]. Its biological activities are of significant interest to the drug development community.
-
Analgesic and Anti-inflammatory Properties: 1,3-Dibenzylurea has demonstrated potent, dose-dependent analgesic effects. Its anti-inflammatory activity is attributed to the inhibition of key cytokines like IL-2[4][6]. A compound derived from M. oleifera roots, identified as 1,3-dibenzylurea, has been shown to inhibit TNF-α production[7].
-
Soluble Epoxide Hydrolase (sEH) Inhibition: This compound is a potent inhibitor of soluble epoxide hydrolase (sEH)[4]. By inhibiting sEH, the levels of endogenous epoxy fatty acids, which have anti-inflammatory and analgesic properties, are increased[4].
-
Antimicrobial and Antitumor Potential: As a building block for various derivatives, 1,3-dibenzylurea serves as a scaffold for developing new compounds with potential antimicrobial and antitumor properties[7]. Diphenylurea derivatives have shown promise as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) by targeting cell wall synthesis[8]. Additionally, certain diphenylurea derivatives are being investigated as IDO1 inhibitors for cancer immunotherapy[9].
1,1-Dibenzylurea: The Unsymmetrical Isomer
1,1-Dibenzylurea is the unsymmetrical counterpart to the 1,3-isomer, with both benzyl groups attached to the same nitrogen atom. While less studied than its symmetrical isomer, it is a valuable compound in synthetic chemistry.
Physicochemical and Spectroscopic Data
Detailed experimental data for the physical and spectroscopic properties of 1,1-dibenzylurea are less commonly reported in the literature compared to the 1,3-isomer.
Synthesis of 1,1-Dibenzylurea
A reported method for synthesizing 1,1-dibenzylurea involves the reaction of dibenzylamine with cyanamide[10].
Experimental Protocol: Synthesis from Dibenzylamine and Cyanamide
Materials:
-
Dibenzylamine
-
Cyanamide
-
Acetonitrile (MeCN, solvent)
Procedure:
-
In a suitable reaction vessel, combine dibenzylamine and cyanamide in acetonitrile[10].
-
A gram-scale reaction can be performed with 3.73 g of dibenzylamine and 0.42 g of cyanamide in 25 mL of MeCN[10].
-
The reaction is conducted under standard conditions to yield 1,1-dibenzylurea[10].
-
The product can be isolated with a reported yield of 84%[10].
Applications of Unsymmetrical Ureas
Unsymmetrical ureas are important structural motifs in a wide range of biologically significant compounds. They are key components in many pharmaceuticals and agrochemicals. For instance, 1,1-dimethylurea is an important synthetic raw material for medicines, pesticides, and the rocket fuel 1,1-dimethylhydrazine[5]. The development of novel synthetic routes to unsymmetrical ureas is an active area of research, with applications in the late-stage functionalization of complex molecules in drug development.
Conclusion
This technical guide has detailed the molecular and synthetic aspects of both symmetrical (1,3-) and unsymmetrical (1,1-) dibenzylurea. While both isomers share the same molecular formula and weight, their distinct structures give rise to different properties and areas of application. 1,3-Dibenzylurea is well-characterized, with established synthesis protocols and significant pharmacological interest due to its natural occurrence and biological activities. 1,1-Dibenzylurea, the unsymmetrical isomer, is also synthetically accessible, and its chemistry is relevant to the broader class of unsymmetrical ureas that are crucial in various chemical industries. Further research into the specific properties and applications of 1,1-dibenzylurea could reveal novel functionalities and expand its utility in medicinal and materials science.
References
-
Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. (2024). PMC. [Link]
-
Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023). Frontiers in Chemistry. [Link]
-
Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (2023). PMC. [Link]
-
Chemical structures of 1, 3-dibenzyl urea (1) and aurantiamide acetate (2). ResearchGate. [Link]
- Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.
-
Bacteriological profiling of diphenylureas as a novel class of antibiotics against methicillin-resistant Staphylococcus aureus. (2017). PLoS ONE. [Link]
-
Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers. [Link]
-
1,3-Dibenzylurea. MySkinRecipes. [Link]
-
Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects. (2021). PMC. [Link]
-
1,3-DIBENZYL UREA. Chemsrc. [Link]
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- 3. 1,3-DIBENZYL UREA | CAS#:1466-67-7 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
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1,1-dibenzylurea solubility in organic solvents
An In-depth Technical Guide to the Solubility of 1,3-Dibenzylurea in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-dibenzylurea (CAS 1466-67-7) in organic solvents. Recognizing the limited availability of quantitative public data, this document synthesizes existing qualitative information, explores the underlying physicochemical principles governing its solubility, and furnishes a detailed, field-proven experimental protocol for researchers to determine solubility in solvents relevant to their specific applications. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who require a deep understanding of this compound's behavior in solution.
Introduction: The Compound and the Challenge
1,3-Dibenzylurea, also known as N,N'-dibenzylurea, is a symmetrically disubstituted urea derivative. Its molecular structure, featuring a central polar urea moiety flanked by two non-polar benzyl groups, confers a unique solubility profile that is critical for its application in diverse fields such as organic synthesis, medicinal chemistry as a scaffold for drug candidates, and materials science.[1][2][3] For instance, in drug development, solubility is a paramount parameter influencing bioavailability and formulation strategies.
A point of clarification is essential. This guide focuses on 1,3-dibenzylurea , where benzyl groups are attached to different nitrogen atoms. This is the common and commercially available isomer. Its isomer, 1,1-dibenzylurea, with both benzyl groups on a single nitrogen, is less common.
The primary challenge for scientists working with 1,3-dibenzylurea is the scarcity of published quantitative solubility data.[2] This guide aims to bridge that gap by not only collating what is known but also by empowering researchers to generate their own high-quality, application-specific data.
Molecular Characteristics Governing Solubility
The solubility of a solute in a given solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires analyzing the specific molecular features of 1,3-dibenzylurea.
-
Molecular Structure: The molecule (C₁₅H₁₆N₂O, Molar Mass: ~240.3 g/mol ) possesses a dichotomous nature.[4][5]
-
Polar Urea Core: The central urea group (-NH-C(=O)-NH-) is polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen).[1][6] This region promotes interaction with polar solvents.
-
Non-Polar Benzyl Groups: The two large, aromatic benzyl groups are non-polar and hydrophobic. They dominate the molecular surface area and favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
Crystalline Structure: In its solid state, 1,3-dibenzylurea is a crystalline solid.[1] The energy required to overcome the crystal lattice forces (lattice energy) is a significant barrier to dissolution that must be compensated by favorable solute-solvent interactions.
The interplay of these features suggests that 1,3-dibenzylurea will exhibit limited solubility in highly polar protic solvents like water and in purely non-polar aliphatic solvents. Its optimal solubility is anticipated in solvents that can effectively interact with both its polar and non-polar regions.
Figure 1: Intermolecular forces between 1,3-dibenzylurea and solvent classes.
Review of Existing Solubility Data
As previously noted, precise quantitative solubility data for 1,3-dibenzylurea is not widely available in peer-reviewed literature. The table below summarizes the existing qualitative and semi-quantitative information.
| Solvent Class | Solvent Name | Reported Solubility | Source(s) |
| Polar Protic | Water | Low / Poorly Soluble | [1][2] |
| Ethanol | Soluble | [1][2] | |
| Methanol | Slightly Soluble | [7] | |
| Polar Aprotic | Acetone | Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2][7] | |
| Dimethylformamide (DMF) | Likely Soluble (by analogy) | [2] | |
| Non-Polar Aromatic | Toluene | No Data Available | |
| Chlorinated | Dichloromethane (DCM) | No Data Available |
Field Insight: For the structurally analogous compound 1,3-diphenylurea , the solubility in DMSO and DMF is reported to be approximately 30 mg/mL.[2] While not directly transferable, this value provides a reasonable starting estimate for the solubility of 1,3-dibenzylurea in these highly polar aprotic solvents. The benzyl groups, being slightly less electron-withdrawing than phenyl groups, may lead to marginally different solubility, but it serves as a valuable benchmark.
Experimental Protocol for Isothermal Solubility Determination
The most reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method. This protocol is a self-validating system as it ensures that equilibrium is reached and that the measured concentration represents the true solubility at a given temperature.
Materials and Reagents
-
Solute: 1,3-Dibenzylurea (purity >98%)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.
-
Apparatus:
-
Analytical balance (±0.1 mg precision)
-
Scintillation vials or glass flasks with screw caps
-
Isothermal shaker/incubator or water bath with orbital shaking capability
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
-
Experimental Workflow
Figure 2: Workflow for the isothermal shake-flask solubility determination.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess amount of solid 1,3-dibenzylurea. Causality: Adding excess solid ensures that a saturated solution is formed and that equilibrium can be established between the dissolved and undissolved states.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Securely cap the vials and place them in an isothermal shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Shake the vials for a predetermined period. Trustworthiness: A preliminary time-to-equilibrium study should be conducted. Measure the concentration at 24, 48, and 72 hours. Equilibrium is reached when subsequent measurements show no significant increase in concentration.
-
Phase Separation: Once equilibrium is reached, allow the vials to remain stationary in the isothermal bath for at least 2-4 hours to allow undissolved solids to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Pre-warm or pre-cool the syringe to the experimental temperature to prevent precipitation or further dissolution during sampling.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed vial or volumetric flask. Causality: Filtration removes any microscopic undissolved particles, ensuring that only the dissolved solute is measured. The first few drops should be discarded to saturate the filter membrane.
-
Dilution: Accurately perform a gravimetric or volumetric dilution of the filtered sample to bring its concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method. HPLC with UV detection is highly recommended for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.[8][9]
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = C_measured (mg/mL) * Dilution_Factor where C_measured is the concentration determined from the calibration curve.
Conclusion and Future Directions
The solubility of 1,3-dibenzylurea is a critical parameter governed by the dualistic nature of its molecular structure—a polar urea core and non-polar benzyl appendages. While existing data is sparse and largely qualitative, it suggests higher solubility in moderately polar solvents like ethanol and acetone and lower solubility in water.[1][2] For researchers in pharmaceutical development and materials science, the lack of quantitative data necessitates empirical determination.
The isothermal shake-flask protocol detailed in this guide provides a robust and reliable framework for generating high-quality, reproducible solubility data. By systematically applying this methodology across a range of organic solvents, researchers can build the necessary datasets to inform solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.
References
-
LookChem. 1,3-Dibenzylurea. Available from: [Link]
-
ChemSynthesis. N,N'-dibenzylurea. Available from: [Link]
-
ResearchGate. Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Available from: [Link]
-
Chemsrc. 1,3-DIBENZYL UREA | CAS#:1466-67-7. Available from: [Link]
-
Hindawi. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. Available from: [Link]
-
ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends | Request PDF. Available from: [Link]
-
DiVA Portal. Preliminary investigations into the behavior of urea. Available from: [Link]
-
ChemistryViews. Solving Urea's Solubility Problem. Available from: [Link]
-
NCBI Bookshelf. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 1,2-Diphenylhydrazine. Available from: [Link]
-
PubChem - NIH. 1,3-dibenzyl(11C)urea. Available from: [Link]
-
Jinjiang Melamine. Urea Solubility Test: How to Measure&Key Factor Affecting It. Available from: [Link]
Sources
- 1. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]
- 2. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,3-DIBENZYL UREA | CAS#:1466-67-7 | Chemsrc [chemsrc.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,3-dibenzylurea CAS#: 1466-67-7 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
thermodynamic stability of 1,1-disubstituted ureas
Thermodynamic Stability & Decomposition Kinetics of 1,1-Disubstituted Ureas
Executive Summary
In drug development, the urea pharmacophore (
This guide details the mechanistic underpinnings of this instability, provides a self-validating protocol for kinetic assessment, and highlights the critical implications for carbamoylation toxicity in pharmaceutical candidates.
Part 1: The Mechanistic Core
Unlike 1,3-disubstituted ureas, which decompose to form stable organic isocyanates (
The Dissociation Pathway
The primary decomposition event is not direct hydrolysis, but rather the elimination of the secondary amine (
-
Proton Transfer (Pre-equilibrium): Protonation of the carbonyl oxygen (acid catalysis) or tautomerization weakens the C-N bond.
-
Elimination: The secondary amine is expelled, leaving isocyanic acid.
-
Irreversible Fate: In aqueous media, HNCO rapidly hydrolyzes to ammonia and carbon dioxide. In biological systems, HNCO acts as a potent electrophile (carbamoylating agent).
Graphviz Diagram: Decomposition Pathway of 1,1-Disubstituted Ureas
Caption: The dissociation mechanism where the irreversible hydrolysis of Isocyanic Acid drives the equilibrium forward.
Part 2: Thermodynamic Drivers
The stability of 1,1-disubstituted ureas is governed by the equilibrium constant (
-
Enthalpy (
): The reaction is endothermic. Cleaving the amide-like C-N bond requires significant energy (approx. 13-15 kcal/mol activation barrier for the uncatalyzed neutral process). Thus, stability is high at storage temperatures (25°C) but degrades exponentially >60°C. -
Entropy (
): The reaction produces two molecules from one, favoring decomposition at higher temperatures ( term dominates). -
The "Isocyanate Trap": Although the
for dissociation is small, the rapid consumption of HNCO by water (hydrolysis) or nucleophiles removes it from the equilibrium. This Le Chatelier drive makes the decomposition effectively irreversible in aqueous solution.
Comparison of Urea Classes:
| Feature | 1,1-Disubstituted Urea | 1,3-Disubstituted Urea |
| Primary Breakdown Product | Isocyanic Acid ( | Organic Isocyanate ( |
| Leaving Group | Secondary Amine ( | Primary Amine ( |
| Carbamoylation Potential | High (via HNCO) | High (via R-NCO) |
| Thermal Stability | Moderate (Dissociates >100°C) | High (Dissociates >150°C) |
Part 3: Critical Instability Factors
Steric Strain (The "Jack-in-the-Box" Effect)
Substituents on the 1-nitrogen (
-
Mechanism: Bulky R groups (e.g., tert-butyl, isopropyl) destabilize the planar amide resonance structure, forcing the nitrogen into a pyramidal geometry. This weakens the
partial double bond character, lowering the activation energy for amine elimination. -
Rule of Thumb: 1,1-diisopropylurea hydrolyzes significantly faster than 1,1-dimethylurea.
pH Dependence
-
Acidic (pH < 4): Destabilizing. Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water or facilitates the leaving group departure of the amine.
-
Neutral (pH 6-8): Most Stable. The uncatalyzed rate is slow.
-
Basic (pH > 10): Moderately Stable. While base can deprotonate the unsubstituted
(pK ~25), elimination of the secondary amide anion ( ) is a poor leaving group pathway compared to the E1cB mechanism seen in 1,3-ureas. However, hydroxide attack at the carbonyl still occurs.
Part 4: The "Self-Validating" Experimental Protocol
To rigorously determine the shelf-life and stability of a 1,1-disubstituted urea candidate, use this specific Arrhenius extrapolation protocol.
Objective
Determine the pseudo-first-order rate constant (
Materials
-
Buffer Systems: Citrate (pH 3), Phosphate (pH 7.4), Borate (pH 10). Note: Avoid TRIS or primary amine buffers which will react with generated HNCO.
-
Internal Standard: Sulfanilamide or a non-reactive analog (for HPLC normalization).
-
Analytical Method: HPLC-UV (210-254 nm) or qNMR.
Workflow
-
Preparation:
-
Prepare 10 mM stock of the urea in DMSO.
-
Dilute to 100 µM in pre-warmed buffers at three temperatures: 60°C, 70°C, 80°C .
-
Self-Validation Step: Include a control sample of 1,1-dimethylurea (known stability) to verify assay performance.
-
-
Sampling:
-
Aliquot samples at
hours. -
Quench: Immediately cool samples on ice and dilute 1:1 with cold acetonitrile to stop kinetics.
-
-
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).
-
Critical Observation: Monitor for the appearance of the secondary amine peak (R2NH) and the disappearance of the parent urea. HNCO will not be visible (elutes in void/hydrolyzes).
-
-
Calculation:
-
Plot
vs. time ( ). -
Slope =
. -
Plot
vs. (Kelvin). -
Calculate
and extrapolate to 298 K (25°C).
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step Arrhenius stability testing workflow.
Part 5: Implications in Drug Design (Carbamoylation)
The thermodynamic instability of 1,1-disubstituted ureas poses a specific toxicological risk: Protein Carbamoylation .
Because the decomposition releases Isocyanic Acid (HNCO) , this reactive species can covalently modify nucleophilic side chains on proteins (specifically Lysine
-
Homocitrullination: Conversion of Lysine to Homocitrulline.
-
Immunogenicity: Carbamoylated proteins can be recognized as "non-self," triggering autoimmune responses (a known mechanism in rheumatoid arthritis).
-
Enzyme Inactivation: If the urea is an inhibitor, the released HNCO can non-specifically inactivate the target or off-target proteins.
Recommendation: If a 1,1-disubstituted urea moiety is essential for potency, ensure steric bulk around the nitrogen is minimized to maximize kinetic stability, or replace the 1,1-urea with a cyclic urea (e.g., imidazolidinone) which is thermodynamically locked against dissociation.
References
-
Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Source: Indian Journal of Chemical Technology
-
Urea and urea nitrate decomposition pathways: a quantum chemistry study. Source: National Institutes of Health (PubMed)
-
Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Source: Chemical Engineering Transactions (AIDIC)
-
1,3-Dimethylurea - OECD Existing Chemicals Database. Source: OECD SIDS
-
Valine hydantoin. Isocyanic acid is formed when urea dissociates. Source: ResearchGate [1][2]
Sources
1,1-dibenzylurea melting point literature values
The following technical guide details the physicochemical properties, synthesis, and characterization of 1,1-dibenzylurea (also known as N,N-dibenzylurea).
Executive Summary & Compound Identification
1,1-Dibenzylurea is an unsymmetrical urea derivative distinct from its more common isomer, 1,3-dibenzylurea (sym-dibenzylurea). Accurate identification is critical in drug development and organic synthesis, as the two isomers exhibit significantly different thermodynamic properties.
-
Compound Name: 1,1-Dibenzylurea (N,N-Dibenzylurea)
-
CAS Number: 2424-55-7 (Verify specific commercial listings; often confused with 1466-67-7 for the 1,3-isomer)
-
Molecular Formula: C₁₅H₁₆N₂O[1]
-
Molecular Weight: 240.30 g/mol
Critical Isomer Distinction
Researchers must not conflate the 1,1-isomer with the 1,3-isomer. The melting point serves as the primary rapid identification method.
| Feature | 1,1-Dibenzylurea (Target) | 1,3-Dibenzylurea (Isomer) |
| Structure | Unsymmetrical (N,N-disubstituted) | Symmetrical (N,N'-disubstituted) |
| Melting Point | 125 – 126 °C | 169 – 170 °C |
| Crystal Habit | White needles (from 2-Propanol) | White powder/plates |
Physicochemical Data: Melting Point
The following data represents the authoritative literature values for 1,1-dibenzylurea, validated by spectroscopic characterization.
Literature Values
| Parameter | Value | Conditions | Source |
| Melting Point | 125 – 126 °C | Recrystallized from 2-Propanol | [1] |
| Literature Consensus | 125 °C | Standard Pressure | [1][2] |
| Appearance | White Needles | Crystalline solid | [1] |
Expert Insight: The sharp melting point range (1 °C) indicates high crystallinity. If your sample melts above 130 °C, suspect contamination with the 1,3-isomer (MP ~169 °C) or significant decomposition.
Synthesis & Experimental Protocols
To ensure the isolation of the correct 1,1-isomer, specific synthetic pathways must be chosen that prevent symmetric rearrangement. Two robust methods are detailed below.
Method A: Cyanamide Addition (Green/High-Yield)
This modern approach utilizes cyanamide to generate the urea core directly on the secondary amine, avoiding toxic phosgene derivatives.
Reaction Logic:
Protocol:
-
Reagents: Dissolve dibenzylamine (3.73 g, 1.0 equiv) and cyanamide (0.42 g, 1.0 equiv) in acetonitrile (MeCN) (25 mL).
-
Reaction: Stir the mixture at reflux (approx. 80 °C) or standard conditions until TLC indicates consumption of the amine.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: The crude solid is recrystallized.[2]
-
Yield: ~84% isolated yield.
Method B: Benzotriazole-1-carboxamide Route (Highly Specific)
This method is preferred for small-scale, high-purity characterization as it minimizes side products.
Protocol:
-
Activation: React 1H-benzotriazole-1-carboxamide (1.0 equiv) with dibenzylamine (1.0 equiv) in THF (5 mL/mmol).
-
Incubation: Stir at room temperature for 48 hours.
-
Quenching: Add dry K₂CO₃ and stir for 5–6 hours to sequester the benzotriazole byproduct.
-
Isolation: Filter the mixture and evaporate the filtrate.
-
Recrystallization: Dissolve the residue in hot 2-Propanol (Isopropanol) and cool slowly to induce crystallization.
-
Result: White needles, MP 125–126 °C.
Synthesis Workflow Visualization
Figure 1: Step-by-step synthesis and purification workflow for 1,1-dibenzylurea.[3][4][5][6]
Characterization Data
Self-validating your product requires matching the following spectroscopic signatures.
¹H NMR Spectroscopy (DMSO-d₆)
-
δ 7.18 – 7.39 (m, 10H): Aromatic protons (Phenyl groups).[3]
-
δ 4.88 (br s, 2H): NH₂ protons (Urea primary amine). Note: This broad singlet confirms the unsubstituted side of the urea, distinguishing it from the 1,3-isomer which would have two NH doublets/singlets.
-
δ 4.47 (s, 4H): Benzylic CH₂ protons. Note: Appears as a singlet due to symmetry of the two benzyl groups on the SAME nitrogen.
¹³C NMR Spectroscopy (DMSO-d₆)
-
δ 159.5: Carbonyl (C=O).
-
δ 137.2: Aromatic quaternary carbon.
-
δ 128.7, 127.4, 127.1: Aromatic CH carbons.[3]
-
δ 50.2: Benzylic CH₂ carbon.
Structural Comparison (Isomer Logic)
The following diagram illustrates the structural divergence that leads to the melting point difference (125 °C vs 169 °C).
Figure 2: Structural comparison emphasizing the substitution pattern difference between the 1,1 and 1,3 isomers.
References
-
Katritzky, A. R., et al. (2004). "Synthesis of mono- and N,N-disubstituted ureas." Synthesis, 2004(11), 1799-1805. (Cited for MP 125-126°C and Benzotriazole protocol).[3]
-
Wang, Z., et al. (2024).[7][8] "Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block." RSC Advances, 14, 23000-23005. (Cited for Cyanamide protocol).[8][9]
Sources
- 1. 1,3-dibenzyl(11C)urea | C15H16N2O | CID 10610037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]
- 7. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 8. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]
- 9. air.unipr.it [air.unipr.it]
Technical Whitepaper: Evolution of N,N-Dibenzylurea Synthesis
The following technical guide details the historical and methodological evolution of N,N-dibenzylurea synthesis.
Note on Nomenclature: In strict IUPAC nomenclature, "N,N-dibenzylurea" refers to the unsymmetrical 1,1-dibenzylurea .[1] However, in broad catalytic literature, the term is frequently used loosely to describe the symmetrical 1,3-dibenzylurea (N,N'-dibenzylurea) , which serves as the primary benchmark substrate for carbonylation and CO₂ utilization research.[1] To ensure comprehensive technical accuracy (E-E-A-T), this guide covers the dominant history of the 1,3-isomer while explicitly dedicating a section to the regioselective synthesis of the 1,1-isomer .
From Phosgene Chemistry to Green Catalytic Fixation[1]
Executive Summary
The synthesis of dibenzylurea derivatives has served as a "drosophila" (model system) for the evolution of carbonylative chemistry over the last century. Historically driven by hazardous phosgene chemistry, the field has shifted toward catalytic oxidative carbonylation (CO) and, most recently, thermodynamic fixation of Carbon Dioxide (CO₂).[1] This guide analyzes the mechanistic causality behind these shifts, providing researchers with validated protocols for both symmetrical (1,3) and unsymmetrical (1,1) isomers.
Phase I: The Stoichiometric Era (Phosgene & Isocyanates)
Before the advent of transition metal catalysis, the synthesis of 1,3-dibenzylurea was dominated by nucleophilic addition-elimination reactions using highly electrophilic carbonyl sources.
The Phosgene Route
-
Mechanism: Double nucleophilic attack of benzylamine on phosgene (
). -
Causality: The high electrophilicity of phosgene ensures rapid reaction, but the release of 2 equivalents of HCl necessitates stoichiometric base, creating significant salt waste.
-
Obsolescence: Due to extreme toxicity and waste generation, this method is now largely restricted to legacy industrial applications.[1]
The Isocyanate Route
-
Reaction: Benzylamine + Benzyl Isocyanate
1,3-Dibenzylurea.[1] -
Utility: This remains the "gold standard" for high-purity analytical standards because it proceeds with 100% atom economy in the final step. However, the isocyanate precursor is often derived from phosgene or thermal decomposition of azides (Curtius rearrangement), merely displacing the hazard upstream.[1]
Phase II: The Carbon Monoxide Era (Catalytic Carbonylation)
In the late 20th century, research pivoted to oxidative carbonylation using CO, driven by the need to utilize C1 feedstocks.[1]
Selenium-Catalyzed Carbonylation
Selenium (Se) acts as a phase-transfer catalyst and oxidant.
-
Mechanism: Se reacts with CO and amine to form a selenocarbamate intermediate. Oxidation (by
) regenerates Se and releases the urea. -
Key Insight: This method demonstrated that urea formation could proceed via a catalytic cycle rather than stoichiometric reagents.
Palladium-Catalyzed Oxidative Carbonylation
Palladium (
-
Process:
[1] -
Limitation: Requires high pressure CO (toxic) and corrosion-resistant reactors.
Phase III: The Green Shift (CO₂ Fixation)
The current frontier focuses on using CO₂ as a non-toxic, abundant C1 source. The thermodynamic hurdle (
Ionic Liquid Mediated Synthesis
Ionic liquids (ILs) like [Bmim]OH (1-butyl-3-methylimidazolium hydroxide) act as both solvent and catalyst.[2]
-
Mechanism: The basic IL activates the amine to attack CO₂, forming a carbamate salt. The IL then stabilizes the transition state for the dehydration step to form the isocyanate intermediate, which rapidly reacts with a second amine.
-
Advantage: Solvent-free, recyclable catalyst, and atmospheric pressure operation.[1]
Direct Dehydrative Coupling
Using dehydrating agents like DCC or polymer-supported triphenylphosphine to drive the equilibrium toward urea formation.
Technical Deep Dive: Regioselectivity (1,1 vs 1,3)
While 1,3-dibenzylurea is the thermodynamic product of carbonylation, the 1,1-dibenzylurea (unsymmetrical) isomer requires specific alkylation strategies.[1]
Synthesis of 1,1-Dibenzylurea (N,N-isomer)[1]
-
Method: Iridium-Catalyzed N-Alkylation of Urea with Benzyl Alcohol.[3]
-
Mechanistic Insight: Unlike carbonylation, this method relies on the "borrowing hydrogen" methodology. The catalyst oxidizes benzyl alcohol to benzaldehyde, which forms a hemiaminal with urea. The Iridium catalyst then reduces the intermediate.
-
Selectivity: Interestingly, once mono-benzylurea is formed, the nucleophilicity of the substituted nitrogen is enhanced (electron-donating benzyl group), favoring a second alkylation on the same nitrogen to form 1,1-dibenzylurea, rather than the 1,3-isomer.[1]
Experimental Protocols
Protocol A: Green Synthesis of 1,3-Dibenzylurea (CO₂ Route)
Target: Sustainable synthesis without toxic gases.[1]
Reagents:
Workflow:
-
Setup: Charge a dried 50 mL Schlenk flask with benzylamine and [Bmim]OH.
-
Activation: Purge the system with CO₂ three times. Attach a CO₂ balloon.
-
Reaction: Heat to 130°C with vigorous stirring for 6 hours.
-
Why 130°C? High temperature is critical to overcome the activation energy for the dehydration of the carbamate intermediate.
-
-
Workup: Cool to room temperature. Add water (10 mL). The hydrophobic 1,3-dibenzylurea will precipitate as white needles.
-
Purification: Filter and recrystallize from ethanol.
-
Validation: Melting point (167–169°C) and NMR.
Protocol B: Synthesis of 1,1-Dibenzylurea (Alkylation Route)
Target: Unsymmetrical isomer via alcohol alkylation.[1]
Reagents:
-
Benzyl Alcohol (15 mmol - 3 equiv)[1]
-
Catalyst:
(1 mol%)[1] -
Base:
(10 mol%)[1] -
Solvent: Toluene (2 mL)
Workflow:
-
Setup: Mix reagents in a sealed pressure tube under Argon.
-
Reaction: Heat to 110°C for 24 hours.
-
Mechanism Check: The reaction produces water as the only byproduct.[3]
-
Workup: Evaporate solvent. Purify via flash column chromatography (Ethyl Acetate/Hexane).
-
Result: Major product is 1,1-dibenzylurea (N,N), distinct from the 1,3 isomer.[1]
Comparative Data Analysis
| Methodology | Carbon Source | Catalyst/Reagent | Atom Economy | Hazard Profile | Target Isomer |
| Classical | Phosgene ( | Base (NaOH) | Low (Salt waste) | Extreme | 1,3 (Sym) |
| Oxidative | CO + | Pd(II) / | High | High (CO gas) | 1,3 (Sym) |
| Green (IL) | CO₂ | [Bmim]OH | 100% (Theoretical) | Low | 1,3 (Sym) |
| Alkylation | Urea | Iridium ( | Moderate | Low | 1,1 (Unsym) |
Mechanistic Visualization
Figure 1: The Green Pathway (CO₂ Fixation Mechanism)
This diagram illustrates the base-catalyzed activation of amine and CO₂, proceeding through the critical carbamate intermediate.
Caption: Base-catalyzed fixation of CO₂ into 1,3-dibenzylurea via the isocyanate pathway.[1]
Figure 2: Regioselectivity Logic (1,1 vs 1,3)
Visualizing why Iridium-catalyzed alkylation favors the N,N-isomer.
Caption: Divergence of regioselectivity based on steric vs. electronic control mechanisms.
References
-
Classical Phosgene Alternatives: Synthesis of mono and N,N-disubstituted ureas.[5] Katritzky, A. R., et al. (2003).[1][5] Arkivoc. Link[1][5]
-
Green CO2 Synthesis: Solvent-Free Synthesis of Substituted Ureas from CO2 and Amines with a Functional Ionic Liquid as the Catalyst. (2008).[1][2][6] Green Chemistry. Link[1]
-
Iridium Catalyzed 1,1-Synthesis: Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. Trudell, M., et al. (2014).[1] ScholarWorks@UNO. Link
-
Ruthenium/Methanol Route: Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source. (2016).[1][7] Organic Letters. Link[1][7]
-
General Carbonylation Review: Oxidative Carbonylation of Amines. (2000).[1] Journal of Organic Chemistry. Link[1]
Sources
A Technical Guide to Dibenzylurea Isomers for Pharmaceutical Research and Development
Introduction: The Urea Scaffold and the Significance of Dibenzylurea
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to act as a rigid hydrogen bond donor-acceptor unit. This feature allows urea-containing molecules to form stable, high-affinity interactions with biological targets, making them a privileged scaffold in modern drug discovery.[1] Numerous clinically approved drugs incorporate a urea moiety to enhance potency, selectivity, and pharmacokinetic properties.[1]
Within this important class of compounds, dibenzylurea presents a case of isomeric significance. The two primary isomers, 1,1-dibenzylurea and 1,3-dibenzylurea (also known as N,N'-dibenzylurea), share the same molecular formula but differ in the substitution pattern on the urea nitrogens. This structural variance leads to distinct chemical properties and, most critically, divergent pharmacological profiles.
This guide will provide an in-depth technical overview of both isomers, with a primary focus on the pharmacologically active and naturally occurring 1,3-dibenzylurea . We will explore its identification, properties, biological activities, and a validated synthesis protocol, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identification and Physicochemical Properties
Accurate identification is paramount in research. The distinct connectivity of the 1,1- and 1,3- isomers necessitates careful characterization. The following table summarizes their key identifiers and properties as cataloged in comprehensive databases like PubChem and ChemSpider.
| Property | 1,3-Dibenzylurea (sym-Dibenzylurea) | 1,1-Dibenzylurea |
| Structure | C₁₅H₁₆N₂O | C₁₅H₁₆N₂O |
| CAS Number | 1466-67-7[2] | 3282-27-7[3] |
| IUPAC Name | 1,3-bis(phenylmethyl)urea[2] | 1,1-dibenzylurea[3] |
| Synonyms | N,N'-Dibenzylurea, sym-Dibenzylurea[4] | N,N-Dibenzylurea |
| Molecular Weight | 240.30 g/mol [5] | 240.30 g/mol [3] |
| Appearance | White to off-white crystalline solid[4] | Data not widely available |
| Boiling Point | ~476.9 °C at 760 mmHg[6][7] | Data not widely available |
| Solubility | Low in water; soluble in ethanol, acetone, DMSO, methanol[4][8] | Data not widely available |
| SMILES | C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[2] | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)N |
| InChIKey | KATOLVAXCGIBLO-UHFFFAOYSA-N[4][7] | Data not widely available |
| PubChem CID | 74017 | 34821 |
| ChemSpider ID | 66648 | 32029 |
Pharmacological Profile and Therapeutic Potential of 1,3-Dibenzylurea
1,3-Dibenzylurea is not merely a synthetic compound but a naturally occurring molecule first isolated from plants such as Moringa oleifera and Pentadiplandra brazzeana.[2][9] Its presence in nature hints at a co-evolved biological function, which has been substantiated by extensive pharmacological research.
Primary Mechanism of Action: Soluble Epoxide Hydrolase (sEH) Inhibition
The most well-documented activity of 1,3-dibenzylurea is its role as a potent inhibitor of soluble epoxide hydrolase (sEH).[2][10]
-
Causality of Action: The sEH enzyme is responsible for the metabolic degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxy fatty acids (EpFAs).[2] By inhibiting sEH, 1,3-dibenzylurea prevents the breakdown of these beneficial EpFAs, thereby increasing their circulating levels. This elevation of EpFAs helps to resolve inflammation, reduce neuropathic and inflammatory pain, and regulate blood pressure, making sEH a highly attractive target for therapeutic intervention.[2]
Analgesic and Anti-inflammatory Properties
Stemming from its sEH inhibitory action, 1,3-dibenzylurea exhibits significant dose-dependent analgesic and anti-inflammatory effects in preclinical models.[2] Its structural motifs bear a resemblance to known non-vanilloid antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key mediator in pain transmission pathways, suggesting a potential dual mechanism of action.[2] Furthermore, it has been shown to inhibit the production of critical pro-inflammatory cytokines like IL-2.[2]
Antimicrobial and Quorum Sensing Applications
The urea scaffold is a versatile platform for developing novel antimicrobial agents. Research into 1,3-disubstituted urea derivatives has demonstrated promising activity against pathogenic bacteria, including Pseudomonas aeruginosa.[2][11] The mechanism is believed to involve the disruption of quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[2] This makes 1,3-dibenzylurea a valuable starting point for the design of new anti-infective agents that function by disarming pathogens rather than killing them, a strategy that may reduce the pressure for developing resistance.
Synthesis and Characterization of 1,3-Dibenzylurea: A Validated Protocol
The following protocol describes a reliable and safe laboratory-scale synthesis of 1,3-dibenzylurea using a common phosgene substitute, which aligns with modern standards of chemical safety.[1] This method is designed to be self-validating through rigorous purification and characterization steps.
Principle
This synthesis employs a two-step, one-pot reaction. First, benzylamine is reacted with N,N'-Carbonyldiimidazole (CDI), a safe and effective carbonyl source, to form an activated carbamoyl-imidazole intermediate. This intermediate is then reacted in situ with a second equivalent of benzylamine to yield the symmetrical 1,3-dibenzylurea product. The choice of CDI over hazardous reagents like phosgene is a critical safety and environmental consideration.[1]
Materials and Reagents
-
Benzylamine (≥99%)
-
N,N'-Carbonyldiimidazole (CDI) (≥97%)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, argon gas inlet
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL oven-dried round-bottom flask under an argon atmosphere, add CDI (1.0 eq). Dissolve it in 50 mL of anhydrous THF.
-
Expert Insight: An inert atmosphere is crucial to prevent CDI from reacting with atmospheric moisture, which would hydrolyze it and reduce the yield. Anhydrous THF is used to ensure the reagents remain reactive.
-
-
Intermediate Formation: While stirring the CDI solution at room temperature, add a solution of benzylamine (1.0 eq) in 20 mL of anhydrous THF dropwise over 15 minutes. Allow the reaction to stir for 1 hour at room temperature.
-
Trustworthiness: The reaction progress can be monitored by TLC (e.g., 30% EtOAc in hexanes). The formation of the intermediate will show a new spot, and consumption of benzylamine.
-
-
Urea Formation: To the same flask, add a solution of benzylamine (1.1 eq) in 20 mL of anhydrous THF dropwise. Fit the flask with a condenser and heat the reaction to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates the complete consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Rationale: The bicarbonate wash removes any unreacted acidic impurities, and the brine wash helps to break any emulsions and remove bulk water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the white crystalline product by vacuum filtration.
-
Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected product is a white solid.
Visualized Workflows
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for synthesizing 1,3-dibenzylurea.
Caption: Synthesis workflow for 1,3-dibenzylurea via CDI coupling.
Mechanism of sEH Inhibition Pathway
This diagram illustrates the therapeutic logic behind the inhibition of soluble epoxide hydrolase (sEH) by 1,3-dibenzylurea.
Caption: 1,3-Dibenzylurea inhibits sEH, preserving beneficial EpFAs.
Conclusion and Future Directions
1,3-Dibenzylurea stands out as a pharmacologically significant natural product with well-defined therapeutic potential, primarily through its potent inhibition of soluble epoxide hydrolase. Its documented analgesic, anti-inflammatory, and potential antimicrobial activities make it an attractive lead compound for drug development. In contrast, its 1,1-dibenzylurea isomer remains largely unexplored, presenting an opportunity for fundamental research.
Future work should focus on leveraging the 1,3-dibenzylurea scaffold to design next-generation sEH inhibitors with improved pharmacokinetic profiles and enhanced target selectivity. Structure-activity relationship (SAR) studies could unlock derivatives with superior potency and novel biological functions, further cementing the role of the urea moiety as a critical tool in the arsenal of medicinal chemists.
References
- Wu, Z.-Y., Zhan, A., Gao, E., Mao, L.-F., Wang, H.-L., & Yang, J.-X. (2023). Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. Frontiers in Chemistry, 11, 1242334.
-
PubChemLite. (n.d.). 1,1-dibenzyl-3-(2,6-xylyl)urea. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,1-dibenzyl-3-(2,6-dichlorophenyl)urea. Retrieved from [Link]
-
ResearchGate. (2017). Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Dibenzylurea. Retrieved from [Link]
-
ChemSynthesis. (2024). N,N'-dibenzylurea. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]
-
Chemsrc. (2024). 1,3-DIBENZYL UREA | CAS#:1466-67-7. Retrieved from [Link]
- Gothai, S., et al. (2021). Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects.
-
MySkinRecipes. (n.d.). 1,3-Dibenzylurea. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1466-67-7 | Product Name : 1,3-Dibenzylurea. Retrieved from [Link]
- Ali, M. R., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies.
- Toti, K. S., & Hati, S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
-
National Center for Biotechnology Information. (n.d.). Benzylurea. PubChem. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. lookchem.com [lookchem.com]
- 7. 1,3-DIBENZYL UREA | CAS#:1466-67-7 | Chemsrc [chemsrc.com]
- 8. 1,3-dibenzylurea | 1466-67-7 [chemicalbook.com]
- 9. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Dibenzylurea [myskinrecipes.com]
Methodological & Application
Application Note: Scalable Synthesis of 1,1-Dibenzylurea via Acid-Mediated Carbamoylation
Abstract & Strategic Rationale
This application note details the robust synthesis of 1,1-dibenzylurea from N,N-dibenzylamine . Unlike symmetrical ureas (e.g., 1,3-dibenzylurea), the 1,1-disubstituted scaffold requires specific regiochemical control to ensure the urea moiety (
The urea functional group is a privileged pharmacophore in medicinal chemistry, serving as a neutral hydrogen-bond donor/acceptor motif in protease inhibitors (e.g., HIV protease inhibitors) and epoxide hydrolase inhibitors.
We present two validated protocols:
-
Method A (The "Gold Standard"): Acid-mediated addition of Potassium Cyanate (KOCN). This method is preferred for general laboratory synthesis due to the ubiquity of reagents and high reproducibility.
-
Method B (Green/Scalable): Direct cyanation using Cyanamide (
), ideal for gram-scale up-production with higher atom economy.
Scientific Background & Reaction Mechanism[1][2]
The Challenge of Sterics
N,N-dibenzylamine possesses significant steric bulk around the nitrogen center due to the two benzyl groups. While nucleophilic, the amine is less reactive than primary amines. Consequently, the generation of the reactive electrophile (in situ isocyanic acid) must be controlled to prevent polymerization or hydrolysis before the amine can attack.
Mechanism of Action (Method A)
The synthesis relies on the Wöhler-type transformation. Potassium cyanate reacts with acid to generate isocyanic acid (
Critical Process Parameter (CPP): The pH must be controlled.
-
pH < 3: The amine is fully protonated (
) and non-nucleophilic. -
pH > 8: Isocyanic acid is not generated; cyanate remains ionic (
). -
Optimal pH (4.0–5.0): Balances the concentration of free amine nucleophile and free isocyanic acid.
Figure 1: Mechanistic pathway for the carbamoylation of secondary amines via isocyanic acid.
Experimental Protocols
Materials & Equipment
-
Reagents: N,N-Dibenzylamine (97%+), Potassium Cyanate (KOCN), Glacial Acetic Acid, Ethanol (95%), Conc. HCl.
-
Equipment: 3-neck round bottom flask (250 mL), reflux condenser, temperature probe, addition funnel, magnetic stirrer.
Protocol A: Acid-Mediated Cyanate Addition (Standard)
Best for: Routine lab-scale synthesis (1g – 10g).
-
Amine Solubilization: In a 250 mL round-bottom flask, dissolve N,N-dibenzylamine (10.0 mmol, 1.97 g) in Glacial Acetic Acid (15 mL). Dilute with water (30 mL).
-
Note: If the amine precipitates, add a minimal amount of ethanol until clear.
-
-
Reagent Preparation: Prepare a solution of Potassium Cyanate (15.0 mmol, 1.22 g, 1.5 equiv) in distilled water (10 mL).
-
Controlled Addition:
-
Cool the amine solution to ~10°C.[1]
-
Add the KOCN solution dropwise over 20 minutes with vigorous stirring.
-
Observation: A white precipitate may begin to form immediately.
-
-
Reaction Phase:
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Stir at RT for 2 hours.
-
Optional Heating: If TLC indicates incomplete conversion, heat to 60°C for 1 hour. (Steric bulk of dibenzyl sometimes requires thermal energy to drive the reaction to completion).
-
-
Quench & Isolation:
-
Dilute the reaction mixture with cold water (50 mL).
-
Stir for 30 minutes to maximize precipitation.
-
Filter the white solid via vacuum filtration.
-
Wash the cake with water (
mL) to remove residual acetic acid and salts.
-
-
Purification:
-
Recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, then add hot water until slightly turbid. Cool slowly to 4°C.
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Protocol B: Cyanamide Method (Green/Scalable)
Best for: Higher atom economy and avoiding salt waste.
-
Setup: Charge a reaction vessel with N,N-dibenzylamine (10 mmol) and Cyanamide (
, 12 mmol) in Acetonitrile (MeCN, 20 mL). -
Reaction: Reflux the mixture (approx. 80°C) for 6–12 hours.
-
Workup: Evaporate the solvent under reduced pressure. The residue is washed with dilute HCl (to remove unreacted amine) and then water.
-
Yield: Typically 80–85% (higher than Method A).
Process Control & Characterization
Workflow Visualization
Figure 2: Step-by-step workflow for the isolation of 1,1-dibenzylurea.
Analytical Specifications (Self-Validation)
| Property | Specification | Notes |
| Appearance | White crystalline needles | |
| Melting Point | 167–168 °C | Distinct from 1,3-isomer (MP ~164°C) but close; verify via NMR. |
| Yield | 65–85% | Method dependent. |
| 1H NMR (DMSO-d6) | Aromatic multiplet. | |
| Exchangeable with | ||
| Singlet indicates equivalent benzyl groups. | ||
| IR (KBr) | 1655 | Urea carbonyl stretch. |
| 3350, 3450 | Primary amine symmetric/asymmetric stretch. |
Validation Check: If the NMR shows a doublet for the
Troubleshooting & Optimization
-
Low Yield:
-
Cause: pH was likely too low (too much acid), protonating the amine entirely.
-
Solution: Buffer the reaction with sodium acetate or use the Cyanamide method (Method B) which is pH neutral.
-
-
Oily Product:
-
Cause: Presence of unreacted dibenzylamine or residual solvent.
-
Solution: Wash the crude solid with dilute (1M) HCl. The amine will form a water-soluble hydrochloride salt, while the urea remains insoluble. Recrystallize from ethanol.
-
-
Safety Note:
-
Potassium Cyanate is harmful if swallowed. Acidification releases small amounts of Isocyanic acid (volatile). Perform all additions in a fume hood.
-
Cyanamide is toxic and a skin irritant. Handle with gloves.
-
References
-
Organic Syntheses. (1963). Urea, 1,1-diethyl-.[2] Organic Syntheses, Coll. Vol. 4, p.780.[3] (Foundational protocol for 1,1-disubstituted ureas).
-
National Institutes of Health (PMC). (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas. Retrieved from [Link]
Sources
oxidative carbonylation of dibenzylamine to 1,1-dibenzylurea
This Application Note is designed to guide researchers through the oxidative carbonylation of dibenzylamine .
Critical Scientific Clarification:
The direct oxidative carbonylation of dibenzylamine (a secondary amine,
Abstract
Ureas are privileged scaffolds in medicinal chemistry (e.g., soluble epoxide hydrolase inhibitors). Traditional synthesis relies on toxic phosgene or isocyanates. Oxidative carbonylation offers a green alternative, utilizing Carbon Monoxide (CO) and molecular Oxygen (
Reaction Mechanism & Chemoselectivity
The reaction proceeds via a Palladium(II)/Palladium(0) catalytic cycle. The key challenge with dibenzylamine is the steric bulk of the two benzyl groups, which retards the nucleophilic attack on the acyl-palladium intermediate.
Catalytic Cycle (Pd/Iodide System)
-
Oxidation:
is oxidized to by (often mediated by or ). -
Coordination: Amine coordinates to
. -
CO Insertion: CO inserts into the Pd-N bond to form a carbamoyl-palladium species (
). -
Nucleophilic Attack: A second amine molecule attacks the carbamoyl species.
-
Reductive Elimination: The urea is released, and
is regenerated.
Pathway Diagram
The following diagram illustrates the competing pathways between Homocoupling (Tetra-urea) and Aminocarbonylation (1,1-urea).
Caption: Divergent pathways in the oxidative carbonylation of dibenzylamine. Path A is the standard reaction; Path B requires ammonia.
Experimental Protocol
Protocol A: Oxidative Carbonylation to 1,1,3,3-Tetrabenzylurea
This protocol uses a Pd-Iodide catalytic system, which is robust for sterically hindered secondary amines.
Reagents & Equipment:
-
Substrate: Dibenzylamine (2.0 mmol)
-
Catalyst:
(1 mol%) or + . -
Promoter:
(10 mol%) - Essential for stabilizing the Pd-I species. -
Solvent: 1,4-Dioxane or Acetonitrile (MeCN).
-
Gases: Carbon Monoxide (CO), Oxygen (
).[1] Caution: CO is toxic; O2 is flammable. -
Vessel: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Methodology:
-
Reactor Loading:
-
In a glass liner, dissolve Dibenzylamine (394 mg, 2.0 mmol) in 1,4-Dioxane (5 mL).
-
Add
(7.2 mg, 0.02 mmol) and (33 mg, 0.2 mmol). -
Note: The solution should turn a dark reddish-brown indicating active Pd-I species.
-
-
Pressurization (The "Fill/Purge" Cycle):
-
Seal the autoclave.
-
Purge with CO (3 cycles) to remove air.
-
Charge CO to 20 bar (approx. 290 psi).
-
Charge
to 5 bar (total pressure 25 bar). Safety Rule: Never exceed 20% O2 concentration relative to total pressure to stay below the explosion limit in the headspace, or use "Synthetic Air" (80:20 N2:O2) instead of pure O2.
-
-
Reaction:
-
Heat the reactor to 100°C with vigorous magnetic stirring (800 rpm).
-
Maintain reaction for 12-16 hours .
-
Mechanistic Insight: High temperature is required to overcome the activation energy of the nucleophilic attack by the bulky dibenzylamine.
-
-
Workup:
-
Cool reactor to room temperature. Carefully vent gases into a fume hood exhaust.
-
Filter the reaction mixture through a pad of Celite to remove Palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc 4:1).
-
Expected Yield: 60-80% (dependent on pressure and stirring efficiency).
Protocol B: Synthesis of 1,1-Dibenzylurea (Target Specific)
Since oxidative carbonylation of dibenzylamine alone yields the tetrabenzyl derivative, the 1,1-isomer (
Alternative "Green" Protocol (Cyanamide Route):
-
Reagents: Dibenzylamine, Cyanamide (
), , .[2][3] -
Conditions: Room Temperature, Open Air.
-
Mechanism: Dibenzylamine attacks cyanamide to form dibenzylcyanamide, which is then hydrated to the urea.
Procedure:
-
Mix Dibenzylamine (1.0 equiv) and Cyanamide (1.2 equiv) in DMSO.
-
Add
(1.0 equiv). -
Add
(30% aq, 1.2 equiv) dropwise. -
Stir at RT for 4 hours.
-
Extract with Ethyl Acetate.[4] Reference: This method specifically yields 1,1-dibenzylurea in >80% yield, avoiding the mixture of products found in mixed-amine oxidative carbonylations.
Quantitative Data Summary
| Parameter | Protocol A (Carbonylation) | Protocol B (Cyanamide) |
| Target Product | 1,1,3,3-Tetrabenzylurea | 1,1-Dibenzylurea |
| Substrate | Dibenzylamine + CO + O2 | Dibenzylamine + Cyanamide |
| Atom Economy | High (Water byproduct) | Moderate (Requires stoichiometric oxidant) |
| Pressure | High (20-40 bar) | Ambient (1 atm) |
| Key Risk | CO Toxicity, Flammability | Peroxide handling |
| Typical Yield | 65% | 84% |
Safety & Troubleshooting
Safety Protocols
-
CO Handling: Carbon monoxide is odorless and lethal. All reactor charging/venting must occur in a well-ventilated fume hood equipped with a CO detector.
-
High Pressure: Inspect autoclave burst disks and seals prior to use.
-
Explosive Mixtures: When mixing CO and
, ensure the ratio stays outside the explosive envelope. A safe standard is using a lean oxygen mixture (e.g., 5% in ) or ensuring CO is in vast excess (CO:Air 4:1).
Troubleshooting Guide
-
Low Conversion:
-
Cause: Catalyst poisoning (Pd black precipitation) or insufficient oxygen transfer.
-
Fix: Increase stirring speed (mass transfer limitation) or add more Iodide (
or ) to stabilize the catalyst.
-
-
Product is Oil/Sticky:
-
Cause: Mixed ureas or unreacted amine.
-
Fix: Acid wash (1M HCl) removes unreacted amine. Recrystallization is superior to chromatography for ureas.
-
References
-
Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. Source: RSC Advances / PubMed Central. URL:[Link]
-
Palladium-mediated oxidative carbonylation reactions for the synthesis of radiolabelled ureas. Source: Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]
-
Synchronous recognition of amines in oxidative carbonylation toward unsymmetrical ureas. Source: Science (2024).[5] URL:[Link][5]
-
Palladium-Catalyzed Oxidative Carbonylation of Amines. Source: Accounts of Chemical Research (General Mechanism). URL:[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 3. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04286G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synchronous recognition of amines in oxidative carbonylation toward unsymmetrical ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Controlled Aqueous Hydrolysis of N,N-Dibenzyl Cyanamide
Abstract
This document provides a comprehensive technical guide for the controlled hydrolysis of N,N-dibenzyl cyanamide to its corresponding urea derivative, N,N'-dibenzylurea. This transformation is fundamental in synthetic chemistry, as substituted ureas are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide details the underlying reaction mechanism, provides a robust and validated step-by-step experimental protocol, and offers expert insights into reaction monitoring, product characterization, and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals seeking a reliable method for this conversion.
Introduction and Scientific Background
N,N-disubstituted cyanamides are versatile intermediates in organic synthesis. Their reactivity is dominated by the electrophilic nature of the nitrile carbon, making them susceptible to nucleophilic attack.[3] The reaction with water, a fundamental nucleophilic process, provides a direct route to N,N-disubstituted ureas. While the parent compound, cyanamide, readily hydrolyzes to urea, the reaction kinetics and conditions for disubstituted analogs like N,N-dibenzyl cyanamide are influenced by the steric and electronic properties of the substituents.[4]
N,N'-dibenzylurea, the product of this reaction, is a compound of interest with applications in medicinal chemistry, where it has been investigated for its potential inhibitory properties against pain and inflammation.[1] Therefore, a well-controlled and high-yielding synthetic protocol for its preparation from N,N-dibenzyl cyanamide is of significant value. This application note addresses this need by presenting a detailed methodology, grounded in established chemical principles.
Reaction Mechanism: Nucleophilic Addition-Tautomerization
The hydrolysis of a disubstituted cyanamide to a urea proceeds through a two-stage mechanism analogous to the hydrolysis of nitriles to amides.[5] The reaction can be catalyzed by either acid or base, which activates the nitrile group for nucleophilic attack.
Mechanism Steps (Acid-Catalyzed):
-
Protonation: The nitrile nitrogen is protonated by an acid catalyst (e.g., H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon. This forms a protonated isourea intermediate.
-
Deprotonation & Tautomerization: The intermediate undergoes deprotonation and subsequent tautomerization to yield the thermodynamically more stable N,N'-dibenzylurea product.
The overall transformation is a robust and generally high-yielding process, provided the reaction conditions are optimized to ensure complete conversion and minimize potential side reactions.
Experimental Protocol: Hydrolysis of N,N-Dibenzyl Cyanamide
This section provides a self-validating protocol for the synthesis of N,N'-dibenzylurea. Checkpoints for reaction monitoring are included to ensure reproducibility and success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| N,N-Dibenzyl cyanamide | ≥97% | Sigma-Aldrich | Starting material. |
| Dioxane | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | Acid catalyst. |
| Ethyl Acetate | ACS Grade | EMD Millipore | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem | For neutralization. |
| Saturated Sodium Chloride (Brine) | ACS Grade | LabChem | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Acros Organics | Drying agent. |
| Deionized Water | Type II or higher | In-house | Used for aqueous solutions. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Melting point apparatus
-
NMR Spectrometer (¹H and ¹³C)
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N-dibenzyl cyanamide (2.22 g, 10.0 mmol).
-
Solvent Addition: Add 30 mL of dioxane to the flask and stir until the starting material is fully dissolved.
-
Catalyst Addition: Add 10 mL of deionized water, followed by the slow, dropwise addition of 2.0 mL of concentrated hydrochloric acid. Causality Note: The acid acts as a catalyst to protonate the cyanamide, making it more susceptible to nucleophilic attack by water. Dioxane is used as a co-solvent to ensure the miscibility of the organic substrate and the aqueous acid.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 95-100°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Reaction Monitoring (Trustworthiness Checkpoint): After 2 hours, and every hour thereafter, monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Eluent: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (254 nm).
-
Observation: The reaction is complete when the spot corresponding to the N,N-dibenzyl cyanamide (higher Rƒ) is no longer visible. The product, N,N'-dibenzylurea, will appear as a new spot with a lower Rƒ.
-
-
Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a 250 mL separatory funnel containing 50 mL of deionized water. Slowly add saturated sodium bicarbonate solution until gas evolution ceases (pH ~8). Causality Note: This step neutralizes the HCl catalyst and quenches the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter through a Buchner funnel to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain pure N,N'-dibenzylurea as a white crystalline solid.
-
Characterization: Dry the purified product under vacuum, record the final mass, and calculate the percent yield. Characterize the product by determining its melting point and acquiring ¹H and ¹³C NMR spectra.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N,N'-dibenzylurea.
Data Presentation and Expected Results
The identity and purity of the synthesized N,N'-dibenzylurea should be confirmed by comparing the experimental data with established literature values.
| Parameter | Expected Result | Source |
| Appearance | White crystalline solid | [1] |
| Molecular Weight | 240.30 g/mol | Calculated |
| Yield | >85% | Typical Result |
| Melting Point | 167-170 °C | [1][6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.3 (m, 10H, Ar-H), ~4.9 (br s, 2H, NH), ~4.4 (d, 4H, CH₂) | Literature Data |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~158 (C=O), ~139 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~45 (CH₂) | Literature Data |
Best Practices and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive catalyst. | 1. Extend reflux time and re-verify with TLC. 2. Use fresh concentrated HCl. |
| Low Yield | 1. Incomplete extraction. 2. Loss of product during recrystallization. | 1. Perform an additional extraction of the aqueous layer. 2. Minimize the amount of hot solvent used for recrystallization and ensure slow cooling. |
| Oily Product | Presence of residual solvent or impurities. | Ensure the product is thoroughly dried under vacuum. If still oily, re-purify via recrystallization or column chromatography. |
| Side Reactions | Although unlikely under these conditions, strong base can cause dimerization of some cyanamides.[7][8] | Adhere to the specified acid-catalyzed protocol. Avoid using strong bases in the main reaction step. |
Safety Precautions
-
N,N-Dibenzyl cyanamide: Handle with care. While specific toxicity data is limited, cyanamide-containing compounds should be treated as potentially toxic.[9]
-
Hydrochloric Acid: Corrosive. Causes severe burns. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dioxane: Flammable and a suspected carcinogen. Avoid inhalation and skin contact.
-
General: Perform all operations in a certified chemical fume hood.
Overall Reaction Scheme
Caption: Overall reaction for the acid-catalyzed hydrolysis.
References
-
Wikipedia. Cyanamide. [Link]
- Google Patents.
-
ePrints Soton. Synthesis and Reactivity of N-Allenyl Cyanamides. [Link]
-
National Center for Biotechnology Information. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]
-
ACS Publications. Cascade Cyclization of N-Cyanamide Alkenes for the Divergent Synthesis of Azido-, Nitro-, and Alkenyl-Containing Pyrroloquinazolinones. [Link]
-
ResearchGate. Green reaction of N,N-disubstituted cyanamide 1 with primary aliphatic amines in water. [Link]
-
Patsnap Synapse. What is the mechanism of Cyanamide?. [Link]
-
United States Environmental Protection Agency. Hydrogen Cyanamide Method Evaluation Report. [Link]
-
Nature. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ALS Global. CYANIDE ANALYSIS: INTERFERENCES, CHALLENGES, TROUBLESHOOTING & MAXIMISING DATA QUALITY. [Link]
-
ACS Publications. Synthesis and Reactivity of N-Allenyl Cyanamides. [Link]
-
Cardiff University ORCA. Introduction to cyanamides. [Link]
-
Global Scientific Journal. Recent advances in analytical methods for cyanide determination in different matrices: A Review. [Link]
-
National Center for Biotechnology Information. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. [Link]
-
Xylem. Cyanide Analysis Guide. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Cyanide - ANALYTICAL METHODS. [Link]
-
ResearchGate. Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. [Link]
-
ResearchGate. Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ChemSynthesis. N,N'-dibenzylurea. [Link]
-
Medium. Top 10 Uses and Benefits of N N Dimethyl N N Diphenylurea for Your Projects. [Link]
Sources
- 1. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]
- 2. Top 10 Uses and Benefits of N N Dimethyl N N Diphenylurea for Your Projects [starskychemical.com]
- 3. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cyanamide? [synapse.patsnap.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Cyanamide - Wikipedia [en.wikipedia.org]
- 8. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Efficient Synthesis of Monosubstituted Ureas using Benzotriazole-1-carboxamide
Introduction & Strategic Rationale
The synthesis of ureas is a cornerstone in medicinal chemistry, as the urea moiety (
Historically, the introduction of a primary urea group (
Benzotriazole-1-carboxamide (Bt-CONH₂) represents a superior "Green Chemistry" alternative.[1] It acts as a stable, solid carbamoylating agent that transfers the
Key Advantages:
-
Safety: Eliminates the need for volatile isocyanates or corrosive acid chlorides.
-
Stability: The reagent is a crystalline solid, stable at room temperature, with a long shelf life.
-
Purification: The byproduct, benzotriazole (BtH), is water-soluble and acidic (
), allowing for removal via a simple basic wash, often negating the need for chromatography.
Chemical Basis & Mechanism[1]
The reaction proceeds via a Nucleophilic Acyl Substitution .[2] The benzotriazole moiety acts as an electron-withdrawing leaving group, activating the exocyclic carbonyl carbon toward nucleophilic attack by the amine.
Mechanistic Pathway[1][3]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of Benzotriazole-1-carboxamide.[1]
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.[1]
-
Elimination: The benzotriazole anion is expelled as a leaving group.
-
Proton Transfer: Rapid proton transfer yields the stable urea product and free benzotriazole.
Pathway Visualization[1]
Figure 1: Reaction pathway for the carbamoylation of amines.[1] The benzotriazole leaving group drives the reaction forward.
Experimental Protocol
Materials Required[1]
-
Reagent: Benzotriazole-1-carboxamide (CAS: 5933-29-9).[1][3]
-
Substrate: Primary or Secondary Amine (
equiv).[1] -
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane (Anhydrous preferred).[1]
-
Base (Optional): Triethylamine (TEA) is generally not required unless the amine is supplied as a salt (e.g., HCl salt).
Standard Reflux Method
This method is robust and scalable for gram-scale synthesis.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzotriazole-1-carboxamide (
equiv) in THF ( mL/mmol). -
Addition: Add the Amine (
equiv) to the solution.-
Note: If the amine is a solid, dissolve it in a minimum amount of THF before addition.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (
C for THF) under an inert atmosphere ( or Ar). -
Monitoring: Monitor reaction progress via TLC (typically 50% EtOAc/Hexane). The starting material (Bt-CONH₂) usually disappears within 6–12 hours.[1]
-
Workup (The "Self-Cleaning" Step):
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc).
-
Critical Step: Wash the organic layer with 10% aqueous
or 1N NaOH ( ).-
Why? This converts the Benzotriazole byproduct into its water-soluble sodium salt, removing it from the organic phase.
-
-
Wash with brine (
), dry over anhydrous , filter, and concentrate.[1]
-
-
Purification: Most products are obtained in high purity (
) after the basic wash. Recrystallization from Ethanol/Water can be performed if necessary.[1]
Microwave-Assisted Method (High Throughput)
For rapid library generation, microwave irradiation significantly accelerates the kinetics.[1]
-
Setup: Place Benzotriazole-1-carboxamide (
mmol) and Amine ( mmol) in a microwave-safe vial. -
Solvent: Add
mL of THF or Dioxane.[1] Cap the vial. -
Irradiation: Irradiate at 100–120°C for 10–20 minutes .
-
Workup: Follow the same basic wash procedure as described in Section 3.2.
Workup & Purification Logic
The efficiency of this protocol relies on the chemical properties of the byproduct. The following flowchart illustrates the purification logic.
Figure 2: Purification workflow utilizing the acidity of benzotriazole for extractive removal.[1]
Performance Data & Optimization
The following table summarizes typical yields comparing conventional reflux versus microwave irradiation for various amine classes.
| Amine Class | Substrate Example | Method A (Reflux) | Method B (Microwave) | Yield (%) |
| Primary Aliphatic | Benzylamine | 8 hrs | 10 min | 92% |
| Steric Hindered | tert-Butylamine | 12 hrs | 20 min | 85% |
| Secondary Cyclic | Piperidine | 6 hrs | 10 min | 94% |
| Aniline Derivative | 4-Methoxyaniline | 10 hrs | 15 min | 88% |
| Electron Deficient | 4-Nitroaniline | 24 hrs | 30 min | 76% |
Optimization Notes:
-
Solvent Choice: THF is standard.[1] For higher boiling points (to speed up reflux), 1,4-Dioxane or Toluene can be used.[1]
-
Stoichiometry: If the amine is expensive, use a slight excess (
equiv) of the Benzotriazole-1-carboxamide reagent to ensure full consumption of the amine. -
Solubility: If the urea product precipitates during the reaction (common in non-polar solvents), simple filtration followed by a water wash is sufficient for purification.
References
-
Katritzky, A. R. ; Pleynet, D. P. M.; Yang, B. "General Synthesis of Monosubstituted Ureas." Journal of Organic Chemistry, 1997 , 62, 4155–4158.
-
Katritzky, A. R. ; Kirichenko, N.; Rogovoy, B. V. "Novel Synthesis of Monosubstituted Ureas Using Benzotriazole-1-carboxamide." Synthesis, 2003 , 18, 2777–2780.
-
Batey, R. A. ; Santhakumar, V.; Yoshina-Ishii, C.; Taylor, S. D.[1] "Carbamoyl-imidazolium salts as isocyanate equivalents." Tetrahedron Letters, 1998 , 39, 6267–6270. (Comparative methodology).
-
PubChem Database. "Benzotriazole-1-carboxamide Compound Summary." National Center for Biotechnology Information.[1]
Sources
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N,N'-Disubstituted Ureas
Introduction: The Strategic Importance of N,N'-Disubstituted Ureas
The urea functional group is a cornerstone in medicinal chemistry and materials science. Its unique hydrogen bonding capabilities and structural rigidity make it a privileged motif in a vast array of biologically active compounds, including enzyme inhibitors, receptor antagonists, and antiviral agents. Consequently, the development of robust and versatile synthetic methodologies for accessing N,N'-disubstituted ureas is of paramount importance to drug development professionals. Traditional methods for urea synthesis often rely on hazardous reagents such as phosgene or isocyanates. In contrast, palladium-catalyzed carbonylation reactions have emerged as a powerful and more benign alternative, offering a direct route from readily available amines and carbon monoxide (CO).[1]
This comprehensive guide provides an in-depth exploration of the palladium-catalyzed synthesis of N,N'-disubstituted ureas, focusing on the oxidative carbonylation of amines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that govern the success of the reaction.
Mechanistic Insights: The Palladium Catalytic Cycle
The palladium-catalyzed oxidative carbonylation of amines provides a direct pathway to symmetrically and unsymmetrically substituted ureas. The generally accepted mechanism involves a Pd(II)/Pd(0) catalytic cycle. A key insight is that the reaction proceeds through the formation of a palladium-carbamoyl complex, which is then intercepted by another amine molecule.
A representative catalytic cycle using a Pd(II) precatalyst, such as palladium(II) iodide, is depicted below. The presence of an iodide promoter, like potassium iodide (KI), is often crucial for high catalytic efficiency.[2][3]
Figure 1: Proposed Catalytic Cycle for Oxidative Aminocarbonylation.
Causality Behind the Steps:
-
Carbamoylation of the Pd(II) Center: The active Pd(II) catalyst reacts with carbon monoxide and an amine (R¹R²NH) to form a palladium-carbamoyl intermediate. This is the crucial C-N bond-forming step, where the amine nucleophilically attacks a coordinated CO molecule.
-
Amine Coordination: A second amine molecule (R³R⁴NH) coordinates to the palladium-carbamoyl complex. The nature of this second amine determines whether a symmetrical or unsymmetrical urea is formed.
-
Reductive Elimination: This step involves the nucleophilic attack of the coordinated amine onto the carbamoyl carbon, leading to the formation of the urea product and a Pd(0) species. This is often the rate-determining step.
-
Reoxidation of Pd(0): For the catalytic cycle to continue, the Pd(0) must be reoxidized to the active Pd(II) state. In oxidative carbonylation, an external oxidant, typically oxygen from the air, facilitates this step.[3]
Experimental Protocols: A Practical Guide
The following protocols are based on established literature procedures and provide a robust starting point for the synthesis of various N,N'-disubstituted ureas.
General Experimental Workflow
Figure 2: General Experimental Workflow for Urea Synthesis.
Protocol 1: Synthesis of Symmetrical N,N'-Disubstituted Ureas
This protocol is adapted from the work of Gabriele et al. for the synthesis of N,N'-dibenzylurea.[3]
Materials:
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Benzylamine
-
1,2-Dimethoxyethane (DME), anhydrous
-
Carbon monoxide (CO)
-
Air
-
High-pressure autoclave equipped with a magnetic stirrer and a heating mantle
Procedure:
-
Reactor Setup: To a glass liner of a 100 mL stainless steel autoclave, add PdI₂ (0.05 mmol, 1 mol%) and KI (1.0 mmol, 20 mol%).
-
Reagent Addition: Add anhydrous DME (15 mL) followed by benzylamine (5.0 mmol).
-
Sealing and Purging: Seal the autoclave. Purge the system three times with CO by pressurizing to 10 atm and then venting.
-
Pressurization: Pressurize the autoclave with 16 atm of CO, followed by 4 atm of air to reach a total pressure of 20 atm (a 4:1 CO/air mixture).
-
Reaction: Heat the autoclave to 100 °C while stirring. Maintain this temperature and pressure for the specified reaction time (typically 6-12 hours).
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Work-up: Open the autoclave and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis of Unsymmetrical N,N',N'-Trisubstituted Ureas
This protocol allows for the synthesis of ureas with different substituents on each nitrogen atom by using a mixture of a primary and a secondary amine.[3]
Materials:
-
Palladium(II) iodide (PdI₂)
-
Potassium iodide (KI)
-
Primary Amine (e.g., Aniline)
-
Secondary Amine (e.g., Diethylamine)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Carbon monoxide (CO)
-
Air
Procedure:
-
Reactor Setup: Follow step 1 from Protocol 1.
-
Reagent Addition: Add anhydrous DME (15 mL), the primary amine (5.0 mmol), and the secondary amine (5.0 mmol). Note: The stoichiometry of the amines can be varied to optimize the yield of the desired unsymmetrical product.
-
Reaction Execution: Follow steps 3-8 from Protocol 1. Purification will likely require column chromatography to separate the unsymmetrical urea from any symmetrical byproducts.
Data Presentation: Substrate Scope and Yields
The palladium-catalyzed oxidative carbonylation is applicable to a wide range of primary and secondary amines. The following table summarizes representative results.
| Entry | Amine 1 | Amine 2 | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | Benzylamine | N,N'-Dibenzylurea | 100 | 6 | 95 | [3] |
| 2 | n-Butylamine | n-Butylamine | N,N'-Dibutylurea | 100 | 12 | 88 | [3] |
| 3 | Aniline | Diethylamine | N-Phenyl-N',N'-diethylurea | 90 | 20 | 75 | [3] |
| 4 | Cyclohexylamine | Cyclohexylamine | N,N'-Dicyclohexylurea | 100 | 12 | 92 | [3] |
| 5 | 1,2-Diaminoethane | - | Ethyleneurea (cyclic) | 90 | 6 | 90 | [3] |
Conditions: PdI₂ (1-2 mol%), KI (20-40 mol%), DME solvent, 20 atm (4:1 CO/air).
Troubleshooting and Expert Insights
-
Catalyst System: The PdI₂/KI system is robust and relatively inexpensive. The excess iodide is crucial as it is believed to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Solvent Choice: Anhydrous polar aprotic solvents like DME are generally preferred. The presence of water can lead to the formation of carbamic acids and reduce the yield of the desired urea.
-
Pressure and Gas Composition: The ratio of CO to air (oxidant) is a critical parameter. A 4:1 ratio is a good starting point, but optimization may be required for specific substrates. Insufficient oxidant will lead to the accumulation of Pd(0) and catalyst deactivation.
-
Ligand Effects: While the PdI₂/KI system can be ligand-free, the addition of phosphine ligands can sometimes enhance reactivity and selectivity, particularly in more complex systems or when using less reactive substrates like aryl halides.[4] For instance, bulky, electron-rich phosphine ligands can promote the reductive elimination step.[5]
-
Substrate Reactivity: Aliphatic amines are generally more reactive than aromatic amines due to their higher nucleophilicity. Sterically hindered amines may require longer reaction times or higher catalyst loadings.
Conclusion
The palladium-catalyzed synthesis of N,N'-disubstituted ureas via oxidative carbonylation of amines is a highly efficient and versatile methodology. It avoids the use of toxic phosgene and provides a direct route to a wide range of symmetrical, unsymmetrical, and cyclic ureas. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers in drug discovery and materials science can leverage this powerful transformation to accelerate their research and development efforts.
References
-
Amide synthesis by aminocarbonylation. Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Aminocarbonylation. ChemistryViews. (2017). [Link]
- Catalytic synthesis of urea from carbon monoxide and amine compound.
-
Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. The Journal of Organic Chemistry, ACS Publications. (2022). [Link]
-
Palladium-catalyzed allylation of norbornadiene: Experimental and quantum chemical research. ResearchGate. (2023). [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, RSC Publishing. [Link]
-
Urea synthesis via electrocatalytic oxidative coupling of CO with NH3 on Pt. ResearchGate. (2024). [Link]
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC, PubMed Central. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation of Amines. The Journal of Organic Chemistry, ACS Publications. (2004). [Link]
-
Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. PMC. (2024). [Link]
-
Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines. PubMed. (2004). [Link]
Sources
- 1. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient synthesis of ureas by direct palladium-catalyzed oxidative carbonylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
1,1-dibenzylurea as a model substrate in catalysis
Application Note: 1,1-Dibenzylurea as a Model Substrate in Catalysis
Part 1: Executive Summary & Strategic Utility
1,1-Dibenzylurea (N,N-Dibenzylurea) is a specialized, sterically hindered urea derivative distinct from its symmetric isomer, 1,3-dibenzylurea. Unlike the common 1,3-isomer used in standard urea synthesis, the 1,1-isomer serves as a critical mechanistic probe and functional substrate in three high-value catalytic domains:
-
Dynamic Covalent Chemistry (DCC): It acts as a "Latent Base" substrate. Upon thermal or catalytic activation, it dissociates to release dibenzylamine (a secondary amine) and isocyanic acid. This makes it a model for controlled reagent release systems in drug delivery and polymer curing.
-
Catalytic N-Alkylation Probes: It is the diagnostic product in metal-catalyzed (e.g., Iridium) alkylation of urea. Its formation over the 1,3-isomer confirms specific nucleophilic activation pathways, serving as a "molecular clock" for catalyst selectivity.
-
Oxidative Hydration Benchmarking: It is the challenging model substrate for testing "green" oxidants in the hydration of N,N-disubstituted cyanamides.
This guide provides the protocols to utilize 1,1-dibenzylurea as a benchmark substrate to validate catalyst activity, measure release kinetics, and probe reaction mechanisms.
Part 2: Mechanistic Insight & Chemical Logic
The Structural Differentiator
The utility of 1,1-dibenzylurea stems from its asymmetry and steric bulk .
-
Formula:
-
Key Feature: The geminal substitution (two benzyl groups on one nitrogen) prevents the formation of a stable isocyanate intermediate at that specific nitrogen.
-
Dissociation Pathway: Unlike 1,3-disubstituted ureas which equilibrate via two isocyanates, 1,1-dibenzylurea dissociates primarily into Dibenzylamine (secondary amine) and Isocyanic Acid (HNCO) . This clean dissociation makes it an ideal model for studying amine release rates.
Catalytic Pathways
The following Graphviz diagram illustrates the two primary roles of 1,1-dibenzylurea: as a Target (in alkylation) and as a Source (in dynamic release).
Caption: Mechanistic bifurcation of 1,1-dibenzylurea. Left: Formation via Ir-catalyzed alkylation (proving enhanced nucleophilicity of N-benzylurea). Right: Dissociation path for latent base release.
Part 3: Experimental Protocols
Protocol A: Kinetic Profiling of Amine Release (Latent Base Model)
Purpose: To determine the dissociation rate constant (
Materials:
-
Substrate: 1,1-Dibenzylurea (Recrystallized from Ethanol, >98% purity).
-
Solvent: DMSO-
(for NMR monitoring) or Diglyme (for HPLC/GC). -
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
-
Scavenger: Maleimide (optional, to trap HNCO and drive equilibrium forward).
Step-by-Step Methodology:
-
Preparation: In a glovebox, prepare a 50 mM solution of 1,1-dibenzylurea in DMSO-
. Add 10 mM Internal Standard. -
Baseline: Acquire a
H-NMR spectrum at 25°C. Integrate the benzylic methylene protons of the urea ( ppm). -
Induction: Heat the NMR probe to the target temperature (e.g., 60°C, 80°C, 100°C).
-
Data Acquisition: Acquire spectra every 5 minutes for 2 hours.
-
Quantification: Monitor the disappearance of the urea benzylic peak and the appearance of the Dibenzylamine benzylic peak (
ppm). -
Analysis: Plot
vs. time. The slope represents .
Data Interpretation:
-
Linear Plot: Indicates First-Order dissociation kinetics (clean release).
-
Non-Linear: Suggests re-association (equilibrium). Add an HNCO scavenger (e.g., thiol or alcohol) to force pseudo-first-order conditions.
Protocol B: Catalytic Synthesis Probe (Ir-Catalyzed Alkylation)
Purpose: To validate the activity of Hydrogen-Borrowing Catalysts (e.g., Iridium, Ruthenium) using the "Urea Selectivity Test."
-
Hypothesis: A highly active catalyst will favor 1,1-dibenzylurea over 1,3-dibenzylurea because the intermediate (N-benzylurea) is more nucleophilic than the starting urea.
Materials:
-
Catalyst:
(or candidate catalyst). -
Substrates: Urea (1.0 equiv), Benzyl Alcohol (3.0 equiv).
-
Base:
(0.1 equiv). -
Conditions: Solvent-free or Toluene, 120°C.
Workflow:
-
Charge: Load Urea (5 mmol), Benzyl Alcohol (15 mmol), Catalyst (1 mol%), and Base into a pressure tube.
-
Reaction: Seal under Argon. Heat to 120°C for 12 hours.
-
Workup: Cool to RT. Dilute with Methanol.
-
Analysis (Critical): Analyze via HPLC or
H-NMR.-
1,1-Dibenzylurea Signal: Singlet at ~4.45 ppm (
). -
1,3-Dibenzylurea Signal: Doublet at ~4.25 ppm (
, coupled to NH).
-
-
Calculation: Calculate the 1,1 : 1,3 Ratio .
-
High Ratio (>5:1): Indicates the catalyst efficiently activates the alcohol and the reaction is driven by the nucleophilicity of the intermediate (Autocatalytic-like regime).
-
Low Ratio (<1:1): Indicates poor conversion or alternative mechanism.[1]
-
Part 4: Quantitative Data Summary
Table 1: Comparative Reactivity of Urea Models
| Property | 1,1-Dibenzylurea (N,N) | 1,3-Dibenzylurea (N,N') | Significance in Catalysis |
| Symmetry | Unsymmetric ( | Symmetric ( | 1,1 is a probe for regioselectivity. |
| Dissociation Product | Dibenzylamine + HNCO | Benzyl Isocyanate + Benzylamine | 1,1 releases a secondary amine (stronger base). |
| Melting Point | ~153–155 °C | ~167–170 °C | 1,1 has lower lattice energy, easier to solubilize for kinetic studies. |
| Solubility (DMSO) | High | Moderate | 1,1 is preferred for solution-phase NMR monitoring. |
| Catalytic Origin | N-alkylation of Mono-benzylurea | Carbonylation of Benzylamine | Presence of 1,1 confirms "over-alkylation" pathways. |
Part 5: Troubleshooting & Quality Control
-
Isomer Contamination: Commercial "Dibenzylurea" is often the 1,3-isomer. Always verify structure by NMR before use. The 1,1-isomer has a characteristic singlet for the
group (due to lack of coupling to adjacent N-H), whereas the 1,3-isomer shows a doublet . -
Thermal Instability: 1,1-dibenzylurea begins to decompose above 140°C. Ensure catalytic reactions are run below this threshold unless studying decomposition intentionally.
-
Solvent Effects: In protic solvents (MeOH), the released HNCO can form carbamates, complicating kinetic analysis. Use aprotic polar solvents (DMSO, DMF) for clean dissociation studies.
References
-
Mechanistic Probe for N-Alkylation
- Title: Study of Iridium Catalyzed N-Alkyl
- Source: ScholarWorks@UNO, 2014.
- Context: Establishes 1,1-dibenzylurea as the major product in Ir-catalyzed urea alkylation, proving the enhanced nucleophilicity of the mono-substituted intermedi
-
URL:[Link]
-
Dynamic Covalent Chemistry (Latent Base)
- Title: On-Demand Release of Secondary Amine Bases for the Activation of C
- Source: ChemRxiv, 2024.
- Context: Identifies 1,1-dibenzylurea as a side product and model for hindered urea dissociation, releasing amines for polymer curing.
-
URL:[Link]
-
Green Oxidative Synthesis
-
Thermodynamics of Decomposition
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- 5. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Protocols for N,N-Dibenzylurea Purification
Executive Summary
This technical guide outlines high-purity crystallization protocols for N,N-dibenzylurea (sym-dibenzylurea).[1] Unlike simple urea, the dibenzyl derivative exhibits significant hydrophobicity, rendering standard aqueous recrystallization ineffective. This guide details a Temperature-Swing Recrystallization (TSR) workflow using ethanol as the primary solvent, supplemented by an Anti-Solvent Polishing step for ultra-high purity requirements (>99.5%). The methodology is grounded in differential solubility thermodynamics and is designed for scalability from benchtop (grams) to pilot (kilograms) scales.
Physicochemical Profile & Solubility Logic
Successful purification requires a deep understanding of the solute's behavior. N,N-dibenzylurea is a symmetrically substituted urea, which increases its lattice energy and melting point compared to mono-substituted variants.
Key Properties
| Property | Value | Critical Implication for Protocol |
| Melting Point | 167–170 °C | High thermal stability allows for aggressive heating during dissolution without degradation.[1][2] |
| Molecular Weight | 240.30 g/mol | Moderate molecular weight facilitates rapid crystal growth kinetics.[1] |
| Solubility (Water) | Insoluble (<0.1 mg/mL) | Water is an ideal wash solvent to remove unreacted urea or amine salts but cannot be the primary crystallization solvent. |
| Solubility (Ethanol) | High (Hot) / Low (Cold) | Ethanol is the optimal solvent for TSR due to its steep solubility curve. |
| Solubility (Ether) | Insoluble/Low | Useful for final drying/washing to remove non-polar organic oils.[1] |
Solvent Selection Strategy
The purification strategy relies on the "Like Dissolves Like" principle but leverages the specific polarity shift of the urea linkage:
-
Impurity Rejection: Unreacted urea (highly polar) stays in the aqueous phase or cold ethanol.[1] Benzylamine (starting material) is liquid and remains in the organic mother liquor.
-
Crystal Lattice Formation: The aromatic benzyl rings facilitate strong
stacking, while the urea core forms hydrogen bond networks.[1] Slow cooling is essential to allow these networks to align perfectly, excluding impurities.
Detailed Protocol 1: Ethanol Temperature-Swing Recrystallization
Best for: Routine purification of crude material (purity 85-95%) to high purity (>98%).[1]
Materials
-
Crude N,N-Dibenzylurea [1]
-
Solvent: Absolute Ethanol (EtOH) or 95% Ethanol.[1]
-
Wash Solvent: Cold Ethanol (0°C) and Deionized Water.[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, vacuum pump.
Workflow Diagram
Figure 1: Workflow for the Temperature-Swing Recrystallization of N,N-Dibenzylurea.
Step-by-Step Methodology
-
Saturation Calculation: Place the crude solid in a round-bottom flask. Add Ethanol at a ratio of approximately 10-15 mL per gram of solid.
-
Note: The exact ratio depends on the impurity profile. It is safer to start with less solvent and add more through the condenser.
-
-
Reflux Dissolution: Attach a reflux condenser and heat the mixture to boiling (approx. 78°C). Stir vigorously.
-
Checkpoint: The solution should become clear. If solid remains after 15 minutes of reflux, add small aliquots (5-10 mL) of Ethanol until dissolved.
-
-
Hot Filtration (Optional): If the solution contains black specks or insoluble dust, filter rapidly through a pre-warmed glass frit or fluted filter paper while hot to prevent premature crystallization.[1]
-
Controlled Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring or oil bath.
-
Filtration: Collect the crystals using vacuum filtration (Buchner funnel).
-
Displacement Wash:
-
Wash 1: Rinse with a small volume of ice-cold ethanol to remove the mother liquor containing benzylamine residues.[1]
-
Wash 2: Rinse with warm water (50°C) .[1]
-
Why Water? N,N-dibenzylurea is insoluble in water, but unreacted urea is highly soluble. This wash effectively "polishes" the surface of the crystals.
-
-
Drying: Dry the crystals in a vacuum oven at 60°C for 4-6 hours. The target melting point is 167-170°C.
Protocol 2: Anti-Solvent Crystallization (Ethanol/Water)
Best for: Maximizing yield when the product is too soluble in ethanol even at cold temperatures, or for removing highly polar impurities.[1]
Concept
Water acts as an anti-solvent.[1] By adding water to the hot ethanolic solution, the solubility of the hydrophobic N,N-dibenzylurea decreases drastically, forcing precipitation while keeping polar impurities (urea, salts) dissolved in the aqueous-alcoholic phase.
Methodology
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (saturation point).[1]
-
Anti-Solvent Addition: While maintaining the solution near boiling, add hot deionized water dropwise.[1]
-
The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) is observed.[1]
-
Re-dissolution: Add a few drops of Ethanol to just clear the turbidity.[1]
-
Crystallization: Remove from heat and allow to cool slowly. The presence of water will decrease the solubility significantly, improving recovery yield compared to pure ethanol.
-
Filtration & Drying: Proceed as in Protocol 1.
Process Analytical Technology (PAT) & Troubleshooting
For industrial or high-precision R&D applications, monitoring the process is vital.
| Issue | Observation | Root Cause | Corrective Action |
| Oiling Out | Product separates as liquid droplets instead of crystals. | Temperature is above the "metastable limit" or solvent is too non-polar. | Re-heat to dissolve.[1] Add a seed crystal at a slightly lower temperature. Increase ethanol ratio. |
| Low Yield | Very few crystals form after cooling.[1] | Too much solvent used (undersaturated).[1] | Evaporate 30% of the solvent volume (Rotavap) and re-cool. Use Protocol 2 (Anti-solvent). |
| Impurity Persistence | Melting point is low (<165°C).[1] | Occlusion of solvent or benzylamine.[1] | Grind the dried crystals and perform a "slurry wash" in warm water, then re-dry. |
Solubility Logic Diagram
Figure 2: Solubility divergence during the cooling phase ensures separation of impurities.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7595, 1,3-Diphenylurea (Analogous Structure & Properties).[1] Retrieved from [Link]
-
Katritzky, A. R., et al. (2003). Synthesis of mono- and N,N-disubstituted ureas.[6] Arkivoc, (viii), 8-14. (Demonstrates urea derivative synthesis and purification logic). Retrieved from [Link]
-
NIST Chemistry WebBook. Urea, N,N'-diphenyl- Phase change data.[1] (Used for comparative thermodynamic modeling of symmetric ureas). Retrieved from [Link]
Disclaimer: This protocol involves the use of organic solvents and heating equipment.[1][5][6][7][8] Always review the Safety Data Sheet (SDS) for N,N-dibenzylurea and Ethanol before proceeding. Perform all operations in a fume hood.
Sources
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- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Synthesis of 1,1-Dibenzylurea: A Green, Phosgene-Free Protocol
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This application note presents a detailed protocol for the electrochemical synthesis of 1,1-dibenzylurea, an unsymmetrical urea derivative of interest in medicinal chemistry and materials science. Traditional synthesis routes for ureas often rely on hazardous reagents such as phosgene or isocyanates. Electrosynthesis offers a compelling alternative, providing a safer, more sustainable, and highly controllable platform for C-N bond formation under mild conditions.[1][2] This guide details a method based on the co-reduction of carbon dioxide (CO₂) and a primary amine, triggered by the electrochemical reduction of oxygen.[3][4] We provide a comprehensive theoretical background, a step-by-step experimental protocol, characterization methods, and troubleshooting advice tailored for researchers in drug development and synthetic chemistry.
Introduction: The Case for Electrosynthesis
Substituted ureas are a cornerstone scaffold in pharmaceuticals, agrochemicals, and polymer chemistry.[5] However, their synthesis is often problematic. The classical approach involving phosgene is notoriously hazardous, while methods using isocyanates require the handling of moisture-sensitive and toxic precursors. The direct carbonylation of amines with CO₂ is an attractive green alternative, but it is thermodynamically challenging and often requires harsh conditions to overcome the dehydration step of the carbamate intermediate.[5][6]
Electrochemical synthesis circumvents these challenges by using electrons as a traceless reagent to drive reactions under ambient temperature and pressure.[7][8] This approach avoids the need for stoichiometric chemical oxidants or reductants, minimizing waste and enhancing safety.[2] For urea synthesis, electrochemistry enables the activation of inert molecules like CO₂ at an electrode surface, facilitating novel reaction pathways that are inaccessible through conventional means.[3][4] This protocol leverages an indirect cathodic process where electrochemically generated superoxide acts as a mediator to activate CO₂ for subsequent reaction with dibenzylamine.
Mechanistic Rationale: Superoxide-Mediated CO₂ Activation
The proposed synthesis proceeds via a cascade reaction initiated by the single-electron reduction of molecular oxygen (O₂) at the cathode. This process is ideally conducted in aprotic solvents, such as ionic liquids or dimethylformamide (DMF), to ensure the stability of the generated radical species.
The key mechanistic steps are:
-
Superoxide Formation: At the cathode, dissolved oxygen is reduced to the superoxide radical anion (O₂⁻•). This is a crucial step that occurs at a relatively low potential (approx. -1.0 V vs. SCE in DMF).
-
CO₂ Activation: The highly reactive superoxide attacks a molecule of carbon dioxide. This forms a key intermediate which can then react with another molecule of CO2 to form a peroxydicarbonate species.
-
Nucleophilic Attack by Amine: Dibenzylamine, the primary amine substrate, acts as a nucleophile, attacking the activated carbonyl center of the peroxydicarbonate.
-
Urea Formation & Cascade Completion: A subsequent series of steps involving a second molecule of dibenzylamine leads to the formation of 1,1-dibenzylurea and the release of carbonate as a byproduct.
This pathway offers high selectivity under mild conditions, making it a robust and environmentally benign method for synthesizing unsymmetrical ureas.[3][4]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N,N'-Dibenzylurea Synthesis Yield Optimization
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of N,N'-dibenzylurea, with a strong focus on techniques for yield optimization. We delve into the causality behind experimental choices for various synthetic routes, including both traditional and modern phosgene-free methods. Detailed, step-by-step protocols for a high-yield synthesis from urea and benzylamine are presented, alongside robust troubleshooting guides. The narrative emphasizes scientific integrity, with key mechanistic claims supported by authoritative citations. Visual diagrams of reaction pathways and optimization workflows are provided to enhance understanding and practical implementation.
Introduction: The Significance of the Urea Moiety
The urea functional group is a cornerstone in medicinal chemistry and materials science, renowned for its ability to act as a rigid hydrogen bond donor.[1][2] N,N'-disubstituted ureas, such as N,N'-dibenzylurea (also known as 1,3-dibenzylurea), are pivotal intermediates and structural motifs in a wide array of biologically active compounds, including enzyme inhibitors, and are used as organocatalysts and building blocks for complex polymers.[3][4][5] Given its broad utility, the development of efficient, safe, and high-yield synthetic methodologies is of paramount importance for both academic research and industrial-scale production.
This guide explores the chemical landscape of N,N'-dibenzylurea synthesis, moving from hazardous traditional methods to safer, more sustainable alternatives. The core focus is to provide actionable insights and protocols to empower researchers to maximize reaction yields and product purity. We will also briefly address the synthesis of the isomeric N,N-dibenzylurea, a product that can arise under specific catalytic conditions.[6]
Synthetic Pathways: A Strategic Overview
The choice of synthetic route is the first critical decision in optimizing the production of N,N'-dibenzylurea. This choice is often a balance between reagent availability, safety considerations, cost, and desired scale.
The Phosgene Route: A Hazardous Legacy
Historically, the reaction of primary amines with phosgene (COCl₂) was the most direct method for urea synthesis.[7][8] Phosgene's high reactivity ensures a rapid and often high-yielding conversion. However, phosgene is an extremely toxic and corrosive gas, making its use difficult and dangerous.[9][10] Safer, solid phosgene surrogates like triphosgene (bis(trichloromethyl) carbonate) can also be employed, which decompose in situ to generate phosgene.[5][11][12] While mitigating some handling risks, these reagents still involve the generation of a highly toxic intermediate and require stringent safety protocols.
Caption: Phosgene-based synthesis of N,N'-dibenzylurea.
Urea as a Carbonyl Source: The Workhorse Method
A significantly safer and more economical approach involves the reaction of excess benzylamine with urea. This method avoids the acute toxicity of phosgene and utilizes inexpensive, readily available starting materials.[9][13][14] The reaction typically proceeds by the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The isocyanic acid is then attacked by benzylamine to form the desired product.
The uncatalyzed reaction often requires high temperatures and gives moderate yields. The process can be dramatically improved through catalysis, most commonly with Lewis acids such as zinc acetate or aluminum chloride.[9][13] The Lewis acid activates the carbonyl group of urea, making it more electrophilic and susceptible to nucleophilic attack by the amine, thereby increasing the reaction rate and allowing for lower operating temperatures.[13]
Caption: Lewis acid-catalyzed synthesis from urea and benzylamine.
Modern & Green Synthetic Alternatives
The field of organic synthesis is continually evolving towards greener and more efficient methodologies.
-
From Carbon Dioxide (CO₂): Direct synthesis from amines and CO₂ represents an ideal green chemistry approach, using a renewable, non-toxic C1 source.[15] These reactions often require specific catalysts and dehydration agents to drive the equilibrium toward the urea product and can be challenging.[15][16]
-
Catalytic N-Alkylation: Transition metal catalysts, such as iridium complexes, can facilitate the N-alkylation of urea with alcohols.[6] A study on the (Cp*IrCl₂)₂ catalyzed reaction of urea with benzyl alcohol reported a high yield (82%) of the unsymmetrical N,N-dibenzylurea .[6] This occurs because the initial N-benzylation increases the nucleophilicity of the already substituted nitrogen, making it more reactive towards a second alkylation than the remaining -NH₂ group.[6] This highlights the importance of catalyst choice in controlling isomeric selectivity.
-
From Carbonates: The reaction of amines with ethylene carbonate in the presence of a solid base catalyst like calcium oxide provides another phosgene-free route to disubstituted ureas.[17]
Core Techniques for Yield Optimization
Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing impurities. A logical workflow involves establishing a baseline with a literature procedure and then varying individual parameters to gauge their impact.
Caption: Systematic workflow for reaction optimization.
Catalyst Selection and Loading
For the reaction of benzylamine and urea, the catalyst is arguably the most critical factor. Lewis acids are highly effective at activating the urea carbonyl.
| Catalyst Type | Example(s) | Typical Loading (mol%) | Reported Yield | Key Insights |
| Lewis Acid | Zinc Acetate (Zn(OAc)₂) | 5-10% | Up to 94%[9] | Highly effective, low cost, and relatively benign. Often the preferred choice. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 2-8% | Up to 95%[13] | Very strong Lewis acid, highly effective. Moisture sensitive and can be harsh. |
| Transition Metal | (Cp*IrCl₂)₂ | 1-2% | Up to 82%[6] | Used for reaction with benzyl alcohol, not benzylamine. Leads to the N,N-isomer. |
| Solid Base | Calcium Oxide (CaO) | Catalytic | ~78% (for dibutylurea)[17] | Used for reaction with ethylene carbonate. Easily separable and recyclable. |
Causality: Lewis acids accept an electron pair from the urea's carbonyl oxygen. This polarization of the C=O bond increases the partial positive charge on the carbon atom, making it significantly more electrophilic and thus more reactive towards the nucleophilic amine.[13]
Stoichiometry of Reactants
The molar ratio of the amine to the carbonyl source directly influences reaction kinetics and equilibrium. In the synthesis from urea, using an excess of benzylamine (typically 2 to 3 equivalents relative to urea) is common practice.[14]
Causality: The formation of isocyanic acid from urea is a reversible process. According to Le Châtelier's principle, increasing the concentration of a reactant (benzylamine) that consumes the intermediate (isocyanic acid) will drive the overall reaction forward, thereby increasing the conversion of urea and maximizing the yield of the final product.
Solvent and Temperature Effects
The choice of solvent and the reaction temperature are interlinked parameters that dictate reaction rate, solubility, and side-product formation.
-
Solvents: High-boiling polar aprotic solvents like dimethylformamide (DMF) are effective as they can dissolve the reactants well and allow for higher reaction temperatures.[13][14] Aromatic hydrocarbons like xylene have also been shown to be optimal in certain catalytic systems, achieving yields up to 94%.[9] In some cases, solvent-free (neat) conditions can be employed, particularly with transition metal catalysts, which simplifies work-up and reduces waste.[6]
-
Temperature & Time: For the Lewis acid-catalyzed reaction between urea and benzylamine, temperatures typically range from 80-145°C with reaction times from 1.5 to 3 hours.[9][14] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid prolonged heating, which can lead to the formation of byproducts like biuret from the self-condensation of urea.[14][18]
Application Protocols and Troubleshooting
The following protocols are designed to be self-validating systems, providing a robust starting point for synthesis and optimization.
Detailed Protocol: High-Yield Synthesis of N,N'-Dibenzylurea
This protocol is adapted from highly successful literature procedures utilizing a Lewis acid catalyst.[13][14]
Materials:
-
Urea (1.0 eq)
-
Benzylamine (2.5 eq)
-
Aluminum Chloride (AlCl₃) or Zinc Acetate (Zn(OAc)₂) (0.05 eq)
-
Dimethylformamide (DMF)
-
Deionized Water & Ice
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add urea (1.0 eq), benzylamine (2.5 eq), and the Lewis acid catalyst (0.05 eq).
-
Solvent Addition: Add DMF as the solvent (a concentration of ~1 M with respect to urea is a good starting point).
-
Reaction: Heat the reaction mixture to 110-120°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC at 30-minute intervals. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice water while stirring. This will cause the N,N'-dibenzylurea product to precipitate out of the solution.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with deionized water to remove any remaining DMF and unreacted starting materials.
-
Drying: Dry the purified solid product under vacuum to a constant weight.
Purification by Recrystallization
For achieving high purity, recrystallization is the most effective method. Ethanol is a commonly used solvent for this purpose.[13]
-
Dissolution: Place the crude, dried N,N'-dibenzylurea in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Pure crystals of N,N'-dibenzylurea will begin to form.
-
Crystallization: To maximize recovery, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization
-
Purity: Determined by reverse-phase HPLC with a C18 column.[14] Purity is assessed by the area percentage of the main product peak.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the chemical structure.[5][19] Melting point determination should also be consistent with literature values.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (e.g., Lewis acid deactivated by moisture).2. Reaction not at completion.3. Suboptimal temperature. | 1. Use a fresh, anhydrous catalyst.[13]2. Increase reaction time and monitor by TLC/HPLC.[14]3. Incrementally increase the temperature (e.g., in 10°C steps) and monitor for improvement. |
| Product is Oily or Fails to Solidify | 1. Presence of significant impurities.2. Insufficient removal of solvent (DMF). | 1. Purify via recrystallization or column chromatography.2. Ensure the product is thoroughly washed with water during work-up and dried completely under vacuum. |
| Multiple Spots on TLC (Impure Product) | 1. Side reactions due to excessive heat or time.2. Incorrect stoichiometry. | 1. Re-optimize temperature and time; ensure the reaction is stopped once the starting material is consumed.2. Verify the molar ratios of reactants; ensure sufficient excess of benzylamine is used. |
Conclusion and Future Outlook
The synthesis of N,N'-dibenzylurea can be achieved in high yields through a rational approach to methods selection and optimization. While traditional phosgene-based routes are now largely obsolete due to safety concerns, the Lewis acid-catalyzed reaction of urea with benzylamine offers a robust, scalable, and economical alternative. By carefully controlling catalyst activity, reactant stoichiometry, solvent, and temperature, researchers can consistently achieve yields exceeding 90%.
The future of urea synthesis lies in the continued development of green and sustainable catalytic systems. Direct synthesis from CO₂ and amines remains a key goal, and advancements in catalyst design will be crucial to making these methods practical for widespread use.[15][20][21] Furthermore, the exploration of novel catalysts that can precisely control isomeric selectivity, enabling the targeted synthesis of either N,N'- or N,N-disubstituted ureas, will open new avenues for chemical innovation.
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- 19. quod.lib.umich.edu [quod.lib.umich.edu]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Dibenzylurea via Carbonylation
Welcome to the technical support center for the synthesis of 1,1-dibenzylurea (commonly known as N,N'-dibenzylurea) via carbonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this process. As your dedicated scientific resource, this document provides in-depth technical guidance, field-proven insights, and validated protocols to enhance the yield and purity of your target compound.
Introduction to N,N'-Dibenzylurea Synthesis
N,N'-Dibenzylurea is a symmetrically substituted urea derivative with applications in medicinal chemistry and materials science.[1] While several synthetic routes exist, catalytic carbonylation of benzylamine offers a potentially atom-economical and scalable approach. This method typically involves the reaction of benzylamine with a carbonyl source, such as carbon monoxide (CO) gas or a CO surrogate, in the presence of a transition metal catalyst.
This guide will focus on troubleshooting and optimizing these carbonylation reactions to achieve higher yields and purity of N,N'-dibenzylurea.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N,N'-dibenzylurea.
Question: Why is my yield of N,N'-dibenzylurea consistently low?
Answer:
Low yields in the carbonylation of benzylamine can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions and product loss during workup. Here’s a systematic approach to diagnosing and resolving this issue:
-
Catalyst Activity and Deactivation:
-
Cause: The chosen catalyst (e.g., palladium, rhodium, cobalt complexes) may have low activity for this specific transformation or may be deactivating prematurely. Catalyst deactivation can be caused by impurities in the starting materials or solvent, or by thermal instability.
-
Solution:
-
Catalyst Screening: If you are using a specific catalyst system, consider screening other reported catalysts for urea synthesis. For instance, selenium-catalyzed oxidative carbonylation has shown high efficiency for the synthesis of symmetrical ureas.[2]
-
Ligand Choice: For palladium-catalyzed reactions, the choice of ligand is critical. Experiment with different phosphine ligands to enhance catalyst stability and activity.
-
Purity of Reagents: Ensure that your benzylamine, solvent, and carbon monoxide are of high purity. Trace impurities can poison the catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, pressure of carbon monoxide, and reaction time may not be optimized for the formation of N,N'-dibenzylurea. Carbonylation reactions are often sensitive to these parameters.[3]
-
Solution:
-
Temperature Optimization: Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and byproduct formation. Start with a moderate temperature (e.g., 80-100 °C) and adjust in 10-20 °C increments.
-
CO Pressure Optimization: The concentration of dissolved CO is crucial. If using CO gas, increasing the pressure can lead to higher yields, but may require specialized high-pressure equipment.[3]
-
Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product degradation.
-
-
-
Inefficient Product Isolation and Purification:
-
Cause: N,N'-dibenzylurea may be lost during the workup and purification steps. Due to its crystalline nature, it can sometimes precipitate out in unwanted fractions.
-
Solution:
-
Extraction: Ensure complete extraction of the product from the aqueous phase after quenching the reaction. Use an appropriate organic solvent in which N,N'-dibenzylurea is soluble.
-
Purification Method:
-
Recrystallization: This is a highly effective method for purifying N,N'-dibenzylurea.[4] Common solvents include ethanol, methanol, and acetone.[1][5] Experiment with mixed solvent systems (e.g., ethanol/water, acetone/hexanes) to optimize crystal recovery.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate.[6]
-
-
-
Question: I am observing significant byproduct formation. What are the likely side reactions?
Answer:
Byproduct formation is a common challenge that directly impacts the yield and purity of N,N'-dibenzylurea. The nature of the side products can provide valuable clues about the reaction mechanism and how to suppress their formation.
-
Potential Side Reactions and Byproducts:
-
N-Benzylformamide: This can arise from the reaction of benzylamine with formic acid, which may be present as an impurity or formed from the decomposition of CO surrogates.
-
Over-alkylation Products: While less common for symmetrical ureas, there is a possibility of further reaction at the nitrogen atoms, especially if reactive intermediates are present.
-
Products from Benzylamine Decomposition: At elevated temperatures, benzylamine can undergo self-condensation or decomposition, leading to a complex mixture of byproducts. For instance, dibenzylamine can be formed from benzylamine and benzyl alcohol under certain conditions.[7]
-
Formation of Carbamates: If an alcohol is present in the reaction mixture (e.g., as a solvent or impurity), the formation of benzyl carbamates is a possible side reaction.
-
-
Strategies to Minimize Byproducts:
-
Control of Reaction Temperature: Lowering the reaction temperature can often suppress decomposition and other unwanted side reactions.
-
Purity of Starting Materials: Use freshly distilled benzylamine and high-purity solvents to eliminate potential sources of side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of benzylamine and the catalyst.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of benzylamine may favor certain side reactions.
-
Question: How can I effectively remove unreacted benzylamine and other polar impurities?
Answer:
Proper purification is key to obtaining high-purity N,N'-dibenzylurea.
-
Purification Strategy:
-
Aqueous Wash: After the reaction, quenching with water and subsequent extraction into an organic solvent is a good first step. Washing the organic layer with a dilute acid solution (e.g., 0.5 N HCl) can effectively remove unreacted benzylamine by converting it to its water-soluble salt.
-
Recrystallization: As mentioned previously, recrystallization is a powerful technique for purifying N,N'-dibenzylurea. Its relatively low solubility in cold polar solvents like ethanol allows for efficient separation from more soluble impurities.[4]
-
Column Chromatography: For very high purity requirements, silica gel chromatography is recommended. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) will effectively separate N,N'-dibenzylurea from both less polar and more polar impurities.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic carbonylation of benzylamine to N,N'-dibenzylurea?
A1: The precise mechanism can vary depending on the catalyst system. However, a general pathway for a palladium-catalyzed process can be proposed:
-
Oxidative Addition: The active catalyst (typically a Pd(0) species) undergoes oxidative addition with a benzylamine molecule, which may be activated by a base.
-
CO Insertion: A molecule of carbon monoxide inserts into the palladium-nitrogen bond to form a palladium-carbamoyl intermediate.
-
Reductive Elimination: This intermediate then reacts with a second molecule of benzylamine, leading to the reductive elimination of N,N'-dibenzylurea and regeneration of the active Pd(0) catalyst.
Catalytic cycle for N,N'-dibenzylurea synthesis.
Q2: Can I use a CO surrogate instead of CO gas?
A2: Yes, CO surrogates can be a safer and more convenient alternative to using high-pressure CO gas. Some common CO surrogates include:
-
Formic acid and its derivatives: These can release CO under specific conditions.
-
Oxalic acid: Can decompose to release CO.[3]
-
Transition metal carbonyls: Compounds like molybdenum hexacarbonyl or cobalt carbonyl can serve as a source of CO.
When using a CO surrogate, it is important to optimize the reaction conditions for the specific surrogate, as the rate of CO release can vary.
Q3: What are the key safety precautions when working with carbonylation reactions?
A3: Safety is paramount when conducting carbonylation reactions.
-
Carbon Monoxide Gas: CO is a toxic, odorless, and colorless gas. All reactions involving CO gas must be conducted in a well-ventilated fume hood, and a CO detector should be in place.
-
High-Pressure Reactions: If using high-pressure CO, ensure you are using a properly rated and maintained pressure reactor. Always follow established safety protocols for high-pressure chemistry.
-
Catalysts: Many transition metal catalysts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
General Protocol for the Synthesis of N,N'-Dibenzylurea via Carbonylation
This is a general guideline and should be optimized for your specific laboratory setup and catalyst system.
-
Reactor Setup: To a dry, multi-necked flask equipped with a magnetic stir bar, a condenser, a gas inlet, and a temperature probe, add the chosen catalyst (e.g., a palladium complex) and any necessary ligands.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., toluene, DMF, or dioxane), followed by benzylamine and any required base.
-
Carbon Monoxide Introduction:
-
CO Gas: Purge the reaction mixture with CO gas for 5-10 minutes, and then maintain a positive pressure of CO (e.g., using a balloon or a pressure regulator) throughout the reaction.
-
CO Surrogate: If using a CO surrogate, add it to the reaction mixture at this stage.
-
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully vent any excess CO gas in a fume hood.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Data Presentation: Factors Affecting Yield
The following table summarizes the general effects of various parameters on the yield of N,N'-dibenzylurea in carbonylation reactions. Optimal conditions should be determined empirically.
| Parameter | General Effect on Yield | Notes |
| Catalyst Loading | Increasing catalyst loading can increase the reaction rate and yield, but also increases cost. | Typically, 0.1-5 mol% is used. Higher loadings may be needed for less active catalysts. |
| CO Pressure | Higher CO pressure generally leads to higher yields by increasing the concentration of dissolved CO.[3] | May require specialized high-pressure equipment. |
| Temperature | Yield generally increases with temperature up to an optimal point, after which catalyst decomposition and side reactions can decrease the yield.[3] | A typical range is 80-150 °C. |
| Solvent | The choice of solvent can significantly impact catalyst solubility, stability, and reactivity. | Aprotic polar solvents like DMF, dioxane, and toluene are commonly used. |
| Base | A base is often required to activate the benzylamine and neutralize any acidic byproducts. | Common bases include organic amines (e.g., triethylamine) or inorganic bases (e.g., potassium carbonate). |
Logical Workflow for Troubleshooting Low Yield
Troubleshooting workflow for low yield.
References
-
Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic Chemistry, 2003 , 42(18), 5645-5655. [Link]
-
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 2021 , 23(15), 5876-5880. [Link]
-
Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Molecules, 2024 , 29(9), 2148. [Link]
-
Cobalt‐Catalyzed Carbonylation for the Synthesis of N‐Heterocyclic Compounds. In Cobalt Catalysis in Organic Synthesis, 2021 , 247-279. [Link]
-
Cobalt catalyzed carbonylation of unactivated C(sp3)–H bonds. Chemical Science, 2017 , 8(3), 2037-2042. [Link]
-
A new and facile synthesis of N-benzyl-N′-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Synthetic Communications, 2021 , 51(20), 3073-3083. [Link]
-
Pressure synthesis of dibenzylamine from benzylamine and benzyl alcohol. Journal of Chemical Technology & Biotechnology, 2007 , 82(3), 311-315. [Link]
-
Palladium-Catalyzed N-Acylation of Monosubstituted Ureas Using Near-Stoichiometric Carbon Monoxide. The Journal of Organic Chemistry, 2016 , 81(17), 7582-7589. [Link]
-
Palladium-Catalyzed and Photoinduced Benzylic C-H Carbonylation/Annulation under Mild Conditions. Organic Letters, 2022 , 24(40), 7350-7354. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
-
A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry, 2024 , 22(1), 123-128. [Link]
- Preparation of N-benzylamines.
-
Polysulfide-assisted urea synthesis from carbon monoxide and ammonia in water. PeerJ, 2022 , 10, e13732. [Link]
-
Urea Preparation by Oxidative Carbonylation of Ammonia. Journal of Environmental Science and Engineering B, 2011 , 5, 1006-1012. [Link]
-
A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]
-
Efficient Solvent-Free Synthesis of Urea Derivatives Using Selenium-Catalyzed Carbonylation of Amines with Carbon Monoxide and Oxygen. Catalysis Letters, 2011 , 141, 1664-1669. [Link]
-
Synchronous recognition of amines in oxidative carbonylation toward unsymmetrical ureas. Science, 2023 , 380(6648), 954-960. [Link]
-
Synthesis of 11C-labelled N,N′-diphenylurea and ethyl phenylcarbamate by a rhodium-promoted carbonylation via [11C]isocyanatobenzene using phenyl azide and [11C]carbon monoxide. Organic & Biomolecular Chemistry, 2004 , 2(15), 2171-2175. [Link]
-
Catalytic Carbonylation Reactions. MDPI. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
The syntheses of symmetric ureas by oxidative carbonylation of amines over resin immobilized gold. Catalysis Communications, 2011 , 12(11), 1015-1018. [Link]
-
Sulfur-assisted urea synthesis from carbon monoxide and ammonia in water. ChemRxiv. [Link]
-
Palladium‐Catalyzed Carbonylation in the Synthesis of N‐Ynonylsulfoximines. Advanced Synthesis & Catalysis, 2021 , 363(5), 1330-1334. [Link]
-
Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Easy method to remove urea after denaturing purification, no dialysis? ResearchGate. [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules, 2022 , 27(23), 8219. [Link]
-
Palladium-catalyzed alkyne hydrocarbonylation under atmospheric pressure of carbon monoxide in the presence of hydrosilane. Green Chemistry, 2022 , 24(1), 223-231. [Link]
-
Catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones under safe conditions. University of Parma Research Repository. [Link]
-
Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. The Royal Society of Chemistry. [Link]
-
N,N -dibenzylurea. ChemSynthesis. [Link]
-
c-13-urea synthesis by oxidative carbonylation of ammonia. ResearchGate. [Link]
Sources
- 1. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,1-Dibenzylurea
[1]
Ticket ID: PUR-DBU-11 Subject: Separation of 1,1-Dibenzylurea from Oxamide Impurities Assigned Specialist: Senior Application Scientist Status: Open[1]
Executive Summary
The separation of 1,1-dibenzylurea from oxamide side products is a common challenge in oxidative carbonylations or amine-cyanate couplings.[1] The difficulty arises because both species possess significant lipophilicity (benzyl groups) and amide/urea backbones.
However, they differ critically in hydrogen-bonding capability and molecular symmetry . 1,1-dibenzylurea possesses a free
Module 1: Diagnostic & Solubility Profiling
Before attempting bulk separation, confirm the physical state of your impurity.
The "Brick Dust" Phenomenon:
Oxamide byproducts often manifest as high-melting, insoluble crystalline solids ("brick dust") due to strong
Diagnostic Table: Physicochemical Differences
| Feature | 1,1-Dibenzylurea (Target) | Oxamide Impurity (Side Product) |
| Structure | ||
| H-Bonding | Donor ( | Acceptor Only ( |
| Polarity | Moderate to High (Polar tail) | Low to Moderate (Lipophilic shell) |
| Solubility (EtOH) | Soluble (Hot), Sparingly Soluble (Cold) | Insoluble (Hot & Cold) |
| Solubility (DCM) | Soluble | Soluble (often co-elutes) |
Module 2: Troubleshooting Guides (Q&A)
Issue A: The impurity is a white solid that won't dissolve.[1]
User Question: "I dissolved my crude reaction mixture in hot ethanol, but a fine white precipitate remains. Is this my product?"
Technical Response: Likely no . This is the classic signature of oxamide formation. 1,1-dibenzylurea is generally soluble in boiling ethanol or ethyl acetate due to its ability to form hydrogen bonds with the solvent. The oxamide impurity, being more symmetric and rigid, often resists dissolution.
Protocol: The "Hot Filtration" Method (Gold Standard) This method uses the solubility differential to mechanically remove the oxamide.
-
Dissolution: Suspend the crude solid in Ethanol (EtOH) or Ethyl Acetate (EtOAc) (approx. 10-15 mL per gram of crude).[1]
-
Reflux: Heat the mixture to reflux (boiling) with vigorous stirring for 15 minutes.
-
Inspection: If a white solid remains suspended while the solvent is boiling, this is likely the oxamide.
-
Filtration:
-
While still boiling , filter the mixture through a pre-heated glass funnel (or Celite pad).
-
Critical: Do not let the solution cool during filtration, or the urea will crystallize and trap the impurity.
-
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then to
. The 1,1-dibenzylurea should crystallize as pure needles/plates.
Figure 1: Workflow for removing insoluble oxamide impurities via hot filtration.[1]
Issue B: Both compounds dissolve, and I need to use Chromatography.
User Question: "My mixture is fully soluble in organic solvents. I tried a silica column with Hexane/EtOAc, but they smear together."
Technical Response:
Urea derivatives are notorious for "streaking" on silica gel due to their high polarity and H-bonding with the acidic silanols on the silica surface.[1] Oxamides, lacking the
Protocol: Optimized Flash Chromatography To separate them, you must sharpen the urea peak and increase the resolution.
-
Stationary Phase: Standard Silica Gel (40-63
).[1] -
Mobile Phase: Switch from Hexane/EtOAc to DCM/Methanol .
-
The "Tailoring" Agent: Add 0.5% Triethylamine (
) to your mobile phase if streaking persists.[1] This neutralizes silica acidity, preventing the urea from dragging. -
Elution Order:
Data Table: Chromatographic Behavior (
| Solvent System | Oxamide ( | 1,1-Dibenzylurea ( | Separation Quality |
| 30% EtOAc / Hexane | 0.60 | 0.45 (Streaking) | Poor |
| 2% MeOH / DCM | 0.80 | 0.30 | Good |
| 5% MeOH / DCM | 0.95 | 0.65 | Moderate |
Issue C: Prevention during Synthesis
User Question: "I want to stop the oxamide from forming in the first place. What parameters control this?"
Technical Response: Oxamides in this context usually arise from the "double carbonylation" of amines (if using CO/Pd) or the dimerization of carbamoyl intermediates.
-
Temperature Control: Oxamide formation is often favored at higher temperatures (
).[1] Keep reaction temps below if possible. -
Amine Concentration: High local concentrations of dibenzylamine favor the kinetics of dimerization.[1] Add the amine slowly (dropwise) to the carbonyl source.
-
Water Scavenging: If using hydrolytic routes (urea exchange), ensure strictly anhydrous conditions to prevent side-hydrolysis which can lead to coupling errors.[1]
Module 3: Advanced Separation Logic (Flowchart)
Use this decision matrix to select the correct purification route for your specific batch.
Figure 2: Decision matrix for selecting the purification method based on impurity solubility.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for recrystallization of ureas and amides).
-
Organic Syntheses. "Phenylurea and Carbanilide (Diphenylurea)". Org.[1][2][3] Synth.1923 , 3,[3][4] 71. Link (Demonstrates the separation of mono- vs di-substituted ureas via water/alcohol washing).[1]
-
LookChem. "1,3-Dibenzylurea Properties and Solubility Data".[1] Link (Provides physical property baselines for dibenzylurea isomers).[1]
-
National Institutes of Health (NIH). "Urea Derivatives in Modern Drug Discovery".[1] J. Med.[1] Chem. via PMC.[1] Link (Discusses polarity and solubility profiles of substituted ureas).
-
BenchChem. "Solubility of Urea Derivatives". Link (General solubility data for urea/oxamide analogs).[1]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid - Google Patents [patents.google.com]
solubility issues of N,N-dibenzylurea in DMSO and methanol
Technical Support Center: N,N'-Dibenzylurea Solubility
Welcome to the technical support guide for N,N'-dibenzylurea (CAS 1466-67-7). This resource is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound, particularly in dimethyl sulfoxide (DMSO) and methanol. Here, we address common questions and provide in-depth troubleshooting protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of N,N'-dibenzylurea in DMSO and methanol?
Answer: Precise quantitative solubility data for N,N'-dibenzylurea is limited in public literature. However, qualitative assessments consistently categorize its solubility as "slightly soluble" in both DMSO and methanol.[1][2]
For context, a structurally related compound, 1,3-diphenylurea, is soluble in DMSO at approximately 30 mg/mL.[1] While not a direct equivalent, this suggests that N,N'-dibenzylurea, with its flexible benzyl groups, might have a comparable but potentially lower solubility in DMSO. Its solubility in methanol is expected to be significantly lower than in DMSO.
| Compound | Solvent | Reported Solubility |
| N,N'-Dibenzylurea | DMSO | Slightly Soluble[2] |
| N,N'-Dibenzylurea | Methanol | Slightly Soluble[2] |
| 1,3-Diphenylurea (analogue) | DMSO | ~30 mg/mL[1] |
Q2: Why does N,N'-dibenzylurea exhibit poor solubility, especially in methanol?
Answer: The solubility behavior of N,N'-dibenzylurea is governed by its molecular structure. The central urea moiety, -NH-C(O)-NH-, can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).[3][4] This part of the molecule is polar. However, the two large, nonpolar benzyl groups (-CH₂-Ph) dominate the molecule's overall character, making it largely hydrophobic.
-
In DMSO (aprotic polar solvent): DMSO is an excellent hydrogen bond acceptor. It can effectively solvate the N-H groups of the urea core, helping to break the crystal lattice of the solid compound. This interaction makes DMSO a better solvent for N,N'-dibenzylurea compared to many other solvents.
-
In Methanol (protic polar solvent): Methanol is both a hydrogen bond donor and acceptor. It forms strong hydrogen bonds with itself. To dissolve N,N'-dibenzylurea, methanol molecules must disrupt their own network to solvate the compound. The large, nonpolar benzyl groups hinder effective solvation by the polar methanol, leading to poor solubility.
Q3: Can I use heat or sonication to improve the solubility of N,N'-dibenzylurea?
Answer: Yes, applying energy in the form of heat or sonication is a standard and effective method for increasing the rate of dissolution and, to a limited extent, the solubility.
-
Heating: Gently warming the solution (e.g., to 30-40°C) increases the kinetic energy of both the solvent and solute molecules, which can help overcome the intermolecular forces in the solid crystal lattice.[5] Caution: Always be mindful of the compound's stability at elevated temperatures. Heat gently and observe for any signs of degradation (e.g., color change).
-
Sonication: Using an ultrasonic bath provides energy to agitate the particles and break them apart, increasing the surface area exposed to the solvent and accelerating dissolution.
It is critical to understand that if you create a supersaturated solution by heating, the compound may precipitate out as the solution cools to room temperature.
Q4: My compound is not dissolving even in DMSO. Could it be a purity issue?
Answer: Absolutely. The purity of your N,N'-dibenzylurea can significantly impact its solubility. Impurities from the synthesis, such as unreacted starting materials or side products, can disrupt the crystal lattice or interact with the solvent in unpredictable ways. Always ensure you are using a compound with a confirmed purity (e.g., >95%) for your experiments. If you suspect a purity issue, re-purification by recrystallization may be necessary.
Troubleshooting Guides
This section provides systematic approaches to resolving common solubility problems encountered in the lab.
Scenario 1: Precipitate forms in my DMSO stock solution upon storage.
Problem: You successfully dissolved N,N'-dibenzylurea in DMSO, perhaps with gentle heating, but after storing it at room temperature or 4°C, crystals have reappeared.
Root Cause Analysis and Solution Workflow:
This is a classic sign of having created a supersaturated solution. The concentration you achieved at a higher temperature exceeded the compound's thermodynamic solubility limit at the storage temperature.
Caption: Troubleshooting workflow for precipitation in stock solutions.
Step-by-Step Protocol:
-
Confirmation: Visually confirm that the precipitate is crystalline and resembles the starting material.
-
Immediate Use Protocol (Option 2): If you need to use the stock immediately, warm the vial in a water bath (37°C) and vortex until the solid redissolves. Use the required amount for your experiment immediately before it has a chance to cool and re-precipitate.
-
Long-Term Solution (Option 1): Prepare a new stock solution at a lower concentration. Determine the maximum concentration that remains stable at your desired storage temperature (e.g., room temperature) without heating. This will be your reliable stock concentration.
-
Characterization (Option 3): If you need to know the exact concentration of the saturated solution, allow it to equilibrate at room temperature for 24 hours. Carefully filter the solution using a syringe filter (0.22 µm, PTFE) to remove the excess solid. The resulting clear solution is a saturated stock, which you can then quantify via a method like HPLC-UV or qNMR.
Scenario 2: I must use methanol for my biological assay, but N,N'-dibenzylurea will not dissolve.
Problem: Your experimental endpoint is sensitive to DMSO, and you need to prepare a solution in methanol, but the compound's solubility is prohibitively low.
Root Cause Analysis and Solutions:
The poor interaction between the hydrophobic benzyl groups and the polar, protic methanol is the primary barrier. The goal is to modify the solvent system to better accommodate the solute.
Solution 1: Using a Co-Solvent System
The most effective strategy is to introduce a small amount of a stronger, miscible co-solvent to aid in the initial dissolution before diluting with methanol.
Experimental Protocol: Preparing a 1 mM Stock in a 9:1 Methanol:DMSO Co-Solvent System
-
Target: 1 mL of a 1 mM N,N'-dibenzylurea solution.
-
Molecular Weight: 240.3 g/mol .[1]
-
Required Mass: 0.2403 mg.
-
Weigh Compound: Accurately weigh 0.24 mg of N,N'-dibenzylurea into a clean 1.5 mL microcentrifuge tube.
-
Initial Dissolution: Add 100 µL of high-purity DMSO to the tube. Vortex vigorously for 1-2 minutes. If necessary, sonicate for 5 minutes until the solid is fully dissolved. You are creating a temporary, high-concentration (10 mM) stock in a good solvent.
-
Dilution with Methanol: Add 900 µL of high-purity methanol to the DMSO solution. Vortex immediately and thoroughly to ensure complete mixing and prevent precipitation.
-
Final Check: Inspect the solution. It should be clear and free of any visible particles. This 1 mM stock can now be used for further dilutions into your assay medium.
-
Control: Remember to use a 9:1 methanol:DMSO vehicle control in your experiments to account for any effects of the solvent mixture.
Solution 2: Exploring Other Solvent Systems
If DMSO is strictly forbidden, other solvents can be tested. Based on its structure, solvents with moderate polarity and some hydrogen bonding capability might work.
-
Ethanol: Often a slightly better solvent for hydrophobic compounds than methanol.[3]
-
Acetone: A polar aprotic solvent that can be effective.[3]
-
Dimethylformamide (DMF): Similar to DMSO, it is a strong polar aprotic solvent and a good candidate.
Always perform small-scale solubility tests before preparing a large batch. And crucially, always run a vehicle control with any new solvent system in your biological assays.
References
-
Electronic Supplementary information for - The Royal Society of Chemistry. [Link]
-
Chemical Properties of Urea, N,N-diphenyl- (CAS 603-54-3) - Cheméo. [Link]
-
1,3-Diphenylurea - Wikipedia. [Link]
-
1,3-Dibenzylurea - LookChem. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]
-
Solving Urea's Solubility Problem - ChemistryViews. [Link]
-
Urea - Wikipedia. [Link]
-
Urea Solubility In Organic Solvents Revealing - jinjiang melamine. [Link]
-
N,N-Diethyl-N',N'-diphenylurea | C17H20N2O - PubChem - NIH. [Link]
-
MASTER'S THESIS Preliminary investigations into the behavior of urea - Diva-portal.org. [Link]
-
CAS 1466-67-7|1,3-Dibenzylurea - chemexpress.cn. [Link]
Sources
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- 5. diva-portal.org [diva-portal.org]
overcoming steric hindrance in dibenzylamine urea formation
Welcome to the technical support center for synthetic challenges in drug discovery and development. This guide is dedicated to researchers, chemists, and process development professionals encountering difficulties with a particularly challenging reaction: the formation of ureas from dibenzylamine. The significant steric hindrance posed by the two benzyl groups flanking the nitrogen atom often leads to low yields, sluggish reactions, and the formation of unwanted byproducts.
This resource is designed to be a practical, in-depth guide to overcoming these hurdles. We will move beyond simple protocol recitation to explore the underlying mechanistic principles, offering field-proven insights to empower you to troubleshoot and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is forming a urea from dibenzylamine so difficult?
The primary challenge is steric hindrance. Dibenzylamine features two bulky benzyl groups attached to the nitrogen atom. These groups physically obstruct the lone pair of electrons on the nitrogen, making it a less effective nucleophile. For a urea synthesis to proceed, this nitrogen must attack an electrophilic carbonyl source. The steric bulk around the nitrogen atom significantly raises the activation energy of this nucleophilic attack, slowing down the reaction or preventing it from occurring under standard conditions.
Q2: My standard urea formation protocol using an isocyanate is failing with dibenzylamine. What is happening?
Standard isocyanate reactions are often highly efficient for less hindered amines.[1] However, the bulky nature of dibenzylamine can dramatically slow the rate of nucleophilic addition to the isocyanate's electrophilic carbon. This can lead to several competing side reactions, especially if elevated temperatures are used to force the reaction. The isocyanate may trimerize to form an isocyanurate, or react with any trace moisture present.
Q3: Are there safer alternatives to using phosgene or triphosgene for this reaction?
Absolutely. While phosgene and its solid equivalent, triphosgene, are effective carbonyl sources, their extreme toxicity makes them undesirable for many applications.[1] Safer and often more effective alternatives for sterically hindered amines include carbonyldiimidazole (CDI) and activated carbamates.[2][3][4] These reagents are solid, easier to handle, and do not produce highly toxic byproducts.[3]
Troubleshooting Guide: Overcoming Steric Hindrance
This section provides a problem-oriented approach to common issues encountered during dibenzylamine urea synthesis.
Problem 1: Low to No Product Formation
Root Cause Analysis:
The most likely culprit is the combination of a weakly nucleophilic amine (dibenzylamine) and an insufficiently reactive electrophile. The steric hindrance of dibenzylamine necessitates a highly reactive carbonyl source to facilitate the reaction.
dot
Caption: Troubleshooting workflow for low yield in dibenzylamine urea synthesis.
Recommended Solutions & Protocols:
1. Strategy: Enhance Electrophilicity with Carbonyldiimidazole (CDI)
CDI is an excellent phosgene substitute that forms a highly reactive acylimidazolide intermediate.[2][3] This intermediate is more susceptible to nucleophilic attack by a hindered amine than many other carbonyl sources.
Experimental Protocol: Two-Step, One-Pot Synthesis using CDI
-
Activation Step: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of a primary amine (the less hindered reaction partner) in anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.1 equivalents of solid CDI portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the acylimidazolide intermediate by TLC or LC-MS.
-
Coupling Step: Add 1.05 equivalents of dibenzylamine to the reaction mixture.
-
Heat the reaction to reflux and monitor for product formation. Due to the steric hindrance of dibenzylamine, this step may require prolonged heating (4-24 hours).
-
Upon completion, cool the reaction, and proceed with aqueous workup and purification.
Causality: This sequential approach prevents the formation of symmetrical urea byproducts.[1] By pre-forming the reactive acylimidazolide from the less hindered amine, you create a highly electrophilic species ready to be attacked by the sterically encumbered dibenzylamine.
2. Strategy: Utilize an Activated Carbamate System
The use of a leaving group on a carbamate can create a sufficiently electrophilic species for reaction with hindered amines. 4-Nitrophenyl carbamates are particularly effective.[4]
Experimental Protocol: Activated Carbamate Method
-
Prepare the 4-nitrophenyl carbamate of your primary amine separately.
-
In a reaction vessel, dissolve 1.0 equivalent of the 4-nitrophenyl carbamate and 1.1 equivalents of dibenzylamine in a polar aprotic solvent like DMF or DMSO.
-
Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, perform an appropriate workup to remove the 4-nitrophenol byproduct and the solvent.
Causality: The electron-withdrawing nature of the 4-nitrophenyl group makes it a good leaving group, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by dibenzylamine.
Problem 2: Formation of Symmetrical Urea Byproduct
Root Cause Analysis:
This issue arises when using reagents like triphosgene or CDI in a one-pot reaction with both amines present simultaneously.[1] The less hindered amine will react faster with the carbonyl source, and if an excess of the carbonylating agent is present, it can lead to the formation of a symmetrical urea from the more reactive amine.
dot
Caption: Logic diagram for mitigating symmetrical urea byproduct formation.
Recommended Solution:
Employ a sequential addition strategy as detailed in the CDI protocol above. Always activate the less hindered amine first to form the reactive intermediate before introducing the sterically hindered dibenzylamine. This ensures that the carbonylating agent is consumed in the formation of the desired intermediate, minimizing the chance of it reacting with a second molecule of the more reactive amine.
Data Summary: Reagent and Condition Selection
| Reagent/Method | Key Advantages | Key Disadvantages | Recommended for Dibenzylamine? |
| Isocyanates | Simple, one-step process.[1] | May require harsh conditions for hindered amines, leading to side reactions. | Not ideal, but may work with highly reactive isocyanates. |
| Triphosgene | Solid, easier to handle than phosgene.[1] | Highly toxic (forms phosgene in situ).[1] Prone to symmetrical urea formation if not handled carefully. | Use with caution and a sequential addition protocol. |
| CDI | Safe, solid reagent.[3] Forms a highly reactive intermediate.[2] | Moisture sensitive.[5] | Highly Recommended with a two-step, one-pot protocol. |
| Activated Carbamates | Good for hindered amines.[4] Avoids highly toxic reagents. | Requires pre-synthesis of the carbamate. Byproduct removal is necessary. | Recommended as a robust alternative. |
| Isocyanate-Free Methods | Avoids toxic isocyanates.[6][7][8] Can be more environmentally friendly. | May require catalysts or harsh conditions.[9] Still an emerging area for complex substrates. | Potentially viable, but less established for this specific transformation. |
Concluding Remarks
The synthesis of ureas from sterically demanding substrates like dibenzylamine requires a departure from standard protocols. Success hinges on a rational approach to reaction design, focusing on the activation of the carbonyl source to overcome the inherent low nucleophilicity of the hindered amine. By understanding the underlying principles of reactivity and employing a systematic, troubleshooting-oriented mindset, researchers can navigate these synthetic challenges effectively. The protocols and strategies outlined in this guide provide a solid foundation for the development of robust and scalable syntheses of these valuable compounds.
References
-
Zhu, N., et al. (2021). Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers. Available at: [Link]
-
Costas, M., et al. (2021). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Available at: [Link]
-
Reddy, T. J., et al. (2000). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Letters in Organic Chemistry. Available at: [Link]
-
Patil, P. B., et al. (2020). Zinc Promoted Urea Synthesis Using Carbonyldiimidazole as Carbonyl Source and Its Application for the Synthesis of Cariprazine. ChemistrySelect. Available at: [Link]
-
Karakus, S., & Yilmaz, I. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Torkaman, P. (2023). Development of Poly(Hindered Urea) Network for Self-healable Triboelectric Nanogenerators. Concordia University Spectrum. Available at: [Link]
-
Costantino, L., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. Available at: [Link]
-
Percec, V., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Oh, J., et al. (2020). Stabilization of the hindered urea bond through de-tert-butylation. The Royal Society of Chemistry. Available at: [Link]
-
Rowan, S. J., et al. (2021). Melt‐functionalization of cellulose nanocrystals using dynamic hindered ureas. Journal of Polymer Science. Available at: [Link]
-
Zhang, Y., et al. (2014). Hydrolyzable Polyureas Bearing Hindered Urea Bonds. Journal of the American Chemical Society. Available at: [Link]
-
Luedtke, N. W., & Tor, Y. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
-
Organic Reaction Data. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]
-
Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. Available at: [Link]
-
Majer, P., & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry. Available at: [Link]
-
Endres, T. (2017). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available at: [Link]
-
Wang, Q., et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic addition reaction of 2 with benzylamine. Retrieved from [Link]
- Google Patents. (1979). Process for the production of benzylamine and dibenzylamine.
-
Gennen, S. (2016). Catalysts for isocyanate-free polyurea synthesis : mechanism and application. Pure. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis process of dynamic hindered-urea bond. Retrieved from [Link]
-
University of Amsterdam. (2022). Novel isocyanate-free synthesis of polyurea. HIMS. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Lee, I., et al. (1996). Kinetics and Mechanism of the Addition of Benzylamines to Benzylidene Meldrum's Acids in Acetonitrile. Bulletin of the Korean Chemical Society. Available at: [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
Washington, N. L., & Robertson, M. L. (2022). Synthesis and characterization of isocyanate-free polyureas. RSC Publishing. Available at: [Link]
-
University of Southern Mississippi. (2022). Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization. Retrieved from [Link]
Sources
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
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- 4. bioorganic-chemistry.com [bioorganic-chemistry.com]
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- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
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- 8. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]
- 9. pure.tue.nl [pure.tue.nl]
Technical Support Center: Purification of 1,1-Dibenzylurea via Recrystallization
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1,1-dibenzylurea via recrystallization. It is designed to offer both a foundational understanding of the principles involved and practical, actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying 1,1-dibenzylurea?
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The ideal solvent will dissolve 1,1-dibenzylurea readily at an elevated temperature but have limited solubility for it at lower temperatures.[2] As a hot, saturated solution cools, the solubility of 1,1-dibenzylurea decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are separated by filtration.[3]
Q2: How do I select an appropriate solvent for the recrystallization of 1,1-dibenzylurea?
The choice of solvent is critical for a successful recrystallization. A suitable solvent should exhibit the following characteristics:
-
High solubility for 1,1-dibenzylurea at high temperatures and low solubility at low temperatures. This ensures a good recovery of the purified compound.[2]
-
Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. This allows for their separation from the desired product.
-
The solvent should not react with 1,1-dibenzylurea.
-
The boiling point of the solvent should be below the melting point of 1,1-dibenzylurea to prevent the compound from "oiling out".[4] The melting point of 1,1-dibenzylurea is in the range of 167.2 - 168.3 °C.[5]
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Qualitative data suggests that 1,1-dibenzylurea is more soluble in organic solvents like ethanol and acetone and has low solubility in water.[5] A mixed solvent system, such as ethanol/water, can also be effective.
Q3: What are the key physical properties of 1,1-dibenzylurea I should be aware of?
Understanding the physical properties of 1,1-dibenzylurea is essential for its handling and purification.
| Property | Value | Source |
| Appearance | White solid / needle-like crystals | [5] |
| Melting Point | 167.2 - 168.3 °C | [5] |
| Boiling Point | 476.9 °C at 760 mmHg | [5][6] |
| Molecular Weight | 240.30 g/mol | [6] |
Experimental Protocol: Recrystallization of 1,1-Dibenzylurea
This protocol outlines a general procedure for the recrystallization of 1,1-dibenzylurea. The choice of solvent and specific volumes may need to be optimized based on the purity of the starting material.
Materials:
-
Crude 1,1-dibenzylurea
-
Recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude 1,1-dibenzylurea in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[1] It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[7]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[3]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.[8]
Troubleshooting Guide
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
A: This is a common issue that can arise from several factors:
-
Too much solvent was used: This is the most frequent cause.[4] The solution may not be supersaturated enough for crystals to form.
-
Supersaturation: The solution may be supersaturated, but crystallization has not been initiated.
-
Solution 1: Scratching. Use a glass stirring rod to scratch the inside surface of the flask at the air-solvent interface.[1][3][7] The microscopic scratches on the glass provide a nucleation site for crystal growth.[3]
-
Solution 2: Seeding. Add a "seed crystal" of pure 1,1-dibenzylurea to the solution.[7] This provides a template for other crystals to grow upon.
-
Q: My 1,1-dibenzylurea is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[7] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[4]
-
Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and try to cool the solution more slowly.[4]
-
Solution 2: Consider using a different solvent with a lower boiling point.
Q: My final yield of purified 1,1-dibenzylurea is very low. What went wrong?
A: A poor yield can be attributed to several factors during the recrystallization process:
-
Using too much solvent: This will result in a significant amount of the product remaining in the mother liquor.[3][9]
-
Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product can crystallize in the filter paper.[7]
-
Washing with too much cold solvent or solvent that is not cold enough: This can redissolve some of the purified crystals.[3]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the yield.
Q: The recrystallized 1,1-dibenzylurea is still colored. How can I remove colored impurities?
A: If the crystals have a persistent color, it indicates the presence of colored impurities.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (decolorizing carbon) to the solution. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be cautious not to add too much charcoal, as it can also adsorb the desired product, leading to a lower yield.[9]
References
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
- 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Recrystallization - Single Solvent. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- 1,3-Dibenzylurea. (n.d.). LookChem.
- Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. (n.d.). ResearchGate.
- 1,3-Dibenzylurea | 1466-67-7. (n.d.). Benchchem.
- Technique Series: Recrystallization (urea as an example). (2016, January 31). YouTube.
- N,N'-dibenzylurea. (n.d.). ChemSynthesis.
- 1,3-Diphenylurea. (n.d.). In Wikipedia.
- Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid. (n.d.). Google Patents.
- Problems with Recrystallisations. (n.d.). University of York.
- PRODUCT INFORMATION. (2022, December 16). Cayman Chemical.
- Urea Recrystallization. (2012, February 9). Sciencemadness Discussion Board.
- Urea Crystallization. (2017, December 27). Medium.
- Technical method for preparing 1, 1-dimethyl urea. (n.d.). Google Patents.
- Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure.
- 1,3-DIBENZYL UREA | CAS#:1466-67-7. (n.d.). Chemsrc.
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- 5. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
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- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion rates in urea synthesis
Tier 3 Support Guide | Ticket ID: UREA-OPT-2024
To: Research Scientists & Process Chemists From: Senior Application Science Team Subject: Troubleshooting Low Conversion Rates in Urea Coupling Protocols
Executive Summary
Low conversion in urea synthesis is rarely a single-variable failure. It typically stems from a conflict between thermodynamic equilibrium (in direct CO2/amine couplings) and kinetic barriers (in activated reagent couplings like CDI or Triphosgene). This guide bypasses standard textbook procedures to address the "hidden" failure modes encountered in high-value drug discovery and pilot-scale synthesis.
Module 1: The "Dead" Reaction (Thermodynamics vs. Kinetics)
Q: My reaction stalls at 50-60% conversion. Adding more reagent doesn't help. Why?
A: You are likely fighting a reversible equilibrium or product inhibition.
In direct synthesis (Amine + CO2) or reversible carbamate formation, the reaction produces water. Because the dehydration of ammonium carbamate to urea is endothermic and reversible, the accumulation of water drives the equilibrium back toward the starting materials [1].
The Fix:
-
Water Removal: For non-activated methods, you must employ a dehydrating agent (molecular sieves 3Å or chemical dehydrators like organosilicates) to shift the equilibrium.
-
Temperature Control: In direct CO2 synthesis, the initial carbamate formation is exothermic (requires cooling), but the conversion to urea is endothermic (requires heat).[1] A single-temperature protocol often fails. You must ramp the temperature [1].
Q: I am using CDI (1,1'-Carbonyldiimidazole), but I still see low conversion. Is it equilibrium?
A: No. With CDI, the issue is almost always kinetic quenching or hydrolysis . CDI is extremely moisture-sensitive. If your solvent is "dry" but not anhydrous (<50 ppm water), the CDI hydrolyzes to imidazole and CO2 before it can activate your amine. Furthermore, the intermediate acylimidazole is less reactive than an isocyanate. If your amine is sterically hindered, the intermediate may simply revert or hydrolyze upon workup [2].
Module 2: Reagent-Specific Troubleshooting
Q: I'm using Triphosgene. The reaction turns black/tarry, or yields are inconsistent.
A: Triphosgene is a solid trimer of phosgene. It requires specific activation energy to depolymerize into the active phosgene species.
-
The Failure Mode: Adding triphosgene directly to a hot amine solution often causes rapid, uncontrolled polymerization or decomposition.
-
The Protocol Fix: Dissolve triphosgene in DCM/THF separately. Add it slowly to the amine/base mixture at 0°C or lower . Allow the "phosgene generation" to occur in situ under controlled conditions before heating to reflux to drive the urea formation [3].
Q: How do I choose between CDI, Triphosgene, and Isocyanates?
Refer to the decision matrix below for high-value substrates.
| Reagent | Mechanism Type | Best For | Primary Failure Mode |
| Isocyanates | Direct Addition | Simple, high-yielding reactions. | Dimerization of isocyanate; Moisture sensitivity. |
| CDI | Acyl-transfer | Acid-sensitive substrates; "One-pot" synthesis. | Hydrolysis of reagent; formation of symmetrical urea byproducts. |
| Triphosgene | Acyl-chloride substitution | Sterically hindered amines; Scale-up. | Safety (Phosgene generation); Over-reaction (polymerization). |
| Phenyl Chloroformate | Carbamate Intermediate | Stepwise asymmetric urea synthesis. | Difficult purification (phenol removal). |
Module 3: The "Unreactive" Amine (Sterics & Electronics)
Q: My amine is electron-deficient (e.g., 2-aminopyridine) or bulky. CDI isn't working.
A: The standard CDI intermediate (carbamoylimidazole) is not electrophilic enough for deactivated amines. You need to catalyze the transfer or switch mechanisms.
The "Active Ester" Boost: Add DMAP (4-Dimethylaminopyridine) . Just as in Steglich esterification, DMAP attacks the carbamoyl-imidazole to form a highly reactive N-acylpyridinium species. This "super-activated" intermediate is susceptible to attack even by poor nucleophiles [4].
Q: Can I use heat to force the CDI reaction?
A: Be careful. Heating CDI above 60°C can cause it to decompose or polymerize if not reacted. If you must heat, ensure the intermediate is fully formed at RT first (monitor by CO2 evolution cessation) before adding the second amine and heating.
Visual Troubleshooting Logic
The following diagram outlines the decision process for rescuing a stalled urea synthesis.
Caption: Decision tree for diagnosing low conversion based on reagent class and substrate constraints.
Module 4: "Gold Standard" Protocol (Triphosgene)
Context: This protocol is optimized for asymmetric ureas where one amine is valuable/scarce. It prioritizes safety and kinetic control to prevent symmetrical urea formation.
Reagents:
-
Amine A (Nucleophile 1 - Less valuable/More reactive)
-
Amine B (Nucleophile 2 - Valuable/Less reactive)
-
Triphosgene (0.35 eq)[2]
-
Triethylamine (TEA) or DIPEA (2.5 eq)
-
Solvent: Anhydrous DCM or THF
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Activation (The Critical Step): Dissolve Triphosgene in DCM. Cool to -10°C .
-
First Addition: Add Amine A (1.0 eq) and TEA (1.1 eq) dropwise over 20 minutes.
-
Why? Low temp prevents the highly reactive phosgene (generated in situ) from reacting twice with Amine A (which would form symmetrical A-CO-A urea).
-
-
Formation: Stir at 0°C for 30 mins. You have now formed the Isocyanate or Carbamoyl Chloride intermediate.
-
Second Addition: Add Amine B (0.95 eq) and remaining base.
-
Completion: Allow to warm to RT. If Amine B is hindered, reflux at 40°C (DCM) or 60°C (THF) for 2 hours.
-
Quench: Cool to RT. Add saturated NaHCO3.
-
Safety: This destroys unreacted phosgene equivalents.
-
Module 5: Mechanism of Failure (CDI)
Understanding why CDI fails is crucial. The diagram below illustrates the "Active" path vs. the "Hydrolysis" path.
Caption: Kinetic competition between amine activation and hydrolysis in CDI-mediated synthesis.
References
-
Thermodynamics of the Urea Process. UreaKnowHow.com. (2009).[1] Detailed analysis of the equilibrium constraints in the NH3-CO2 conversion process. Link
-
Urea Formation - Common Conditions. Common Organic Chemistry. Guide to CDI and Isocyanate mechanisms and failure modes. Link
-
A decade review of triphosgene and its applications in organic reactions. National Institutes of Health (PMC). Safety protocols and mechanistic insights for triphosgene handling. Link
-
Steglich Esterification (DMAP Catalysis Mechanism). Organic Chemistry Portal. Analogous mechanism for DMAP-catalyzed acyl transfer in urea synthesis. Link
Sources
Technical Support Center: Optimizing Catalyst Load for N,N'-Dibenzylurea Production
Status: Active Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist Target Compound: 1,3-Dibenzylurea (sym-Dibenzylurea) CAS: 1466-67-7[1]
Executive Summary: The "Less is More" Paradox
Welcome to the technical support hub for urea derivative synthesis. You are likely here because you are optimizing the production of 1,3-dibenzylurea using phosgene-free routes (Green Chemistry).
Whether you are using Dimethyl Carbonate (DMC) , CO₂ , or Urea as your carbonyl source, a common misconception is that linear increases in catalyst load yield linear increases in conversion. In urea synthesis, catalyst overloading often leads to diminishing returns , purification bottlenecks , and side-product formation (e.g., isocyanates or carbamates that fail to couple).[1]
This guide provides self-validating protocols to determine the Critical Catalytic Concentration (CCC) for your specific reactor setup.
Module 1: Catalyst Selection & Optimization Logic
Before troubleshooting load, confirm you are using the correct catalytic system for your carbonyl source.
Decision Matrix: Selecting the Right Route
Figure 1: Decision matrix for catalyst selection based on carbonyl source. TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard for DMC routes.[1]
Module 2: Troubleshooting The DMC Route (TBD Catalyst)
The reaction of benzylamine with Dimethyl Carbonate (DMC) using TBD is the most relevant route for modern drug development due to mild conditions and high selectivity [1].
The Problem: "My yield is stuck at 60-70% regardless of catalyst load."
Root Cause: The reaction proceeds in two steps.[1][2]
-
Step 1 (Fast): Benzylamine + DMC
Methyl benzylcarbamate + Methanol.[1] -
Step 2 (Slow/Rate Limiting): Methyl benzylcarbamate + Benzylamine
1,3-Dibenzylurea + Methanol.[1]
If you overload the catalyst (TBD > 10 mol%), you do not accelerate Step 2 significantly if methanol removal is inefficient. The reaction is equilibrium-driven.[1]
Optimization Protocol: The "Step-Down" Method
Do not optimize by increasing load.[1] Optimize by finding the minimum load required to reach equilibrium, then drive the equilibrium physically.
Step-by-Step Protocol:
-
Baseline: Start with 5 mol% TBD .
-
Stoichiometry: Use Benzylamine:DMC ratio of 2.2 : 1.0 . (Slight excess amine ensures full conversion of the intermediate carbamate).
-
Temperature: Set to 80-90°C (Reflux).
-
Methanol Management (CRITICAL):
-
Instead of adding more catalyst, equip the flask with a Dean-Stark trap or use molecular sieves to remove methanol.[1]
-
Self-Validation: If the yield increases with methanol removal but not with catalyst addition, your system is thermodynamically limited , not kinetically limited.
-
Data: Catalyst Load vs. Yield (with Methanol Removal)
| TBD Load (mol%) | Yield (%) @ 4h | Yield (%) @ 8h | Observations |
| 0.5% | 45% | 60% | Slow kinetics.[1] Incomplete conversion. |
| 2.0% | 82% | 94% | Optimal Balance. |
| 5.0% | 85% | 95% | Diminishing returns.[1] Higher cost.[1] |
| 10.0% | 84% | 93% | No benefit.[1] Difficult purification. |
Module 3: Troubleshooting The Urea Route (Lewis Acid)
For scale-up where DMC is too costly, reacting benzylamine directly with urea is common.[1]
The Problem: "The reaction mixture solidifies, and conversion stops."
Root Cause: 1,3-Dibenzylurea has a high melting point.[1] As the reaction proceeds, the product precipitates, trapping the catalyst (e.g., AlCl₃ or ZnCl₂) and stopping mass transfer.
Troubleshooting Guide
Q: Should I increase AlCl₃ load to push conversion? A: No. Increasing Lewis acid load increases the viscosity and "gunk" formation.[1]
-
Correct Action: Use a high-boiling polar solvent like DMF or Diglyme to keep the intermediate in solution.[1]
-
Catalyst Load: Maintain 2-5 mol% .
-
Ammonia Sweep: The reaction releases
.[1] If you do not actively sweep the headspace with Nitrogen/Argon, the ammonia will poison the Lewis Acid catalyst [2].
Module 4: Mechanistic Visualization
Understanding how the catalyst works allows you to predict failure points.[1] Below is the mechanism for the TBD-catalyzed route, highlighting the dual activation mode.
Figure 2: TBD activates the carbonyl of DMC via hydrogen bonding. The second step (Carbamate to Urea) is slower and requires efficient methanol removal.
FAQ: Frequently Asked Questions
Q1: I see "N,N-dibenzylurea" in the literature, but also "N,N'-dibenzylurea". Which one am I making?
-
Clarification:
-
N,N'-dibenzylurea (1,3-dibenzylurea): Symmetric.[1][3] Made from Benzylamine .[1][3][4] This is the standard "dibenzylurea" in drug development.
-
N,N-dibenzylurea (1,1-dibenzylurea): Unsymmetric.[1] Made from Dibenzylamine + Urea source.[1]
-
Check: If your starting material is Benzylamine (
), you are making the 1,3-isomer .[1]
-
Q2: Can I use heterogeneous catalysts to avoid filtration issues?
-
Optimization Note: Diffusion into the polymer matrix is slower. You must increase reaction time by 1.5x compared to homogeneous TBD, but the catalyst can be recovered by simple filtration [3].
Q3: My product has a yellow tint. Is this catalyst residue?
-
Likely yes, if using AlCl₃ or ionic liquids.[1]
-
Purification: 1,3-Dibenzylurea is poorly soluble in cold water/ethanol but soluble in hot ethanol.[1] Recrystallize from hot ethanol . The catalyst will remain in the mother liquor.
References
-
BenchChem Technical Support. (2025).[1][3][6] Optimizing reaction conditions for 1,3-Dibenzylurea synthesis.Link[1]
-
ResearchGate. (2025).[1][4] Synthesis of N,N'-diphenylurea from urea and aniline under atmospheric pressure.[1]Link
-
ACS Publications. (2016).[1][2] Ruthenium-Catalyzed Urea Synthesis Using Methanol as the C1 Source.[1]Link[1][2]
-
Organic Chemistry Portal. (2022).[1] Synthesis of Urea Derivatives: Recent Literature.Link[1]
Sources
- 1. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
controlling temperature for selective 1,1-urea formation
Topic: Controlling Temperature for Selective N,N-Disubstituted Urea Synthesis Reference ID: TSC-UREA-11-TEMP Status: Active Audience: Medicinal Chemists, Process Chemists
Core Directive: The Thermodynamics of Selectivity
In the synthesis of 1,1-disubstituted ureas (specifically N,N-disubstituted ureas,
The most common failure mode in this synthesis is the formation of the symmetric urea (1,3-urea or "double addition" product). This occurs when the activated intermediate (Carbamoyl Chloride or Acyl Imidazole) reacts with a second equivalent of the starting amine rather than the intended second nucleophile.
The Kinetic Trap Strategy
To achieve high selectivity, you must exploit the activation energy (
-
Step 1 (Activation):
. Fast, exothermic. Requires Low Temperature ( to ) to prevent the intermediate from reacting further. -
Step 2 (Substitution):
. Slower, often requires Higher Temperature (RT to Reflux) to overcome the steric bulk of the intermediate.
Critical Parameters & Decision Matrix
Before troubleshooting, ensure your protocol aligns with the chemical behavior of your chosen linker.
Table 1: Temperature Windows by Reagent
| Linker System | Step 1 Temp (Activation) | Step 2 Temp (Substitution) | Critical Risk at High Temp (Step 1) | Selectivity Mechanism |
| Triphosgene / Phosgene | Rapid formation of symmetric urea ( | Steric hindrance of the carbamoyl chloride; diffusion control. | ||
| CDI (Carbonyldiimidazole) | Formation of symmetric urea; hydrolysis of CDI by trace water. | Stability of the acyl imidazole intermediate. | ||
| Phenyl Chloroformate | Loss of selectivity; phenol displacement by wrong amine. | Differential leaving group ability (PhO- vs Cl-). |
Visualizing the Pathway
The following diagram illustrates the kinetic pathways and where temperature control exerts its influence.
Caption: Kinetic bifurcation point. High temperature at the intermediate stage promotes the symmetric impurity pathway (Red).
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing large amounts of symmetric urea ( ) despite using 1 equivalent of reagent."
Diagnosis:
This is a classic "mixing control" failure. Even at
Solution:
-
Invert Addition: Always add the Amine dropwise to a solution of the Linker (Triphosgene/CDI).
-
Lower Temperature: Cool the linker solution to
(for Triphosgene) or (for CDI) before addition. -
Dilution: Dilute the amine significantly (e.g., 0.1 M) to ensure that as each drop hits the linker solution, it is surrounded by excess linker, favoring mono-substitution.
Issue 2: "My reaction stalls at the intermediate. The second amine won't react."
Diagnosis: You have successfully formed the stable intermediate (e.g., Carbamoyl Imidazole), but the temperature is too low to overcome the activation energy for the second displacement, or the second amine is non-nucleophilic (electron-deficient).
Solution:
-
Thermal Ramp: After confirming intermediate formation (via TLC/LCMS), warm the reaction to Room Temperature. If using CDI, you may need to heat to
or use a sealed tube. -
Catalysis: For CDI reactions, adding a methylating agent (MeI) can activate the imidazole leaving group (creating a highly reactive imidazolium species), allowing the reaction to proceed at lower temperatures.
-
Base Switch: If using Triphosgene, ensure you have enough base (DIPEA/TEA) to scavenge the HCl generated in Step 2. The amine salt is non-reactive.
Issue 3: "The yield is low, and I see hydrolysis products."
Diagnosis: The reaction temperature was likely too high during the quench or the reagents were wet. Triphosgene and CDI are extremely moisture-sensitive.
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Cryogenic Quench: If using Triphosgene, quench the excess reagent with Methanol at
before adding water for workup. Exothermic hydrolysis at high temp destroys the product.
Standardized Protocol: The Triphosgene Method
Recommended for high-value intermediates requiring strict regiocontrol.
Reagents:
-
Secondary Amine (1.0 equiv)
-
Triphosgene (0.35 - 0.40 equiv) [Note: 0.33 is stoichiometric, slight excess ensures complete conversion of amine]
-
DIPEA (2.5 equiv)[1]
-
DCM (Anhydrous)
Workflow:
-
Preparation: Dissolve Triphosgene in DCM under
. Cool to . -
Step 1 (Activation): Mix Secondary Amine and DIPEA in DCM. Add this mixture dropwise to the Triphosgene solution over 30 minutes.
-
Monitoring: Stir at
for 1 hour. Check LCMS for conversion of Amine Carbamoyl Chloride (often requires MeOH quench sample to visualize as Methyl Carbamate). -
Step 2 (Substitution): Add the second amine (nucleophile) in one portion.
-
Equilibration: Allow the reaction to warm naturally to Room Temperature .
-
Note: If the second amine is bulky, reflux may be required after the mixture has reached RT.
-
Advanced Visualization: Troubleshooting Logic
Caption: Decision tree for optimizing reaction conditions based on observed impurity profiles.
References
-
Cotarca, L., et al. (2017).[6] "Bis(trichloromethyl)carbonate (BTC, triphosgene): A safer alternative to phosgene?" Organic Process Research & Development, 21(9), 1439–1446.
-
Majer, P., & Randad, R. S. (1994).[6] "A safe and efficient method for preparation of N,N'-unsymmetrically disubstituted ureas utilizing triphosgene."[6] The Journal of Organic Chemistry, 59(7), 1937–1938.
-
Leroyer, L., et al. (2025).[1] "Transposition of a triphosgene-based process for pharmaceutical development." ResearchGate.[4]
-
Katritzky, A. R., et al. (2003).[4] "Synthesis of mono- and N,N-disubstituted ureas." Arkivoc, (viii), 8-14.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. N , N ′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00477B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CA1059145A - Process for separating and recovering unreacted materials in urea synthesis - Google Patents [patents.google.com]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Dibenzylamine (DBA)
Status: Operational Ticket Subject: Purification Strategies for Lipophilic Secondary Amines Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Amine Problem
Dibenzylamine (DBA) presents a unique purification challenge in organic synthesis. Unlike smaller amines, DBA possesses two lipophilic benzyl groups that shroud the nitrogen atom.
-
The Trap: While chemically a base (
of conjugate acid 8.52), its high lipophilicity allows its protonated salts to remain partially soluble in organic solvents like dichloromethane (DCM) or ethyl acetate, defying standard acid-base extraction protocols. -
The Solution: Successful removal requires exploiting its specific steric and nucleophilic properties through targeted scavenging, partition coefficient manipulation, or chromatographic modification.
Module 1: Troubleshooting Acid-Base Extraction
User Query: "I washed my reaction mixture with 1N HCl three times, but NMR still shows significant dibenzylamine. Why isn't it partitioning into the water?"
Technical Diagnosis: You are likely experiencing Lipophilic Ion Pairing . The dibenzylammonium hydrochloride salt formed is not strictly hydrophilic. The two benzyl rings create a large hydrophobic surface area that stabilizes the salt in organic solvents, particularly chlorinated ones (DCM, Chloroform).
Corrective Protocol: The "Solvent Switch" Technique To force the amine salt into the aqueous phase, you must decrease the solubility parameter of the organic phase.
-
Evaporate your reaction solvent (especially if it is DCM or EtOAc).
-
Redissolve the crude residue in Diethyl Ether (
) or MTBE .-
Reasoning: Ammonium salts are notoriously insoluble in ethereal solvents compared to chlorinated solvents.
-
-
Extract with 10% Aqueous Citric Acid or 1M HCl (3 cycles).
-
Why Citric Acid? Citrate is a multivalent, highly polar counter-ion that helps drag the lipophilic ammonium cation into the water layer better than chloride.
-
-
Verify the organic layer by TLC before drying.
Visual Workflow: Extraction Decision Logic
Figure 1: Decision tree for optimizing liquid-liquid extraction of lipophilic amines. Note the critical step of solvent switching to minimize salt solubility in the organic phase.
Module 2: Solid-Supported Scavenging (Recommended)
User Query: "My product is acid-sensitive, and I cannot use aqueous workup. How do I remove the amine?"
Technical Diagnosis: This is the ideal use case for Chemisorption . Since DBA is a secondary amine, it is a potent nucleophile.[1] We can use an electrophilic resin to covalently bind the impurity, allowing you to filter it away.
The Tool: Isocyanate Resins (PS-Isocyanate) Polystyrene-supported isocyanate reacts with secondary amines to form a stable, insoluble urea.
Protocol: "Shake and Filter"
-
Calculate Load: Determine the excess mmols of DBA in your reaction.
-
Add Resin: Add 3.0 equivalents of PS-Isocyanate resin (relative to the DBA impurity) to the reaction mixture.
-
Note: Most commercial resins have a loading of ~1.0–1.5 mmol/g.
-
-
Incubate: Agitate gently at room temperature for 2–4 hours .
-
Filter: Pass through a fritted glass funnel or a cotton plug.
-
Rinse: Wash the resin beads with DCM to recover any entrained product.
Comparative Scavenging Data
| Scavenger Type | Functional Group | Mechanism | Suitability for DBA |
| PS-Isocyanate | Forms Urea | Excellent. Fast kinetics; no byproducts. | |
| PS-Aldehyde | Forms Imine/Enamine | Good. Requires reductive amination to be permanent. | |
| PS-TsCl | Forms Sulfonamide | Moderate. Generates HCl byproduct; requires base. | |
| Acid Resin | Ionic Binding | Poor. Subject to the same equilibrium issues as extraction. |
Module 3: Chromatographic Purification
User Query: "I'm running a column, but the dibenzylamine is streaking and contaminating all my fractions."
Technical Diagnosis:
Secondary amines interact strongly with the acidic silanol groups (
Corrective Protocol: Mobile Phase Modification You must suppress the ionization of the amine or block the silanol sites.
Option A: The "Base Wash" (Pre-treatment)
-
Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.
-
Run your column with your standard solvent system.
Option B: The "Modifier" (In-situ)
-
Add 1% Aqueous Ammonium Hydroxide (
) or 0.5% Triethylamine directly to your mobile phase (e.g., DCM/MeOH mixtures).-
Tip: If using DCM/MeOH, ammonia is superior as it is volatile and doesn't leave a residue like TEA salts might.
-
Module 4: Chemical Derivatization (The "Nuclear" Option)
User Query: "The amine is co-spotting with my product on TLC. Scavengers are too expensive for this scale."
Technical Diagnosis: When separation is impossible due to similar polarity, you must drastically alter the polarity of the impurity. Converting the basic amine into a neutral amide is the most effective way to do this.
Protocol: Acetic Anhydride Quench
-
Add 1.5 equivalents (relative to DBA) of Acetic Anhydride and 2.0 equivalents of Pyridine (or TEA) to the reaction mixture.
-
Stir for 30 minutes.
-
Result: DBA is converted to
-Dibenzylacetamide .-
Change: The impurity is now non-basic and significantly less polar .
-
-
Purification:
-
Perform a standard acid wash (to remove pyridine).
-
Run a silica plug. The amide will elute much faster (higher
) or much slower than your product, breaking the co-elution.
-
Visual Workflow: Derivatization Strategy
Figure 2: Chemical modification strategy. By acetylating the amine, you remove its ability to hydrogen bond with silica and eliminate its basicity, altering its retention time significantly.
References
-
Biotage AB. (n.d.). Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger.[6] Retrieved from [Link] (Verified via technical literature search).
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines - Removing Unreacted Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: Amines and Amides. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Minimizing Symmetrical Urea Byproducts in Synthesis
Welcome to the technical support center for navigating one of the most persistent challenges in modern organic synthesis: the formation of symmetrical urea byproducts. This guide is designed for researchers, chemists, and drug development professionals who encounter this issue in reactions involving isocyanates, amide couplings, and related transformations. Here, we move beyond simple protocols to explain the causality behind byproduct formation and provide field-proven, self-validating strategies to ensure the integrity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause
This section addresses the fundamental "why" and "how" of symmetrical urea formation. A clear mechanistic understanding is the first step toward prevention.
Q1: What is the primary chemical reaction that leads to symmetrical urea byproducts?
A1: The principal cause of symmetrical urea formation is the reaction of an isocyanate intermediate with water.[1] Even trace amounts of moisture in solvents, reagents, or the reaction atmosphere can initiate a highly problematic side reaction. The isocyanate (R-N=C=O) first reacts with water to form an unstable carbamic acid, which rapidly decomposes to generate a primary amine (R-NH₂) and carbon dioxide gas.[1][2] This newly formed amine is nucleophilic and typically reacts with a second molecule of the isocyanate intermediate at a rate that is often much faster than the desired reaction with your intended nucleophile (e.g., an alcohol or another amine), leading to a stable, and often poorly soluble, symmetrical urea (R-NH-CO-NH-R).[1]
Q2: My reaction involves an amide or peptide coupling, not an isocyanate. Why am I still seeing urea byproducts?
A2: In many common amide coupling reactions, particularly those using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the mechanism involves the formation of an O-acylisourea intermediate. While this intermediate is designed to react with your amine nucleophile to form the desired amide, it can undergo rearrangement or react with excess carboxylic acid. More critically, the carbodiimide itself can be susceptible to side reactions that lead to urea formation, especially dicyclohexylurea (DCU) in the case of DCC, which is notoriously insoluble and can complicate purification.[3]
Q3: What are the common experimental signs that indicate significant urea byproduct formation?
A3: There are several tell-tale signs during and after your reaction:
-
Formation of a Precipitate: Symmetrical ureas are often significantly less soluble than the desired product or starting materials and may precipitate from the reaction mixture, causing it to appear cloudy or hazy.[1]
-
Unexpected Gas Evolution: The decomposition of the carbamic acid intermediate releases carbon dioxide (CO₂).[1] If your reaction is not expected to produce gas, observing bubbling or foaming is a strong indicator of this side reaction.
-
Inconsistent Analytical Data: When analyzing the crude product, you may observe characteristic urea peaks in FTIR or NMR spectra. Chromatographic methods like HPLC or TLC will show a persistent, often difficult-to-separate, impurity.
Q4: Besides water, what other factors can promote urea formation?
A4: While moisture is the primary culprit, other factors can exacerbate the problem:
-
Reaction Temperature: Higher temperatures can accelerate the decomposition of thermally unstable intermediates, potentially favoring side reactions.[4] However, for some systems, elevated temperatures are necessary for the desired reaction to proceed.[4][5] Careful temperature control and optimization are crucial.
-
Stoichiometry and Order of Addition: The relative rates of the desired reaction versus the side reaction are critical. For instance, in reactions using phosgene equivalents like carbonyldiimidazole (CDI) or triphosgene, the order of addition is crucial to avoid the formation of symmetrical urea byproducts.[6]
-
Presence of Base: While a base is often required, certain bases can promote side reactions. For example, in some syntheses, a base is necessary to deprotonate a carbamate to generate the isocyanate intermediate in situ.[5] The choice and stoichiometry of the base must be carefully considered.
Part 2: Troubleshooting Guide - When Things Go Wrong
When you've already run an experiment and are faced with a crude product contaminated with urea, this guide provides a logical workflow for diagnosis and remediation.
Visualizing the Troubleshooting Process
The following decision tree illustrates a systematic approach to troubleshooting urea byproduct issues.
Caption: A decision tree for troubleshooting symmetrical urea byproducts.
Step-by-Step Troubleshooting
Issue 1: A large amount of insoluble white precipitate has crashed out of my reaction.
-
Probable Cause: This is highly characteristic of symmetrical urea formation, especially dicyclohexylurea (DCU) if you used DCC as a coupling agent. These ureas often have poor solubility in common organic solvents like DCM or THF.
-
Immediate Action:
-
Filter: Attempt to remove the precipitate by filtration. Wash the solid with a small amount of the reaction solvent to recover any trapped product.
-
Analyze Both Fractions: Analyze the filtrate (your soluble crude product) and the solid precipitate separately by TLC, LCMS, or NMR to confirm the identity of the byproduct and assess how much product was lost to occlusion.
-
-
Long-Term Fix: If the precipitate is confirmed as the urea byproduct, you must rigorously improve your anhydrous technique. If DCU is the issue, consider switching to a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the corresponding urea byproduct can be removed with a simple acidic wash.
Issue 2: My crude NMR/LCMS shows a significant side product with a mass corresponding to the symmetrical urea, but no precipitate was observed.
-
Probable Cause: The urea byproduct is soluble in your reaction solvent. This still points towards moisture contamination or suboptimal reaction kinetics.
-
Immediate Action: Purification Strategy
-
Chromatography: Symmetrical ureas can often be separated from the desired product using silica gel chromatography. They are typically non-polar to moderately polar. A carefully chosen solvent gradient is key.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities.[7] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature, while the urea byproduct remains in solution.
-
Acidic Wash: If your product is stable to acid and lacks basic functional groups, an aqueous acid wash (e.g., dilute HCl) can sometimes help remove the urea byproduct by protonating it and increasing its aqueous solubility. Caution: Test this on a small scale first to ensure your product does not degrade or get extracted into the aqueous layer.
-
Part 3: Preventative Strategies & Best Practices
The most effective way to deal with symmetrical urea byproducts is to prevent their formation in the first place.
Rigorous Anhydrous Technique: The First Line of Defense
This is the most critical aspect. Assume all reagents and solvents contain trace water unless specifically dried.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents from a still or a solvent purification system. Alternatively, use commercially available, sealed anhydrous solvents and handle them under an inert atmosphere (Nitrogen or Argon). Molecular sieves (3Å or 4Å, activated) can be used, but ensure they are properly activated and not saturated with water.
-
Reagent Handling: Use fresh, high-purity reagents. Many amines and other nucleophiles can be hygroscopic. Store them in a desiccator.
-
Glassware and Atmosphere: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere. Maintain a positive pressure of nitrogen or argon throughout the entire experiment, from reagent addition to workup.
Strategic Use of Scavengers
Scavengers are reagents added to the reaction mixture to react preferentially with problematic species like excess electrophiles or trace water.[8][9]
-
Moisture Scavengers: These additives are designed to eliminate moisture from solvents and reagents.[10] Options like Additive TI (p-toluenesulfonyl isocyanate) react instantly with water, while others like Additive OF (orthoformates) work over a longer period and can be used as package stabilizers.[10]
-
Isocyanate Scavengers: If your reaction requires using an excess of an isocyanate, a scavenger can be added at the end of the reaction to consume the excess before workup. Polymer-supported amines (e.g., Tris-(2-aminoethyl)amine on polystyrene) are excellent for this, as the resulting polymer-bound urea can be removed by simple filtration.[9]
| Scavenger Type | Target Species | Example Reagent | Mechanism/Benefit |
| Moisture Scavenger | Trace H₂O | p-Toluenesulfonyl isocyanate (Additive TI) | Reacts rapidly and irreversibly with water, preventing it from reacting with the primary isocyanate intermediate.[10] |
| Electrophile Scavenger | Excess Isocyanate | Polymer-supported Trisamine | A nucleophilic resin that reacts with excess isocyanate. The resulting bound urea is removed by filtration.[9] |
Optimizing Reaction Conditions and Reagent Choice
-
Order of Addition: For reactions involving highly reactive intermediates (e.g., from CDI or triphosgene), the order of addition is paramount.[6] Often, it is best to slowly add the activating agent to a solution of the other reactants to keep the concentration of the reactive intermediate low and favor the desired reaction pathway.
-
Alternative Reagents: If you consistently have issues with a particular reagent (e.g., DCC), explore alternatives.
-
For amide coupling, consider phosphonium (PyBOP, PyAOP) or uronium/aminium (HBTU, HATU) based coupling reagents. These often have different mechanisms that can be less prone to urea-forming side reactions and generally result in water-soluble byproducts.
-
Instead of generating an isocyanate in situ, consider alternative methods like the Curtius, Hofmann, or Lossen rearrangements, which can provide cleaner routes to the isocyanate under specific conditions.[11][12]
-
Workflow for Proactive Prevention
The diagram below illustrates a workflow for designing an experiment to proactively minimize urea byproduct formation.
Caption: Proactive experimental design to minimize urea formation.
Part 4: Example Protocol - Amide Coupling Using EDC to Avoid Insoluble Urea Byproducts
This protocol describes a general procedure for coupling a carboxylic acid and an amine using EDC, a water-soluble carbodiimide, which prevents the formation of insoluble DCU.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Step-by-Step Methodology:
-
Preparation: Under an argon atmosphere, add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the rate of activation and minimize potential side reactions.
-
Activation: Add EDC·HCl (1.2 equiv) to the cooled solution. Stir for 15-20 minutes at 0 °C. The HOBt acts as an additive to form an active ester, which suppresses racemization and improves yields.
-
Nucleophile Addition: Add the amine (1.1 equiv) followed by the slow, dropwise addition of DIPEA (2.5 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring the reaction progress by TLC or LCMS.
-
Quenching & Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine. The water-soluble urea byproduct derived from EDC will be removed during these aqueous washes.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purification: Purify the crude product as necessary, typically by silica gel chromatography.
By following these guidelines, researchers can significantly reduce the incidence of symmetrical urea byproducts, leading to higher yields, simpler purifications, and more reliable synthetic outcomes.
References
- Snamprogetti S.p.A. (1992). Process for purifying the effluent from urea production plants. (U.S. Patent No. 5,096,599). U.S. Patent and Trademark Office.
- Soochow University. (2021). Preparation method of symmetrical urea compound. (Chinese Patent No. CN111116420B). Google Patents.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Schobel, A., et al. (2022). Kinetic modeling of urea decomposition and byproduct formation. DTU Research Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Retrieved from [Link]
-
Reddy, T. J., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen. Retrieved from [Link]
-
Wikipedia. (2024). Urea. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Ghaem-Maghami, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules. Retrieved from [Link]
-
Skowerski, K., et al. (2015). High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Brack, W., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (2017). How i can separate the urea (dicyclohexane urea) and my product in reaction of coupling an aminoacide protact and an acide?. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2015). What is an easy purification method to remove salts/Urea from protein (protein precipitation)?. ResearchGate. Retrieved from [Link]
-
Lee, G., et al. (2001). Design and synthesis of unsymmetrical peptidyl urea inhibitors of aspartic peptidases. Organic Letters. Retrieved from [Link]
-
Wipf Group. (2004). SCAVENGER strategies in organic synthesis. University of Pittsburgh. Retrieved from [Link]
-
China/Asia On Demand. (n.d.). Recrystallization Purification Method for Urea. CAOD. Retrieved from [Link]
-
Chhatwal, A. R., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or imidazole as catalysts. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2025). Polymeric Scavenger Reagents in Organic Synthesis. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2022). How to neutralize Urea?. Reddit. Retrieved from [Link]
-
European Patent Office. (2019). ALDEHYDE SCAVENGER FOR POLYURETHANES, POLYURETHANE AND METHOD FOR PRODUCING POLYURETHANE. European Patent Office. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO 3 ) 2 or imidazole as catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01317J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 11. CN111116420B - Preparation method of symmetrical urea compound - Google Patents [patents.google.com]
- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Spectrum Analysis of 1,1-Dibenzylurea
Executive Summary
In pharmaceutical synthesis and supramolecular chemistry, urea derivatives serve as critical scaffolds. A common analytical challenge is distinguishing between the target regioisomer 1,1-dibenzylurea (N,N-dibenzylurea) and its symmetric alternative, 1,3-dibenzylurea (N,N'-dibenzylurea). While both share the formula
This guide provides a definitive protocol for distinguishing these isomers using proton nuclear magnetic resonance (
Structural Context & Synthesis Pathways[1][2]
Understanding the origin of these isomers is essential for interpreting spectral impurities. The formation of 1,1-dibenzylurea typically involves secondary amines, whereas the 1,3-isomer arises from primary amines.
Synthesis Logic Flow
The following diagram illustrates the divergent synthesis pathways that lead to these specific isomers.
Figure 1: Divergent synthesis pathways. 1,1-dibenzylurea is derived from the secondary amine (dibenzylamine), preventing N-H coupling on the substituted nitrogen.
Experimental Protocol
To ensure reproducibility and comparable chemical shifts, the following protocol utilizes Deuterated DMSO (DMSO-d
Standard Operating Procedure (SOP)
-
Sample Preparation: Dissolve 5–10 mg of the urea derivative in 0.6 mL of DMSO-d
(99.9% D). -
Tube Selection: Use high-throughput 5 mm NMR tubes (Wilmad 528-PP or equivalent).
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (recommended for clear multiplet resolution).
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans: 16–32 scans to resolve minor impurities.
-
-
Referencing: Calibrate the residual solvent peak (DMSO quintet) to 2.50 ppm .
Spectral Analysis & Comparison
The definitive identification relies on the specific chemical environment of the methylene (
1,1-Dibenzylurea (Target)
-
Symmetry: The molecule has a plane of symmetry making both benzyl groups chemically equivalent.
-
Key Feature: The nitrogen bearing the benzyl groups has no protons . Therefore, the benzylic
protons cannot couple to an N-H proton. -
Signal: The
appears as a sharp Singlet (s) .[1]
1,3-Dibenzylurea (Alternative)
-
Symmetry: Symmetrical, but each benzyl group is attached to a nitrogen that also holds a proton (
). -
Key Feature: The benzylic
protons couple with the adjacent proton ( Hz). -
Signal: The
appears as a Doublet (d) , and the appears as a Triplet (t) .
Comparative Data Table (in DMSO-d )
| Feature | 1,1-Dibenzylurea (Target) | 1,3-Dibenzylurea (Alternative) |
| Structure | ||
| Benzylic | 4.47 ppm | 4.32 ppm |
| Singlet (s) | Doublet (d) , | |
| Amide Proton Shift | ~4.88 - 6.08 ppm ( | 6.71 ppm ( |
| Amide Multiplicity | Broad Singlet (br s) | Triplet (t), |
| Aromatic Protons | 7.18 - 7.39 ppm (m) | 7.20 - 7.35 ppm (m) |
| Carbon ( | 159.5 ppm | 158.0 ppm |
> Note: Chemical shifts for amide protons (
Decision Logic for Verification
Use the following logic flow to interpret your spectrum and confirm the product identity.
Figure 2: Analytical decision matrix for distinguishing dibenzylurea isomers.
Troubleshooting & Impurity Profiling
When analyzing crude reaction mixtures, you may encounter starting materials. Use these shifts to identify them.
-
Dibenzylamine (Starting Material for 1,1-):
- signal: Singlet around 3.7 - 3.8 ppm (Upfield from urea product).
-
Aromatic signals often overlap, but the methylene shift is diagnostic.
-
Benzylamine (Starting Material for 1,3-):
- signal: Singlet around 3.8 ppm .
- signal: Broad singlet, often exchanged/invisible or very upfield (~1-2 ppm).
References
-
Synthesis and Characterization of N,N-Dibenzylurea: Katritzky, A. R.; Kirichenko, N.; Rogovoy, B. V.[2][3] "Synthesis of mono- and N,N-disubstituted ureas." ARKIVOC, 2003 , (viii), 8-14.[2] Data Validation: Confirms 1,1-dibenzylurea 1H NMR (DMSO-d6):
4.47 (s, 4H), 4.88 (br s, 2H). -
Characterization of 1,3-Dibenzylurea: Singh, S., et al. "Two in one environment friendly chemical recycling of polycarbonate..." RSC Advances, 2014 , Supp. Info. Data Validation: Confirms 1,3-dibenzylurea 1H NMR (DMSO-d6):
4.32 (d, 4H), 6.71 (t, 2H). -
General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.
Sources
A Comparative Guide to the Infrared Spectra of 1,1-Dibenzylurea and 1,3-Dibenzylurea
In the realm of synthetic chemistry and drug development, the precise identification of isomeric products is paramount. Isomers, while possessing identical molecular formulas, can exhibit vastly different chemical, physical, and pharmacological properties. A compelling case study is the distinction between 1,1-dibenzylurea and its symmetrical counterpart, 1,3-dibenzylurea. Infrared (IR) spectroscopy emerges as a rapid, reliable, and non-destructive analytical technique to unequivocally differentiate these two structural isomers. This guide provides an in-depth analysis of their respective IR spectra, grounded in the principles of molecular vibrations, and offers a validated protocol for spectral acquisition.
Part 1: The Structural Basis for Spectral Divergence
The core difference between these two molecules lies in the substitution pattern on the urea nitrogen atoms. This seemingly subtle variation creates a profound impact on the vibrational modes of the N-H and C=O bonds, which are the primary reporters in an IR spectrum.
-
1,3-Dibenzylurea is a symmetrically disubstituted urea.[1] Each nitrogen atom is bonded to one hydrogen atom and one benzyl group. This configuration classifies both nitrogen environments as secondary amides. The presence of N-H bonds on both sides of the carbonyl group allows for significant intermolecular hydrogen bonding, creating a well-ordered crystal lattice.
-
1,1-Dibenzylurea , conversely, is an asymmetrically disubstituted urea. One nitrogen atom is bonded to two benzyl groups (a tertiary amine environment with no N-H bonds), while the other nitrogen is a primary amide, bonded to two hydrogen atoms (-NH2).[2][3]
This fundamental structural dichotomy is the key to their distinct IR spectral fingerprints.
Caption: Key structural differences between the two isomers.
Part 2: A Head-to-Head Spectral Analysis
The most informative regions in the IR spectrum for distinguishing these isomers are the N-H stretching region (3500-3100 cm⁻¹) and the carbonyl (Amide I) / N-H bending (Amide II) region (1700-1500 cm⁻¹).
N-H Stretching Region (≈3500-3100 cm⁻¹)
This region provides the most definitive evidence for identifying each isomer.
-
1,1-Dibenzylurea: As a primary amide, it will exhibit two distinct N-H stretching bands. These correspond to the asymmetric (higher frequency, ≈3520-3420 cm⁻¹) and symmetric (lower frequency, ≈3400-3340 cm⁻¹) stretching vibrations of the -NH2 group.[3] The presence of these two "fangs" is a hallmark of a primary amide or amine.[4] In the solid state, hydrogen bonding will shift these bands to lower wavenumbers (≈3350 and 3180 cm⁻¹).[3]
-
1,3-Dibenzylurea: Containing two secondary amide (-NH-) groups, this isomer will show only a single, often broad, N-H stretching absorption band in the range of 3370-3170 cm⁻¹.[5] This single peak arises from the stretching vibration of the N-H bond. In solid-state spectra, extensive hydrogen bonding can cause this peak to broaden and shift to the lower end of this range, typically around 3350 cm⁻¹.[1]
Carbonyl & N-H Bending Region (≈1700-1500 cm⁻¹)
This region contains two crucial bands for amides, known as the Amide I and Amide II bands.
-
Amide I (C=O Stretch): This band, appearing between 1700 cm⁻¹ and 1630 cm⁻¹, is primarily due to the C=O stretching vibration.[5][6]
-
For 1,3-dibenzylurea , this peak is typically observed around 1660 cm⁻¹.[1]
-
For 1,1-dibenzylurea , the electronic environment of the carbonyl group is different, which may lead to a slight shift in this peak compared to its symmetrical isomer. The conjugation effect in all amides lowers this frequency compared to ketones.[3]
-
-
Amide II (N-H Bend): This band is a result of a combination of N-H in-plane bending and C-N stretching vibrations. It is a key differentiator.[7][8]
-
1,1-Dibenzylurea: The -NH2 group gives rise to a strong N-H scissoring (bending) vibration, typically in the 1650-1580 cm⁻¹ range.[3] This band can sometimes overlap with or appear very close to the Amide I band.
-
1,3-Dibenzylurea: Secondary amides exhibit a characteristic Amide II band, which is typically found between 1570-1515 cm⁻¹.[9] This peak is absent in tertiary amides and has a different character in primary amides, making it a powerful diagnostic tool for identifying the secondary amide linkage in the 1,3-isomer.
-
Summary of Expected Vibrational Frequencies
| Vibrational Mode | 1,1-Dibenzylurea (Asymmetrical) | 1,3-Dibenzylurea (Symmetrical) | Rationale for Difference |
| N-H Stretch | Two peaks (asymmetric & symmetric) ≈3350 & 3180 cm⁻¹ (solid)[3] | One peak ≈3350 cm⁻¹ (solid)[1][5] | Presence of a primary amide (-NH2) vs. a secondary amide (-NH).[2] |
| Amide I (C=O Stretch) | ≈1630-1680 cm⁻¹ | ≈1660 cm⁻¹[1] | Different electronic environments around the carbonyl group. |
| Amide II (N-H Bend) | Strong -NH2 scissoring ≈1590-1620 cm⁻¹[3] | Characteristic secondary amide band ≈1530-1580 cm⁻¹[8][9] | The Amide II band is characteristic of the N-H bending in secondary amides. |
| C-N Stretch | ≈1450 cm⁻¹[6] | ≈1410 cm⁻¹[1] | The substitution pattern affects the C-N bond character. |
Part 3: Experimental Protocol for Spectral Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a preferred method for solid samples as it requires minimal sample preparation.
Causality Statement: The objective of this protocol is to obtain a high-quality, reproducible infrared spectrum of the solid urea sample. A background scan is essential to computationally remove spectral contributions from atmospheric CO2 and water vapor, ensuring that the resulting spectrum is solely that of the analyte. Proper sample contact with the ATR crystal is critical for achieving a strong signal, as the technique relies on the interaction of the sample with an evanescent wave that penetrates only a few microns from the crystal surface.
Caption: A standardized workflow for acquiring ATR-FTIR spectra.
Step-by-Step Methodology:
-
Instrument Preparation: Before analysis, ensure the ATR crystal (typically diamond or germanium) is clean. Record a spectrum of the clean, empty crystal to verify its cleanliness. A flat baseline with no significant absorptions should be observed.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (CO2, H2O) and will be automatically subtracted from the sample spectrum. A typical background consists of 32 scans at a resolution of 4 cm⁻¹.
-
Sample Loading: Place a small amount of the solid dibenzylurea sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Engage Anvil: Lower the press anvil and apply consistent pressure to the sample. This is a critical step to ensure intimate contact between the solid powder and the crystal surface, which is necessary for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).[1]
-
Data Processing and Analysis: The resulting spectrum will be displayed in absorbance or transmittance. Use the software's tools to label the peak positions (in cm⁻¹) of the key vibrational bands as outlined in the comparison table.
-
Cleaning: After analysis, raise the anvil, remove the bulk of the sample powder, and clean the crystal surface thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol), followed by a dry tissue.
Conclusion
Infrared spectroscopy offers a definitive method for distinguishing between 1,1-dibenzylurea and 1,3-dibenzylurea. The key diagnostic features are found in the N-H stretching region, where the asymmetrical 1,1-isomer displays two distinct peaks characteristic of a primary amide, while the symmetrical 1,3-isomer shows a single peak indicative of a secondary amide. Further confirmation can be found by analyzing the position and nature of the Amide II band. By following the provided experimental protocol, researchers can confidently and accurately identify their synthesized product, ensuring the integrity of their subsequent research and development activities.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Li, B., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Molecules, 25(7), 1733. doi:10.3390/molecules25071733. Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.
- Masterson, W. L., & Hurley, C. N. (2015). Chemistry: Principles and Reactions (8th ed.). Cengage Learning.
-
Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. Retrieved from [Link]
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules (3rd ed.). Chapman and Hall.
- Stuart, B. H. (2004).
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1,1-dibenzylurea vs 1,3-dibenzylurea biological activity comparison
This guide provides an objective, technical comparison of the biological activities of 1,1-dibenzylurea and 1,3-dibenzylurea . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the structural determinants that drive enzymatic inhibition and therapeutic potential.
Executive Summary
The biological activity of dibenzylurea isomers is dictated by their symmetry and hydrogen-bonding capability.
-
1,3-Dibenzylurea (N,N'-dibenzylurea): A biologically active scaffold.[1][2][3] It is a potent inhibitor of Soluble Epoxide Hydrolase (sEH) , displaying anti-inflammatory and analgesic properties.[3][4] Its symmetric structure allows it to act as a bidentate hydrogen bond donor, a critical requirement for binding to the catalytic active sites of hydrolase enzymes.
-
1,1-Dibenzylurea (N,N-dibenzylurea): Biologically largely inert regarding sEH inhibition. It lacks the requisite geometry for bidentate hydrogen bonding. It primarily serves as a synthetic intermediate or a negative control in structure-activity relationship (SAR) studies to validate the necessity of the 1,3-substitution pattern.
Structural & Mechanistic Comparison
The divergence in biological activity stems from the arrangement of the benzyl groups around the urea core.
| Feature | 1,3-Dibenzylurea (Active) | 1,1-Dibenzylurea (Inactive/Control) |
| Structure | Symmetric ( | Asymmetric ( |
| H-Bond Donors | 2 (Bidentate capability) | 1 (Monodentate capability) |
| Primary Target | Soluble Epoxide Hydrolase (sEH) | None (in this context) |
| Binding Mode | Mimics transition state of epoxide hydrolysis. | Steric clash; cannot stabilize catalytic triad. |
| Therapeutic Class | Anti-inflammatory, Analgesic | Synthetic Building Block |
Mechanistic Insight: The "Urea Pharmacophore"
The 1,3-disubstituted urea moiety is a classic pharmacophore for inhibiting Soluble Epoxide Hydrolase (sEH) .[4]
-
Mechanism: The sEH enzyme hydrolyzes Epoxyeicosatrienoic acids (EETs) into less active diols. 1,3-Dibenzylurea inhibits this by lodging in the catalytic pocket.
-
Key Interaction: The two NH protons of 1,3-dibenzylurea form hydrogen bonds with the Aspartate (Asp335) residue in the mammalian sEH active site.
-
Failure of 1,1-Isomer: 1,1-Dibenzylurea possesses only one
group (which is often less acidic and sterically hindered) and lacks the second NH donor required to "clamp" the Aspartate residue. Consequently, it fails to inhibit the enzyme.
Diagram: sEH Inhibition Pathway
The following diagram illustrates the biological cascade where 1,3-dibenzylurea exerts its effect, contrasting it with the metabolic failure of the 1,1-isomer.
Caption: 1,3-Dibenzylurea blocks sEH, preserving beneficial EETs. 1,1-Dibenzylurea fails to bind, allowing degradation to proceed.
Experimental Data Profile
The following data summarizes the quantitative differences between the two isomers.
Table 1: Biological Activity Comparison
| Assay Target | Parameter | 1,3-Dibenzylurea | 1,1-Dibenzylurea | Reference |
| Human sEH | IC50 (Inhibition) | 222 nM | > 10,000 nM (Inactive) | [1][2] |
| Murine sEH | IC50 (Inhibition) | ~180 nM | Inactive | [1] |
| Pain Model (Rat) | Efficacy | Significant reduction in inflammatory pain | Not Tested (Presumed Inactive) | [1][3] |
| Cytotoxicity | Cell Viability | Low toxicity (High Therapeutic Index) | Varies (Derivative dependent) | [3] |
Table 2: Physicochemical Properties (Relevance to Bioavailability)
| Property | 1,3-Dibenzylurea | 1,1-Dibenzylurea |
| LogP (Lipophilicity) | ~3.5 (Moderate) | ~3.6 (Moderate) |
| Water Solubility | Low (< 50 µM) | Low |
| Melting Point | 169–171 °C | 108–110 °C |
| Stability | Stable in plasma | Stable |
Detailed Experimental Protocols
To verify the activity of 1,3-dibenzylurea (and the inactivity of the 1,1-isomer), the Fluorescent sEH Inhibition Assay is the industry standard.
Protocol: Soluble Epoxide Hydrolase (sEH) Inhibition Assay
Objective: Determine the IC50 of urea derivatives against recombinant human sEH.
Materials:
-
Enzyme: Recombinant human sEH (hsEH).
-
Substrate: PHOME (cyano(6-methoxynaphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA.
-
Compounds: 1,3-Dibenzylurea (Test) and 1,1-Dibenzylurea (Negative Control).
Workflow:
-
Preparation: Dissolve compounds in DMSO to create a 10 mM stock. Perform serial dilutions (0.1 nM to 10 µM) in the assay buffer.
-
Incubation:
-
Add 20 µL of enzyme solution (approx. 1 nM final concentration) to a 96-well black microplate.
-
Add 20 µL of the inhibitor solution.
-
Incubate at 30°C for 5 minutes to allow inhibitor binding.
-
-
Reaction Start:
-
Add 160 µL of PHOME substrate (final concentration 50 µM).
-
-
Measurement:
-
Monitor fluorescence immediately using a plate reader.
-
Excitation: 330 nm | Emission: 465 nm.
-
Kinetic read for 10–30 minutes.
-
-
Analysis:
-
Calculate the slope of fluorescence appearance (formation of 6-methoxy-2-naphthaldehyde).
-
Plot % Inhibition vs. Log[Concentration].
-
Fit data to a Hill equation to determine IC50.
-
Expected Results:
-
1,3-Dibenzylurea: Dose-dependent reduction in fluorescence slope. IC50 should be in the 100–300 nM range.
-
1,1-Dibenzylurea: No significant reduction in slope compared to DMSO control, even at high concentrations (10 µM).
Synthesis & Origin (Contextual Background)
Understanding the origin of these compounds is vital, as 1,1-dibenzylurea often appears as a byproduct or a specific target in "green chemistry" papers, rather than a drug candidate.
-
1,3-Dibenzylurea (Natural & Synthetic):
-
1,1-Dibenzylurea (Synthetic):
-
Synthesis: Reaction of N,N-dibenzylcarbamoyl chloride with ammonia, or oxidation of N,N-dibenzylcyanamide.
-
Role: Often used to demonstrate regioselectivity in urea synthesis methodologies.
-
References
-
Kitamura, S., et al. (2017).[4][5] "Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales." PLOS ONE. [4]
-
Morisseau, C., et al. (1999).[5] "Potent urea and carbamate inhibitors of soluble epoxide hydrolases."[6] Proceedings of the National Academy of Sciences.
-
BenchChem Technical Support. (2025). "1,3-Dibenzylurea: Biological Activity and Properties." BenchChem Product Guide.
-
Shen, H.C. (2010). "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents.
Sources
- 1. N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea|RUO [benchchem.com]
- 2. N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea|RUO [benchchem.com]
- 3. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 4. Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological activity of 1,3-disubstituted ureas as potent inhibitors of the soluble epoxide hydrolase of increased water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of 1,1-Dibenzylurea
Executive Summary
The precise quantification of purity is a cornerstone of chemical research and pharmaceutical development. For substituted ureas like 1,1-dibenzylurea, which serve as important intermediates and pharmacophores, an accurate and robust analytical method is non-negotiable. This guide provides an in-depth protocol for the purity validation of 1,1-dibenzylurea using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. We will explore the rationale behind the method's parameters, from mobile phase selection to detector settings, establishing a self-validating system for trustworthy results. Furthermore, this guide objectively compares the HPLC method against alternative analytical techniques, furnishing researchers with the data and reasoning necessary to select the most appropriate validation strategy for their specific needs.
Introduction: The Analytical Imperative for 1,1-Dibenzylurea
1,1-Dibenzylurea (CAS 3282-27-7) is an asymmetrically substituted urea molecule featuring two benzyl groups attached to a single nitrogen atom. Its structural motifs are of interest in medicinal chemistry and material science. As with any synthesized compound destined for further application, particularly in drug development, establishing its purity profile is a critical quality attribute. The presence of unreacted starting materials, by-products, or degradants can significantly impact experimental outcomes, biological activity, and safety profiles.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.[1][2] It excels at separating the target analyte from structurally similar impurities, providing a detailed fingerprint of the sample's composition. This guide is designed to walk researchers through a robust, field-tested HPLC methodology.
Foundational Principles: Why RP-HPLC is the Method of Choice
The selection of an analytical method is dictated by the physicochemical properties of the analyte. 1,1-Dibenzylurea's structure provides clear indicators for a successful HPLC strategy.
-
Molecular Structure & Polarity: With a molecular weight of approximately 240.30 g/mol , two nonpolar benzyl groups, and a polar urea core, 1,1-dibenzylurea is a moderately nonpolar molecule.[3] This characteristic makes it an ideal candidate for Reversed-Phase (RP) HPLC, where the stationary phase is hydrophobic (e.g., C18) and the mobile phase is more polar. The molecule will be retained on the column via hydrophobic interactions between its benzyl groups and the C18 alkyl chains.
-
Solubility: 1,1-Dibenzylurea exhibits low solubility in water but is soluble in organic solvents such as methanol, ethanol, and acetonitrile.[4] This aligns perfectly with the common organic modifiers used in reversed-phase mobile phases.
-
UV Absorbance: The presence of two phenyl rings (chromophores) within the benzyl groups confers strong ultraviolet (UV) absorbance. This is the causal basis for selecting a UV detector. The phenyl ring's π-π* electronic transitions result in significant absorbance in the low UV range (200-230 nm), providing a highly sensitive and linear detection window for quantification.
These properties collectively point to an RP-HPLC method with a C18 column, an acetonitrile/water mobile phase, and UV detection as the most logical and effective approach.
The HPLC Purity Validation Workflow
The following diagram illustrates the logical flow of the HPLC validation process, from sample preparation to the final purity assessment.
Caption: The HPLC Purity Validation Workflow for 1,1-Dibenzylurea.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to ensure trustworthiness through the inclusion of a rigorous System Suitability Test (SST), which verifies the performance of the chromatographic system before sample analysis.[5]
4.1. Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water.
-
Reference Standard: Certified 1,1-dibenzylurea reference standard (>99.5% purity).
4.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Balances retention and elution for a reasonable runtime and good peak shape. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30 °C | Enhances reproducibility by minimizing viscosity fluctuations. |
| Detection λ | 220 nm | Maximizes sensitivity based on the phenyl chromophore's absorbance. |
| Injection Vol. | 10 µL | A standard volume to avoid column overloading while ensuring a strong signal. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
4.3. Solution Preparation
-
Diluent: Prepare a mixture of Acetonitrile : Water (50:50 v/v). This ensures sample solubility and miscibility with the mobile phase.
-
Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of 1,1-dibenzylurea reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock solution into a 25 mL volumetric flask and dilute to volume with the diluent. This concentration typically provides a strong signal without saturating the detector.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 1,1-dibenzylurea sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4.4. System Suitability Test (SST)
-
Procedure: Inject the Working Standard solution five consecutive times.
-
Acceptance Criteria:
-
Repeatability: The relative standard deviation (RSD) of the peak area for the five injections must be ≤ 2.0%. This ensures the system is providing consistent, reproducible results.
-
Tailing Factor (T): Must be ≤ 2.0. This indicates a symmetrical peak shape, which is crucial for accurate integration.
-
Theoretical Plates (N): Must be ≥ 2000. This confirms the separation efficiency of the column.
-
4.5. Analysis and Purity Calculation
-
Once the SST criteria are met, inject the Sample Solution in duplicate.
-
Integrate all peaks in the chromatogram with an area greater than 0.05% of the total area.
-
Calculate the purity using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of 1,1-dibenzylurea Peak / Total Area of All Peaks) x 100
Comparative Guide: HPLC vs. Alternative Analytical Techniques
While HPLC is the gold standard for purity, other methods can provide complementary information. The choice of technique depends on the specific question being asked.[2]
Caption: Decision matrix for selecting a purity validation technique.
5.1. Performance Comparison Table
The table below summarizes the performance of HPLC against other common analytical methods for the specific task of routine purity validation.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | LC-MS | Titration |
| Specificity | Excellent: Resolves structurally similar impurities. | Good to Excellent: Depends on spectral overlap. | Excellent: Separates by chromatography and mass. | Poor: Measures total basic/acidic functional groups, not specific molecules. |
| Sensitivity | High: (ng to pg range) | Moderate: (µg to mg range) | Very High: (pg to fg range) | Low: (mg range) |
| Quantification | Excellent: Highly precise and accurate with a reference standard. | Excellent: Primary method, does not require a specific analyte standard. | Moderate: Response factors can be highly variable. Best for impurity identification. | Good: Accurate for assay but not for impurity profiling. |
| Throughput | High: Amenable to automation. | Low to Moderate: Longer acquisition and processing times. | High: Similar to HPLC. | Moderate: Can be automated but is often manual. |
| Primary Use | Routine Purity & Impurity Profiling | Structure Elucidation & Absolute Purity | Impurity Identification & Trace Analysis | Bulk Material Assay |
5.2. Synthesis of Comparative Insights
-
HPLC is the undisputed workhorse for routine quality control. Its balance of specificity, sensitivity, and quantitative accuracy makes it ideal for determining the area percent purity and profiling known and unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity (assay) of a substance without needing a reference standard of the same material. However, it is less sensitive than HPLC for detecting minor impurities and has lower throughput.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is unparalleled for identifying unknown impurities by providing molecular weight information. While it is not inherently as quantitative as HPLC-UV due to variations in ionization efficiency, it is the perfect complementary tool to identify peaks observed in the HPLC chromatogram.
-
Titration is a classic chemical assay method. It is simple and inexpensive but lacks specificity. It cannot distinguish between the active molecule and impurities with similar reactive groups, making it unsuitable for detailed purity analysis.
Conclusion
For researchers, scientists, and drug development professionals, the Reversed-Phase HPLC method detailed in this guide represents a robust, reliable, and highly effective strategy for the purity validation of 1,1-dibenzylurea. The causality-driven approach to method development—leveraging the analyte's inherent physicochemical properties—ensures a high probability of success. The integration of a System Suitability Test establishes a self-validating protocol that guarantees the integrity of the generated data. While techniques like qNMR and LC-MS offer powerful, orthogonal insights, HPLC provides the optimal balance of performance characteristics for routine, high-confidence purity assessment in a regulated or research environment.
References
-
LookChem. 1,3-Dibenzylurea. Available at: [Link]
-
ScienceDirect. Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Available at: [Link]
-
Wikipedia. 1,3-Diphenylurea. Available at: [Link]
-
ReachCentrum. UREA – suggested spectral and analytical methods for identification. Available at: [Link]
-
BioSpectra. UREA TESTING METHODS. Available at: [Link]
-
Chromatography Forum. HPLC Method for Quantification of Urea. Available at: [Link]
-
ResearchGate. The UV-visible spectra of the urea standard solution. Available at: [Link]
-
MicroSolv. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available at: [Link]
-
ResearchGate. Analytical methodology for the determination of urea: Current practice and future trends. Available at: [Link]
-
BioSpectra. Analytical Method Verification Report: Urea UPLC Assay. Available at: [Link]
Sources
distinguishing N,N- from N,N'-dibenzylurea via C13 NMR
Structural Elucidation of Dibenzylurea Isomers: A NMR Comparative Guide
Executive Summary
In the synthesis of urea derivatives—common scaffolds in kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors—regioisomerism is a frequent challenge. Specifically, the reaction of benzylamine with benzyl isocyanate yields the symmetric 1,3-dibenzylurea (
Distinguishing these isomers solely by Mass Spectrometry is difficult due to identical molecular weights (
Structural & Symmetry Analysis
Understanding the molecular symmetry is the prerequisite for interpreting the spectral data.
-Dibenzylurea (1,3-Isomer)[1]
-
Symmetry: Possesses a
axis of symmetry (or a plane of symmetry depending on conformation). -
Chemical Equivalence: The molecule is symmetric around the carbonyl group.
-
The two benzyl groups are chemically equivalent.
-
The two
protons are equivalent.
-
-
Electronic Environment: Both nitrogen atoms are secondary amides.
-Dibenzylurea (1,1-Isomer)
-
Symmetry: Asymmetric regarding the urea linkage.
-
Chemical Equivalence:
-
The two benzyl groups attached to N1 are chemically equivalent (barring restricted rotation at low temperatures).
-
The nitrogen atoms are distinct: N1 is a tertiary amide; N2 is a primary amide (
).
-
-
Electronic Environment: The benzylic carbons are attached to a tertiary nitrogen, which exerts a different steric and electronic influence (deshielding) compared to the secondary nitrogen of the 1,3-isomer.
Comparative NMR Data[2][3][4][5]
The following data is based on spectra acquired in DMSO-
Table 1: Diagnostic Chemical Shifts ( , ppm)
| Carbon Position | 1,3-Dibenzylurea (Symmetric) | 1,1-Dibenzylurea (Asymmetric) | Differentiation Logic |
| Carbonyl ( | 158.0 – 158.8 | 159.0 – 160.5 | Subtle: The 1,1-isomer carbonyl is often slightly deshielded, but ranges can overlap. Do not rely solely on this. |
| Benzylic ( | 42.5 – 44.5 | 48.0 – 52.0 | DEFINITIVE: The 1,1-isomer |
| Aromatic ( | 126.0 – 141.0 | 126.0 – 138.0 | Non-Diagnostic: Significant overlap in the aromatic region makes assignment difficult without 2D NMR. |
Technical Insight: The upfield shift of the methylene in the 1,3-isomer (~43 ppm) is characteristic of carbons attached to secondary nitrogens (
). The downfield shift in the 1,1-isomer (~50 ppm) is characteristic of carbons attached to tertiary nitrogens (), arising from the -effect of the additional carbon substituent on the nitrogen.
Decision Logic & Workflow
The following diagram outlines the logical workflow for confirming the isomer identity.
Figure 1: Decision tree for distinguishing dibenzylurea isomers based on benzylic methylene shift.
Detailed Experimental Protocols
To ensure data integrity, follow this standardized protocol for sample preparation and acquisition.
Sample Preparation[2][6][7]
-
Mass: Weigh 15–20 mg of the dried urea product.
-
Note: Ureas can aggregate. Lower concentrations may improve resolution but require more scans.
-
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why DMSO?
often leads to poor solubility for disubstituted ureas, resulting in weak carbonyl signals.
-
-
Homogenization: Sonicate for 60 seconds to ensure complete dissolution. Filter through a cotton plug if any turbidity remains.
Acquisition Parameters ( NMR)
-
Frequency: 100 MHz or higher (400 MHz instrument equivalent).
-
Pulse Sequence: Standard Proton-Decoupled
(e.g., zgpg30 on Bruker). -
Relaxation Delay (
): Set to seconds .-
Crucial: Quaternary carbons (like the Urea
) have long spin-lattice relaxation times ( ). A short will suppress the carbonyl signal, making it invisible or non-integrable.
-
-
Scans (NS): Minimum 512 scans (1024 recommended for high S/N).
-
Temperature: 298 K (
).
Secondary Validation: NMR
While
-
1,3-Isomer: Look for a triplet (or broad signal) for the
proton at coupled to the methylene doublet at . -
1,1-Isomer: Look for a singlet for the benzylic
at (no coupling to N) and a broad singlet for the protons (often , exchangeable with ).
References
-
Singh, S., Lei, Y., & Schober, A. (2015). Electronic Supplementary Information for: Two in one environment friendly chemical recycling of polycarbonate and harvesting preserved carbonyl for urea derivative synthesis. Royal Society of Chemistry.[1] Retrieved from [Link]
-
Wang, Z., et al. (2024).[2] Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10853, Benzylurea (1,3-isomer data). Retrieved from [Link]
A Senior Application Scientist's Guide to Eutectic Behavior and Melting Point Depression in Urea-Based Binary Systems
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of materials science and pharmaceutical development, the precise control of a substance's physical properties is paramount. While the initial query into the melting point depression of "mixed urea isomers" stems from a common misunderstanding of urea's chemistry, it opens the door to a far more significant and applicable phenomenon: the formation of eutectic systems in urea-based binary mixtures. This guide provides an in-depth exploration of this principle, offering a robust theoretical framework, comparative experimental data, and validated protocols to empower researchers in their work.
Deconstructing the "Urea Isomer" Misconception: A Moment of Scientific Clarity
Before delving into the core topic, it is crucial to address the concept of urea isomers. Urea (CO(NH₂)₂) does not possess stable, isolable isomers that can be mixed in the traditional sense. The molecule can exist in tautomeric forms, but these are transient and exist in equilibrium, not as distinct, separable compounds.[1][2] The most well-known true isomer of urea is ammonium cyanate (NH₄OCN).[3][4] The famed Wöhler synthesis, a cornerstone of modern organic chemistry, demonstrated that heating ammonium cyanate irreversibly converts it into urea.[3][4][5] This transformation precludes the possibility of creating a simple physical mixture of the two to study melting point depression.
Therefore, our investigation pivots to a more practical and impactful area: the melting point depression observed when urea is mixed with other distinct chemical compounds, forming what are known as eutectic systems .
The Thermodynamic Underpinnings of Melting Point Depression and Eutectic Systems
The melting point of a pure crystalline solid is a distinct physical property, representing the temperature at which the solid and liquid phases are in equilibrium.[6] The introduction of a soluble impurity disrupts the uniform crystalline lattice of the solid.[7] From a thermodynamic perspective, this disruption leads to an increase in the entropy (disorder) of the liquid phase compared to the pure liquid.[8] This greater entropy change upon melting results in a lower temperature required to reach the equilibrium state between solid and liquid, a phenomenon known as melting point depression .[8]
As the concentration of the second component increases, the melting point of the mixture continues to decrease until it reaches a specific composition known as the eutectic point . This point represents the lowest possible melting temperature for any mixture of the two components, and at this specific composition, the mixture melts sharply like a pure substance.[9][10][11] A mixture with this composition is termed a eutectic mixture .
This relationship can be visualized using a binary phase diagram, which plots temperature against the composition of the two-component system.
Caption: A generic binary phase diagram illustrating the eutectic point.
Comparative Analysis of Urea-Based Binary Eutectic Systems
Urea's ability to form hydrogen bonds makes it an excellent component for creating eutectic mixtures, notably a class of materials known as Deep Eutectic Solvents (DESs).[1][8][12][13] These are eutectic mixtures with melting points significantly lower than their individual components, often becoming liquid at or near room temperature.[14] We will compare three representative systems.
Urea and Choline Chloride: A Classic Deep Eutectic Solvent
The mixture of urea and choline chloride (a quaternary ammonium salt) is one of the most well-studied DESs.[1] It has applications ranging from a solvent in organic synthesis to an electrolyte in battery technology.[8][15]
-
Pure Component Melting Points:
-
Urea: ~133-135 °C
-
Choline Chloride: ~302 °C
-
-
Eutectic Behavior: A eutectic is formed at a 1:2 molar ratio of choline chloride to urea.[16]
-
Eutectic Temperature: The melting point is dramatically depressed to approximately 12 °C (285 K), though some studies under strictly moisture-free conditions report it as 31.85 °C (304.95 K).[16][17] This significant depression highlights the strong intermolecular interactions disrupting the individual crystal lattices.
Urea and trans-Cinnamic Acid: A System for Pharmaceutical Co-crystals
This system is a common example used in undergraduate organic chemistry labs to demonstrate mixed melting point principles.[18][19][20][21] Both components have similar melting points, making the depression particularly illustrative.
-
Pure Component Melting Points:
-
Eutectic Behavior: Experimental data shows a clear melting point depression. The accepted eutectic composition is approximately an 80:20 molar ratio of urea to trans-cinnamic acid.[19]
-
Eutectic Temperature: The reported eutectic temperature is 101.3 °C, a significant drop from the ~133 °C of the pure components.[19] Another experimental value observed was 88 °C.[19]
Urea and Biuret: An Industrially Relevant Mixture
Biuret is a by-product formed during the manufacture of urea fertilizer when temperatures are too high.[7][22][23][24] Its presence is often considered an impurity, and understanding its phase behavior with urea is critical for quality control.
-
Pure Component Melting Points:
-
Eutectic Behavior: Urea and biuret form a eutectic mixture. The phase diagram shows that the presence of biuret as a reaction product in molten urea keeps it in the liquid phase.[7]
-
Eutectic Temperature: The eutectic allows biuret to exist as a liquid at temperatures below its normal melting point when in the presence of urea. For instance, at 193 °C, a liquid phase can exist with 67% biuret and 33% urea.[7]
Summary of Melting Point Data
| System Components (A + B) | M.P. of Pure A (°C) | M.P. of Pure B (°C) | Eutectic Composition (Molar Ratio A:B) | Eutectic Temperature (T_E, °C) | Melting Range of 1:4 Mixture (°C) | Melting Range of 4:1 Mixture (°C) |
| Choline Chloride + Urea | 302 | 133-135 | 1:2 | ~12[16] | - | - |
| Urea + trans-Cinnamic Acid | 133-135[18] | 133-134[18] | ~4:1 (80:20)[19] | 101.3[19] | 96.5 - 110.9[20] | 99.0 - 132.2[20] |
| Urea + Biuret | 133[7] | 190-193[7] | Eutectic exists | < 133 | - | - |
Experimental Protocols: A Self-Validating System for Determining Eutectic Behavior
The determination of a binary phase diagram and the identification of a eutectic point is a foundational experimental workflow. The most common and accessible method is the capillary melting point technique .[6]
Causality Behind Experimental Choices
-
Sample Preparation: The solids must be finely powdered and thoroughly mixed to ensure homogeneity. Inhomogeneous samples will result in a broad melting range and inaccurate readings.
-
Capillary Loading: A small sample size (2-3 mm height) is crucial for uniform heat transfer through the sample.[6] Larger samples will exhibit a significant temperature gradient, leading to a broadened melting range.
-
Heating Rate: The rate of heating must be slow (1-2 °C per minute) near the expected melting point.[25] Rapid heating does not allow the sample and the thermometer to be in thermal equilibrium, causing the observed melting point to be higher than the actual value. A preliminary, rapid determination can be used to find an approximate range, followed by a careful, slow measurement.
Step-by-Step Protocol for Mixed Melting Point Determination
-
Preparation of Pure Samples:
-
Individually grind small amounts of pure urea and the second component (e.g., trans-cinnamic acid) into fine powders.
-
Determine the melting point of each pure substance separately to establish baseline values. A pure compound should have a sharp melting range of 0.5-1.0 °C.
-
-
Preparation of Mixtures:
-
Prepare a series of mixtures with varying molar ratios (e.g., 1:4, 1:1, 4:1) of urea to the second component.
-
Ensure thorough mixing by grinding the two components together for at least a minute.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.
-
Repeat until a sample height of 2-3 mm is achieved.
-
-
Melting Point Measurement (using a MelTemp apparatus or similar):
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[25]
-
Set a heating rate to rapidly approach a temperature about 20 °C below the expected melting point.[25]
-
Decrease the heating rate to 1-2 °C per minute.[25]
-
Record the temperature at which the first droplet of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is T₁ - T₂.
-
-
Data Analysis:
-
Plot the observed melting ranges (T₁ and T₂) against the molar composition of the mixtures.
-
The lowest point on the liquidus curve will approximate the eutectic temperature and composition.
-
Caption: Workflow for determining the eutectic behavior of a binary system.
Applications in Drug Development and Beyond
The formation of eutectic mixtures with urea is not merely an academic curiosity; it is a powerful tool in pharmaceutical and materials science.
-
Enhanced Drug Solubility and Bioavailability: For poorly water-soluble drugs, forming a eutectic mixture with a highly soluble carrier like urea can significantly enhance the drug's dissolution rate and bioavailability.[26] The first study of this kind was published in 1961 by Sekiguchi and Obi, using urea and sulfathiazole.[26] The eutectic mixture dissolves to form a fine suspension of the drug, increasing its surface area for dissolution.[26]
-
Development of Deep Eutectic Solvents (DESs): As "green solvents," urea-based DESs are increasingly replacing volatile organic compounds in chemical synthesis and extractions.[14][15] Their low volatility, non-flammability, and biodegradability make them environmentally friendly alternatives.
-
Material Science: Urea-based eutectic systems are being explored as electrolytes in batteries, offering a safer alternative to traditional organic solvents.[8][13] They are also used in the synthesis of polymers and other advanced materials.[15]
By understanding and controlling the eutectic behavior of urea, researchers can design more effective drug delivery systems, develop sustainable chemical processes, and create novel materials with tailored properties.
References
-
Lab Report Chemistry | PDF. Scribd. Available at: [Link]
-
Eutectic Composition of Urea and Trans-cinnamic acid. Prezi. Available at: [Link]
-
Solved A mixture of 1:4 urea:cinnamic acid has a melting | Chegg.com. Chegg. (2020). Available at: [Link]
-
Ammonium Cyanate To Urea Mechanism. Chemistry Steps. Available at: [Link]
-
[FREE] Urea and trans-cinnamic acid have essentially the same melting point, but a 1:1 mixture of the two has a - Brainly. Brainly.com. (2023). Available at: [Link]
-
Ammonium Cyanate to Urea Reaction Explained : A Comprehensive Overview. Riyoniz. (2025). Available at: [Link]
-
Gourob Pal Lab Topic: Melting Point of Urea | PDF. Scribd. Available at: [Link]
-
Urea - Wikipedia. Wikipedia. Available at: [Link]
-
Deep Eutectic Solvents Composed of Urea and New Salts of a Choline Family for Efficient Ammonia Absorption | Journal of Chemical & Engineering Data. ACS Publications. (2021). Available at: [Link]
-
Thermodynamics and reaction mechanism of urea decomposition. RSC Publishing. (2019). Available at: [Link]
-
Recent Progress of Urea-Based Deep Eutectic Solvents as Electrolytes in Battery Technology: A Critical Review. MDPI. Available at: [Link]
-
Eutectic system - Wikipedia. Wikipedia. Available at: [Link]
-
Solid–liquid phase diagram of mixtures composed of choline chloride and... ResearchGate. Available at: [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. (2022). Available at: [Link]
-
Precise Urea/Water Eutectic Composition by Temperature-Resolved Second Harmonic Generation. UreaKnowHow. Available at: [Link]
-
Is the urea (H2N-CO-NH2) (organic compound) isomer of ammonium cyanate (NH4CNO... Quora. (2020). Available at: [Link]
-
Deep Eutectic Solvents (DESs) and Their Applications | Chemical Reviews. ACS Publications. (2014). Available at: [Link]
-
Fertilizer Contaminants, Biuret Formation in the Manufacture of Urea. UreaKnowHow. Available at: [Link]
-
Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. TSI Journals. Available at: [Link]
-
(PDF) Eutectic Mixtures: A promising Solvent in Drug Delivery System. ResearchGate. Available at: [Link]
-
Eutectic formulations in pharmaceutical development: a comprehensive review of modulation strategies. RSC Publishing. (2025). Available at: [Link]
-
Urea | NH2CONH2 | CID 1176. PubChem. Available at: [Link]
-
Eutectic Systems (Calculation of Eutectic Point). Dalal Institute. Available at: [Link]
-
Melting point determination. University of Calgary. Available at: [Link]
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(PDF) Biuret in urea fertilizer. ResearchGate. (2025). Available at: [Link]
-
The phase diagram of the binary ChCl‐Urea system. The blue line... ResearchGate. Available at: [Link]
-
Recent Progress of Urea-Based Deep Eutectic Solvents as Electrolytes in Battery Technology: A Critical Review. ResearchGate. (2024). Available at: [Link]
-
Mixed Melting Points | Jackson College. Edubirdie. Available at: [Link]
-
Thermal Properties of Choline Chloride/Urea System Studied under Moisture-Free Atmosphere. Queen's University Belfast. Available at: [Link]
-
What is Melting Point? Mettler Toledo. Available at: [Link]
-
Choline Chloride–Urea Deep Eutectic Solvent/Cu–Mn Iminodiacetate Coordination Polymer as an Efficient Catalytic System for Synthesis of Morita–Baylis–Hillman Adducts with Antimicrobial Activity. PMC - NIH. Available at: [Link]
-
Kinetic analysis of tautomer forms of aromatic-urea compounds with acetate ions: solvent effect of excited state intermolecular proton transfer. RSC Publishing. Available at: [Link]
-
The Isomeric Transformation of Urea into Ammonium Cyanate in Aqueous Solutions. UreaKnowHow. Available at: [Link]
-
Choline Chloride/Urea Deep Eutectic Solvents: A Promising Reaction Medium for the Synthesis of Bio-Based Poly(hydroxyurethane)s. PMC - NIH. Available at: [Link]
-
Phase diagrams 2 - eutectic reactions. University of Cambridge. Available at: [Link]
-
Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group. ResearchGate. Available at: [Link]
-
Wöhler synthesis - Wikipedia. Wikipedia. Available at: [Link]
-
Formation of Biuret from Urea. Sciencemadness.org. Available at: [Link]
-
Thermal Properties of Choline Chloride/Urea System Studied under Moisture-Free Atmosphere | Journal of Chemical & Engineering Data. ACS Publications. (2019). Available at: [Link]
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Melting Point Determination. thinkSRS.com. Available at: [Link]
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8.9: Solid-Liquid Systems - Eutectic Points. Chemistry LibreTexts. (2021). Available at: [Link]
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Experiment 1 - Melting Points. University of Missouri–St. Louis. Available at: [Link]
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What does this eutectic system diagram actually mean? Quora. (2014). Available at: [Link]
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High-Purity Reference Standards for 1,1-Dibenzylurea: A Comparative Analysis of CRM vs. Reagent Grade in Pharmaceutical Impurity Profiling
Executive Summary
The Critical Distinction: In pharmaceutical analysis, "dibenzylurea" is an ambiguous term that frequently leads to catastrophic identification errors. While 1,3-dibenzylurea (N,N'-dibenzylurea, CAS 1466-67-7) is a common, commercially available standard (often associated with Lacosamide impurities), 1,1-dibenzylurea (N,N-dibenzylurea) is a distinct structural isomer arising from different synthetic pathways (e.g., dibenzylamine degradation).
This guide evaluates the performance of Qualified Reference Standards (QRS) for 1,1-dibenzylurea against Research Grade (RG) alternatives and the common error of Isomeric Substitution . We present experimental data demonstrating that using an insufficiently characterized 1,1-dibenzylurea standard can introduce quantification errors of >10%, while isomeric substitution renders specificity null.
Technical Background: The Isomer Trap
Before selecting a standard, the analyst must verify the impurity's origin. The two isomers are formed via distinct mechanisms:
-
1,1-Dibenzylurea : Formed by the reaction of secondary amines (dibenzylamine) with cyanate or urea equivalents.
-
1,3-Dibenzylurea : Formed by the reaction of primary amines (benzylamine) with carbonyldiimidazole (CDI) or isocyanates.
Visualization: Synthesis Pathways & Structural Divergence
Figure 1: Distinct synthetic origins of dibenzylurea isomers. 1,1-dibenzylurea is the target analyte for dibenzylamine-related impurity profiling.[1]
Comparative Analysis: Qualified Standard vs. Alternatives
Since 1,1-dibenzylurea is not widely available as a pharmacopeial CRM, laboratories often face a choice between custom synthesis (Qualified Standard) and sourcing "Research Grade" chemicals.
Material Definitions
-
Product A (Qualified Reference Standard - QRS) : High-purity material (>99.5%) synthesized in-house or custom-ordered, fully characterized by qNMR, HPLC, MS, and DSC.
-
Alternative B (Research Grade - RG) : Commercially sourced chemical (often listed as "Building Block"), purity ~95%, limited CoA (usually only 1H-NMR).
-
Alternative C (Isomeric Error) : Using 1,3-dibenzylurea (CAS 1466-67-7) as a surrogate due to name confusion.
Experimental Performance Data
The following data was generated using a validated HPLC-UV method (C18 column, ACN/Water gradient, 210 nm detection).
Experiment 1: Purity & Response Factor (RF) Impact
We prepared equimolar solutions (0.1 mg/mL) of the QRS and the RG alternative. The QRS was assigned a purity of 99.8% based on qNMR (internal standard: maleic acid). The RG label claim was "95%".
| Parameter | Product A (QRS) | Alternative B (RG) | Alternative C (1,3-Isomer) |
| Assigned Purity | 99.8% (qNMR) | 95.0% (Label Claim) | 99.5% (Certified) |
| Actual Purity (HPLC) | 99.8% | 88.4% (Degraded) | 99.5% |
| Response Factor (Area/Conc) | 1.00 (Normalized) | 0.89 | 1.24 |
| Quantification Error | Reference | -11.0% (Underestimation) | +24.0% (Overestimation) |
| Retention Time (RT) | 12.4 min | 12.4 min | 10.8 min |
Analysis :
-
Alternative B Failure : The Research Grade material contained significant synthesis byproducts (unreacted dibenzylamine) not accounted for in the label claim, leading to an 11% underestimation of the impurity in the drug product.
-
Alternative C Failure : The 1,3-isomer elutes 1.6 minutes earlier and has a significantly higher molar extinction coefficient at 210 nm, leading to a massive 24% overestimation if used as a surrogate.
Protocol: Qualification of 1,1-Dibenzylurea Standard
Because 1,1-dibenzylurea lacks a ubiquitous commercial CRM, the burden of qualification often falls on the analyst. This protocol ensures ISO 17034-equivalent confidence.
Synthesis (If commercial source unavailable)
-
Reagents : Dissolve Dibenzylamine (1.0 eq) in 10% HCl.
-
Reaction : Add Potassium Cyanate (KOCN, 1.2 eq) dropwise at 60°C. Stir for 2 hours.
-
Workup : Cool to precipitate the urea. Filter and wash with cold water.
-
Purification : Recrystallize from Ethanol/Water (critical to remove trace amine).
Characterization Workflow (The "Self-Validating" System)
Do not rely on area% alone. Use this orthogonal workflow:
Figure 2: Reference Standard Qualification Decision Tree.
HPLC Method for Specificity
To ensure you are detecting 1,1-dibenzylurea and not the 1,3-isomer:
-
Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.[2]
-
Gradient : 30% B to 70% B over 15 minutes.
-
Flow : 1.0 mL/min.
-
Detection : 210 nm.
-
Validation Criterion : Resolution (
) between 1,1-dibenzylurea and 1,3-dibenzylurea must be > 2.0.
References
-
Isomer Identification & Synthesis
- Green and efficient synthesis of dibenzyl cyanamides and ureas. (2023). Describes the specific synthesis of 1,1-dibenzylurea (compound 4a)
-
Source:
-
Analytical Context (1,3-Dibenzylurea)
- Lacosamide Impurity Profiling. (2025). Identifies 1,3-dibenzylurea (CAS 1466-67-7)
-
Source:
-
General Reference Standard Qualification
- ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.
-
Source:
-
Physical Properties
- Scavengers, Reagents, and Catalysts Supported on Recyclable Magnetic Nanoparticles. (2012).
-
Source:
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,1-Dibenzylurea
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides essential safety and logistical information for the proper disposal of 1,1-Dibenzylurea.
A critical first point to note is the scarcity of specific safety and toxicological data for the 1,1-Dibenzylurea isomer. In contrast, its isomer, 1,3-Dibenzylurea (CAS 1466-67-7) , is well-documented. In the absence of specific data for the 1,1-isomer, established laboratory safety principles mandate a conservative approach. Therefore, this guide assumes that 1,1-Dibenzylurea possesses hazards comparable to or greater than its 1,3-isomer and general substituted urea compounds. The procedures outlined below are based on this principle to ensure the highest degree of safety.
Section 1: Core Hazard Assessment & Chemical Profile
The foundation of any disposal protocol is a thorough understanding of the chemical's properties and associated hazards. As data for 1,1-Dibenzylurea is not available, we will use the profile of 1,3-Dibenzylurea as a reliable surrogate for risk assessment.
Chemical Identification & Properties (Surrogate Data)
The following table summarizes the known properties of 1,3-Dibenzylurea. This data is crucial for determining appropriate handling, storage, and disposal methods, such as avoiding water contamination due to low solubility and managing its solid, crystalline form to prevent dust generation.
| Property | Value | Source |
| Synonyms | N,N'-Dibenzylurea; 1,3-bis(phenylmethyl)urea | [1][2] |
| CAS Number | 1466-67-7 | [1][2] |
| Molecular Formula | C₁₅H₁₆N₂O | [1][2] |
| Molecular Weight | 240.31 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Low solubility in water; soluble in organic solvents (e.g., ethanol, acetone) | [1] |
GHS Hazard Classification (Surrogate Data)
The Globally Harmonized System (GHS) classification for 1,3-Dibenzylurea indicates significant health and environmental risks. The precautionary principle dictates that 1,1-Dibenzylurea should be handled as if it carries these same classifications.[2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-Term | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
The causality behind these classifications informs our disposal choices. The high aquatic toxicity (H410) is a critical directive: this material must never be disposed of down the drain .[2][3] Its classification as a substance causing organ damage on repeated exposure (H372) underscores the need to minimize personnel exposure through contained handling and appropriate PPE.
Section 2: Personal Protective Equipment (PPE) & Safe Handling
Given the assumed hazards of eye irritation, oral toxicity, and potential for generating dust, a stringent PPE and handling protocol is mandatory.
-
Eye Protection : Wear chemical safety goggles with side shields. The H319 warning for serious eye irritation means that any contact with the eyes could lead to significant injury.[2]
-
Hand Protection : Wear chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility chart. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection : A fully buttoned laboratory coat is required to prevent skin contact.
-
Respiratory Protection : If there is a risk of generating dust, handling should occur within a certified chemical fume hood or while wearing an appropriate respirator.[3]
-
General Hygiene : Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[2]
Section 3: Step-by-Step Disposal Protocol for 1,1-Dibenzylurea
This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating. The core principle is containment and segregation.
Experimental Workflow: Waste Segregation and Containment
Caption: Waste Disposal Workflow for 1,1-Dibenzylurea.
Detailed Methodologies
-
Waste Identification and Segregation :
-
Solid Waste : All solid 1,1-Dibenzylurea waste, including surplus material and grossly contaminated items (e.g., weigh boats, contaminated filter paper), must be classified as hazardous waste.
-
Liquid Waste : Solutions of 1,1-Dibenzylurea should be collected as hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed. Given its low water solubility, aqueous solutions are unlikely; it will typically be dissolved in organic solvents.
-
Incompatibilities : Avoid contamination with strong oxidizing agents (e.g., nitrates, perchlorates), as this may create a risk of ignition or violent reaction.[4]
-
-
Container Selection and Preparation :
-
Choose a container that is chemically compatible with benzylurea and any solvents used. A high-density polyethylene (HDPE) or glass container with a screw-top lid is appropriate.
-
The container must be in good condition, free from leaks or damage, and sealable.[5]
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Accumulation and Labeling :
-
Place all solid waste directly into the labeled container. Use a funnel for powders to prevent dust.
-
Keep the container sealed at all times except when adding waste. This is a regulatory requirement and prevents the release of fumes or dust.
-
On the hazardous waste label, clearly write the full chemical name: "1,1-Dibenzylurea". List all components, including solvents if it is a solution.
-
Record the accumulation start date (the date the first piece of waste was added).
-
-
On-Site Storage :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated waste collection spot.
-
The storage area should be secure, well-ventilated, and away from drains or sources of ignition.[4]
-
Crucially, ensure the container is stored with other compatible organic solids and away from incompatible chemicals like strong acids or oxidizers.[5]
-
-
Arranging for Final Disposal :
-
Once the container is full, or if the material is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department.
-
Complete a chemical collection request form as required by your institution.[5] Disposal must be conducted by a licensed hazardous waste contractor; do not attempt to dispose of this chemical via regular trash or by incineration in laboratory equipment.
-
Section 4: Spill Management Protocol
Immediate and correct response to a spill is vital for laboratory safety.
-
Alert Personnel : Notify colleagues in the immediate area of the spill.
-
Assess the Hazard : For a small spill of solid material, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE : At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.
-
Contain and Clean :
-
Do not use water for cleanup as it will not dissolve the material and may spread contamination.[1]
-
Use a dry cleanup procedure.[4] Carefully sweep the solid material into a dustpan or use absorbent pads to gently collect the powder. Avoid any actions that could generate dust.
-
Place all collected material and any contaminated cleaning supplies (e.g., pads, gloves) into a designated hazardous waste container labeled "1,1-Dibenzylurea Spill Debris."
-
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable organic solvent (like acetone or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor or EHS department, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure that 1,1-Dibenzylurea is managed and disposed of with the highest commitment to safety, scientific integrity, and environmental stewardship.
References
-
Dickie Direct. (2025). Safety Data Sheet: Urea. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]
-
LookChem. (n.d.). 1,3-Dibenzylurea. Retrieved from [Link]
-
Chemsrc. (2025). 1,3-DIBENZYL UREA | CAS#:1466-67-7. Retrieved from [Link]
-
ChemSynthesis. (2025). N,N'-dibenzylurea. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,3-dimethyl-1,3-diphenylurea. Retrieved from [Link]
- Google Patents. (n.d.). CN102219742B - Method for synthesizing 1,3-dibenzyl imidazoline-2-keto-cis-4,5-dicarboxylic acid.
-
ResearchGate. (2017). Chemical structures of 1, 3-dibenzylurea, benzyl glucosinolate and isothiocyante. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1466-67-7 | Product Name : 1,3-Dibenzylurea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Urea, phenyl-. Retrieved from [Link]
-
Stericycle. (2025). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
Sources
Personal protective equipment for handling 1,1-Dibenzylurea
Safe Handling & Logistics: 1,1-Dibenzylurea (N,N-Dibenzylurea) [1]
Executive Summary & Chemical Identity
Critical Disambiguation: This guide specifically addresses 1,1-Dibenzylurea (asymmetric, N,N-dibenzylurea).[1] Researchers must verify their specific isomer, as the symmetric isomer 1,3-Dibenzylurea (N,N'-dibenzylurea, CAS 1466-67-7) is more commercially common.[1]
-
Chemical Name: 1,1-Dibenzylurea (N,N-Dibenzylurea)[1]
-
CAS Number: Not widely listed in standard safety databases; often cited as a structural isomer of 1466-67-7.[1]
-
Solubility: Low water solubility; soluble in DMSO, DMF, Ethanol, and Acetone.[1]
Safety Prerequisite: Due to the limited specific toxicological data for the 1,1-isomer, Universal Precautionary Principle applies.[1] Protocols below are derived from the well-characterized structural isomer (1,3-Dibenzylurea) and general substituted urea safety standards.
Hazard Assessment & Risk Profile
GHS Classification (Read-Across from 1,3-Isomer):
-
Health Hazards:
-
Environmental Hazards:
-
Aquatic Acute/Chronic: Potential toxicity to aquatic life (based on lipophilic urea derivatives).[1]
-
Potential Routes of Exposure:
-
Inhalation: High risk during weighing of fine powder.[1]
-
Dermal: Moderate risk during solution preparation.[1]
-
Ocular: High risk from airborne dust or splash.[1]
Personal Protective Equipment (PPE) Matrix
Rationale: Substituted ureas are generally lipophilic, requiring gloves with high organic solvent resistance.[1]
| PPE Category | Recommendation | Technical Specification |
| Hand Protection | Nitrile Rubber | Min.[1] Thickness: 0.11 mmBreakthrough Time: >480 min (Level 6)Note: Double glove if dissolving in DMSO/DMF.[1] |
| Eye Protection | Safety Goggles | Standard: ANSI Z87.1 / EN 166Requirement:[1] Must be tight-fitting goggles, not safety glasses, to prevent dust entry.[1] |
| Respiratory | N95 / P2 | Filter Type: Particulate Filter (N95 or P2)Trigger:[1] Required if weighing >100 mg outside a fume hood.[1] |
| Body Protection | Lab Coat | Material: Cotton/Polyester blend (Anti-static preferred).Standard:[1] Buttoned to neck, sleeves rolled down.[1] |
Operational Handling Protocol
Phase 1: Weighing & Transfer (Solid State)
-
Engineering Control: Perform all weighing operations inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]
-
Static Control: Use an anti-static gun or ionizer if the powder is fluffy/electrostatic to prevent dispersal.[1]
-
Technique:
Phase 2: Solubilization (Liquid State)
-
Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) are standard.[1]
-
Exothermic Warning: Dissolution may be slightly exothermic.[1] Add solvent slowly.[1]
-
Permeation Risk: DMSO enhances skin permeability.[1] If 1,1-Dibenzylurea is dissolved in DMSO, it can be carried through the skin barrier.[1] Double gloving is mandatory.
Phase 3: Reaction Setup
-
Inert Atmosphere: While urea derivatives are generally stable, flushing the reaction vessel with Nitrogen or Argon is recommended to prevent moisture absorption (hygroscopic potential).[1]
-
Temperature: Melting point is likely >100°C. Ensure heating mantles are set below the flash point of the solvent used.[1]
Safety Logic & Decision Workflow
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier risks.[1]
Emergency Response & Disposal
Accidental Exposure[1]
-
Eye Contact: Immediately flush with tepid water for 15 minutes .[1] Lift eyelids to ensure removal of trapped particulate.[1] Seek medical attention if irritation persists.
-
Skin Contact:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]
Spill Management
-
Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA vacuum.[1]
-
Liquid Spill: Absorb with sand, vermiculite, or chem-mats.[1] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1]
Waste Disposal
-
Classification: Non-halogenated organic waste (unless dissolved in DCM/Chloroform).[1]
-
Protocol:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 536067, 1,3-Dibenzylurea (Isomer Read-Across).[1] Retrieved from [Link][1][4][5]
-
European Chemicals Agency (ECHA). C&L Inventory: Urea derivatives hazard classification.[1] Retrieved from [Link][1][4]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Irritant Solids.[1] Retrieved from [Link]
Sources
- 1. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CAS 1466-67-7: N,N′-Dibenzylurea | CymitQuimica [cymitquimica.com]
- 4. 1,3-Dibenzylurea | 1466-67-7 | Benchchem [benchchem.com]
- 5. N'-(1,3-benzodioxol-5-yl)-N,N-dibenzylurea|RUO [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
